1-Acetyl-1H-benzotriazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(benzotriazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6(12)11-8-5-3-2-4-7(8)9-10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIUIBKEGRPPDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172081 | |
| Record name | N-Acetylbenzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18773-93-8 | |
| Record name | N-Acetylbenzotriazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018773938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylbenzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Acetyl-1H-benzotriazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Genesis and Evolution of 1-Acetyl-1H-benzotriazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-1H-benzotriazole has emerged from relative obscurity to become a cornerstone reagent in modern organic synthesis. This technical guide provides an in-depth exploration of its discovery, historical development, and extensive applications. Initially prepared through straightforward acylation of benzotriazole, its true potential was unlocked through the pioneering work of Alan R. Katritzky, who established N-acylbenzotriazoles as exceptionally stable and versatile acylating agents. This document details various synthetic methodologies, providing a comparative analysis of their yields and reaction conditions. Furthermore, it elucidates the mechanisms of its key reactions and presents detailed protocols for its use in the synthesis of amides, esters, and other significant organic molecules, making it an invaluable resource for professionals in chemical research and drug development.
Discovery and Historical Context
While the precise first synthesis of this compound is not definitively documented in readily accessible literature, its conceptual origins lie in the acylation of benzotriazole, a reaction achievable with common acetylating agents like acetyl chloride or acetic anhydride. Early mentions of similar N-acylbenzotriazoles appear in mid-20th century chemical literature.
The pivotal moment in the history of this compound came with the extensive and systematic work of the Katritzky group, beginning in the 1980s. Their research transformed N-acylbenzotriazoles from mere derivatives into a class of powerful synthetic auxiliaries.[1] Katritzky and his co-workers demonstrated that these compounds, including this compound, are stable, crystalline solids that serve as excellent, neutral acylating agents, offering significant advantages over the often harsh and unstable acid chlorides.[2] This work cemented the role of this compound as a go-to reagent for a multitude of organic transformations.
Synthesis of this compound: Methodologies and Quantitative Data
The synthesis of this compound can be achieved through several routes, each with its own set of advantages. The most common methods involve the reaction of benzotriazole with an acetylating agent. Below is a summary of various synthetic approaches with their reported quantitative data.
| Method | Acetylating Agent | Solvent(s) | Base/Catalyst | Yield (%) | Melting Point (°C) | Reference |
| O-acetylation of 1H-benzotriazole-1-methanol | Acetic anhydride | Toluene | Sodium bicarbonate | 52.5 | 47.9-48.3 | [1] |
| Direct Acylation of Benzotriazole | Acetyl chloride | Tetrahydrofuran (THF) | Triethylamine | High | 49-51 | [2] |
| Carboxylic Acid Activation with Tosyl Chloride | Acetic acid | Dichloromethane (DCM) | Tosyl chloride/Pyridine | 92 | 49-51 | [2] |
| Carboxylic Acid Activation with Thionyl Chloride | Acetic acid | Dichloromethane (DCM) | Thionyl chloride | High | Not reported | [3] |
| Acylation with Acetic Anhydride | Acetic anhydride | Dichloromethane (DCM) | 2,2,2-trifluoroacetic anhydride | 67-99 | Not reported | [4] |
Detailed Experimental Protocols
Synthesis from 1H-benzotriazole-1-methanol and Acetic Anhydride[1]
This method highlights the formation of this compound as a major product from the O-acetylation of 1H-benzotriazole-1-methanol.
Materials:
-
1H-benzotriazole-1-methanol (0.6 g, 4 mmol)
-
Toluene (24 mL)
-
Sodium bicarbonate (0.7 g, 8 mmol), solid, ground
-
Acetic anhydride (2.0 g, 20 mmol)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for eluent
Procedure:
-
Dissolve 1H-benzotriazole-1-methanol in toluene in a round-bottom flask.
-
Add solid, ground sodium bicarbonate to the solution.
-
Add acetic anhydride to the reaction mixture.
-
Allow the mixture to react for two hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 v/v mixture of ethyl acetate and hexanes.
-
After the reaction is complete, filter the mixture.
-
Evaporate the toluene under vacuum to obtain a crude mixture.
-
Purify the crude product by column chromatography on silica gel, using a 1:6 v/v mixture of ethyl acetate and hexanes as the eluent, to isolate this compound.
Characterization Data:
-
Appearance: White solid
-
Yield: 52.5% (0.34 g)
-
Melting Point: 47.9-48.3 °C
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 2.99 (3H, s, CH₃), 7.49 (1H, td, J 8.2, 7.1, 1.1 Hz, Harom), 7.64 (1H, td, J 8.2, 7.1, 1.1 Hz, Harom), 8.10 (1H, dt, J 8.1, 1.8, 1.0 Hz, H₇), 8.27 (1H, dt, J 8.3, 1.9, 1.0 Hz, H₄).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 22.2, 113.4, 119.1, 125.1, 129.4, 130.0, 145.3, 168.6.
-
IR (KBr) ν/cm⁻¹: 1735 (C=O), 1372 (-CO-CH₃).
General Protocol for Amide Synthesis using this compound
This compound is a highly effective reagent for the acylation of amines to form amides under neutral conditions.
Materials:
-
This compound
-
Primary or secondary amine
-
Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
Dissolve the amine in the chosen aprotic solvent.
-
Add an equimolar amount of this compound to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, and its progress can be monitored by TLC.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The resulting crude amide can be purified by standard methods such as recrystallization or column chromatography. The benzotriazole byproduct is generally soluble in aqueous acid, facilitating its removal.
Reaction Mechanisms and Logical Workflows
The utility of this compound stems from the fact that the benzotriazolide anion is an excellent leaving group, making the acetyl group highly susceptible to nucleophilic attack.
General Synthesis of N-Acylbenzotriazoles
A common pathway for the synthesis of N-acylbenzotriazoles involves the activation of a carboxylic acid, followed by reaction with benzotriazole.
References
Unraveling the Enigmatic Mechanism of 1-Acetyl-1H-benzotriazole: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating the mechanism of action of 1-Acetyl-1H-benzotriazole. While extensively utilized as an acetylating agent in organic synthesis, its specific biological activities and molecular targets remain an area of active investigation. This document consolidates the current understanding of its chemical properties, proposes a putative mechanism of action based on its reactivity, and provides detailed experimental protocols to facilitate further research and drug discovery efforts.
Introduction to this compound
This compound is a versatile organic compound recognized for its role as an efficient acetyl donor.[1] In chemical synthesis, it is employed for the acetylation of various nucleophiles, including amines, alcohols, and thiols.[2][3] The benzotriazole moiety acts as an excellent leaving group, facilitating the transfer of the acetyl group. While the broader class of benzotriazole derivatives has been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects, the specific mechanism of action for the 1-acetylated form is not yet fully elucidated.[4][5][6] This guide aims to provide a foundational understanding and a practical framework for investigating its biological potential.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for designing and interpreting biological experiments.
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃O | [2] |
| Molecular Weight | 161.16 g/mol | [2] |
| CAS Number | 18773-93-8 | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 46-50 °C | |
| Solubility | Soluble in many organic solvents | [7] |
Proposed Mechanism of Action: A Focus on Acetylation
The primary mechanism of action of this compound in a biological context is hypothesized to be its function as an acetylating agent. Acetylation is a crucial post-translational modification that regulates protein function, stability, and localization.[7][8][9]
The proposed mechanism involves the nucleophilic attack by amino acid residues on the electrophilic carbonyl carbon of the acetyl group of this compound. The benzotriazole anion, being a stable leaving group, facilitates this transfer. Key amino acid residues susceptible to acetylation include lysine and cysteine, due to the nucleophilicity of their side chains.
Caption: Proposed mechanism of protein acetylation by this compound.
This non-enzymatic acetylation could potentially modulate the activity of a wide array of proteins, leading to various downstream cellular effects. The biological consequences would be dependent on the specific proteins targeted and the functional impact of their acetylation.
Potential Signaling Pathways and Biological Impacts
Based on the general role of acetylation in cellular processes, the interaction of this compound with cellular targets could impact several key signaling pathways:
-
Gene Expression: Acetylation of histones by histone acetyltransferases (HATs) is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription.[7] Non-enzymatic acetylation by this compound could potentially mimic or disrupt this process.
-
Enzyme Activity: Acetylation of enzymes can alter their catalytic activity, either by direct modification of the active site or by inducing conformational changes.
-
Protein Stability: Acetylation can protect proteins from ubiquitin-mediated degradation or, conversely, target them for degradation.
-
Cellular Signaling: Key signaling proteins, such as transcription factors and kinases, are regulated by acetylation, affecting pathways involved in cell growth, proliferation, and apoptosis.[4]
Caption: Potential downstream biological effects of protein acetylation.
Experimental Protocols for Elucidating the Mechanism of Action
To rigorously investigate the proposed mechanism of action, a multi-faceted experimental approach is required. The following protocols provide a framework for identifying cellular targets and characterizing the biological effects of this compound.
Target Identification using Chemical Proteomics
This protocol aims to identify the direct cellular targets of this compound by utilizing a clickable alkyne-tagged analogue.
Methodology:
-
Synthesis of an Alkyne-Tagged Probe: Synthesize an analogue of this compound containing a terminal alkyne group.
-
Cell Lysis and Probe Incubation:
-
Culture relevant cell lines (e.g., cancer cell lines for anti-proliferative studies) to ~80% confluency.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Incubate the cell lysate with the alkyne-tagged probe or a DMSO control for 1-2 hours at 4°C.
-
-
Click Chemistry:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide reporter to the alkyne-tagged probe that is now covalently bound to its target proteins.
-
-
Affinity Purification:
-
Incubate the biotinylated lysate with streptavidin-coated magnetic beads to capture the probe-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Elute the bound proteins and perform in-solution or on-bead tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify proteins that are significantly enriched in the probe-treated samples compared to the DMSO controls.
-
Caption: Experimental workflow for target identification.
In Vitro Enzyme Inhibition Assays
Once potential enzyme targets are identified, their inhibition by this compound should be validated using in vitro assays.
Methodology:
-
Recombinant Protein Expression and Purification: Express and purify the candidate target enzyme.
-
Enzyme Activity Assay:
-
Select an appropriate assay to measure the activity of the purified enzyme (e.g., colorimetric, fluorometric, or coupled enzyme assay).
-
Pre-incubate the enzyme with varying concentrations of this compound or a vehicle control for a defined period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction rate over time.
-
-
Determination of IC50:
-
Plot the enzyme activity as a function of the inhibitor concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) value.
-
Cell-Based Assays to Validate Biological Effects
To confirm the cellular consequences of target engagement, a variety of cell-based assays can be employed.
Methodology:
-
Cell Viability and Proliferation Assays (e.g., MTT, CellTiter-Glo):
-
Treat cells with a dose-range of this compound for various time points (e.g., 24, 48, 72 hours).
-
Measure cell viability to determine the cytotoxic or cytostatic effects.
-
-
Western Blot Analysis:
-
Treat cells with this compound.
-
Lyse the cells and perform Western blot analysis to assess the levels of specific acetylated proteins (using pan-acetyl lysine antibodies or target-specific antibodies if available) and downstream signaling molecules.
-
-
Cell Cycle Analysis:
-
Treat cells with the compound, then fix and stain with a DNA-intercalating dye (e.g., propidium iodide).
-
Analyze the DNA content by flow cytometry to determine the cell cycle distribution.
-
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays):
-
Assess the induction of apoptosis in treated cells.
-
Conclusion and Future Directions
This compound presents an intriguing profile as a potential modulator of biological systems through its acetylating activity. The proposed mechanism of action, centered on the covalent modification of cellular proteins, opens up numerous avenues for research in drug discovery and chemical biology. The experimental protocols outlined in this guide provide a robust framework for identifying its molecular targets, validating its biological effects, and ultimately unraveling its precise mechanism of action. Future research should focus on the synthesis of more sophisticated chemical probes, in vivo studies to assess efficacy and toxicity, and structural biology approaches to understand the molecular basis of its interactions with identified targets.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 18773-93-8 [chemicalbook.com]
- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylation - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. Acetylation Reaction | Definition, Mechanism & Examples - Lesson | Study.com [study.com]
1-Acetyl-1H-benzotriazole: A Comprehensive Technical Guide for Acetylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-1H-benzotriazole has emerged as a highly efficient, stable, and versatile reagent for the introduction of acetyl groups onto a wide range of nucleophiles. As a crystalline, easy-to-handle solid, it serves as a superior alternative to traditional acetylating agents like acetyl chloride and acetic anhydride, which are often corrosive, volatile, and require harsh reaction conditions. This guide provides an in-depth overview of the synthesis, mechanism of action, and diverse applications of this compound in modern organic synthesis, particularly in the context of pharmaceutical and materials science research. Detailed experimental protocols, tabulated quantitative data, and mechanistic diagrams are presented to facilitate its practical application in the laboratory.
Introduction
Acetylation is a fundamental and ubiquitous transformation in organic chemistry, employed for the protection of functional groups, the synthesis of amides, esters, and thioesters, and the modulation of biological activity in drug candidates.[1] While classic reagents such as acetyl chloride and acetic anhydride are widely used, they suffer from significant drawbacks, including high reactivity leading to low selectivity, sensitivity to moisture, and the generation of corrosive byproducts.
N-acylbenzotriazoles, particularly this compound, have been developed as powerful acylating agents that circumvent these issues.[2] These reagents are typically stable, crystalline solids that can be easily handled and stored.[2] The benzotriazole moiety acts as an excellent leaving group, rendering the acyl group susceptible to nucleophilic attack under mild conditions.[3] This allows for the chemoselective acetylation of amines, alcohols, phenols, and thiols, often in high yields and without the need for strong bases or catalysts.[1][2][4] Its utility is further demonstrated in the synthesis of complex molecules, including peptides and biologically active heterocycles.[4][5]
Synthesis of this compound
This compound can be readily prepared from 1H-benzotriazole and a suitable acetyl source. The most common methods involve the reaction with acetyl chloride or acetic anhydride. Alternative "one-pot" methods starting from carboxylic acids have also been developed, which are particularly useful when the corresponding acyl chloride is unstable.[6][7]
Caption: Figure 1. General Synthesis of this compound
Synthesis Data
The following table summarizes various reported methods for the synthesis of this compound and related N-acylbenzotriazoles.
| Acetylating Agent/Precursor | Base/Activating Agent | Solvent | Temp. (°C) | Time | Yield (%) | M.P. (°C) | Reference |
| Acetic Anhydride | Sodium Bicarbonate | Toluene | Reflux | 2 h | 52.5 | 47.9-48.3 | [8] |
| Acetyl Chloride | Pyridine | Dioxane | 60 | - | 30 | - | [9] |
| Acetic Acid | T3P® / Pyridine | DMF | 0 to RT | 1-4 h | High | - | [6] |
| Acyl Chlorides | - | - | - | - | 80-95 | - | [10] |
| Carboxylic Acids | 2,2′-dipyridyl disulfide/PPh₃ | Dichloromethane | RT | Short | High | - | [7] |
Experimental Protocol: Synthesis from 1H-benzotriazole-1-methanol
This protocol is adapted from the O-acetylation of 1H-benzotriazole-1-methanol, which yields this compound as the major product.[8]
-
Dissolve Reactant: Dissolve 1H-benzotriazole-1-methanol (0.6 g, 4 mmol) in toluene (24 mL) in a round-bottom flask.
-
Add Base: Add solid, ground sodium bicarbonate (0.7 g, 8 mmol) to the solution.
-
Add Acetylating Agent: Add acetic anhydride (2.0 g, 20 mmol) to the reaction mixture.
-
Reaction: Allow the mixture to react for two hours at reflux temperature.
-
Work-up: After completion (monitored by TLC), cool the reaction mixture.
-
Purification: The product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the pure this compound.[8]
Mechanism of Action: Acetyl Transfer
The efficacy of this compound as an acetylating agent stems from the electronic nature of the benzotriazole ring system. The benzotriazolide anion is a stable species and an excellent leaving group. This polarizes the carbonyl bond of the acetyl group, making the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles (Nu:). The reaction proceeds via a standard nucleophilic acyl substitution mechanism.[2][3]
Caption: Figure 2. Mechanism of Acetylation
Applications in Acetylation Reactions
This compound is a versatile reagent for the acetylation of primary and secondary amines (N-acetylation), alcohols and phenols (O-acetylation), and thiols (S-acetylation).[1][2] The reactions are typically high-yielding and can be performed under mild, often neutral, conditions.
N-Acetylation of Amines
The N-acetylation of primary and secondary amines to form amides is one of the most common applications. The reaction is efficient and proceeds cleanly, making it valuable for peptide synthesis and the derivatization of amine-containing pharmaceuticals.[4]
| Substrate | Conditions | Solvent | Yield (%) | Reference |
| Various primary and secondary amines | Microwave, 50°C, 15-20 min | Water | 85-99 | [6] |
| Various arylamines | RT or Microwave | Water | High | [4] |
| Imidazolidinone | K₂CO₃ | - | - | [11] |
| 3-(Benzotriazol-1-yl)propan-1-amine | Microwave, 50°C, 15-20 min | Water | 75-94 | [6] |
O-Acetylation of Alcohols and Phenols
Alcohols and phenols are readily acetylated to their corresponding esters. This reaction is useful for protecting hydroxyl groups during multi-step syntheses.[1] While less common than N-acetylation, the use of N-acylbenzotriazoles provides a mild alternative to acid-catalyzed methods.
| Substrate | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Primary and secondary alcohols | Expansive graphite | CH₂Cl₂ or CHCl₃ | RT or Reflux | Excellent | |
| Alcohols, Phenols | None | None | - | High | [1][12] |
| Cellulose | - | DMSO/TBAF | - | - | [11] |
S-Acetylation of Thiols
Thiols can be converted to thioesters using this compound. A notable application is the synthesis of thioacids and thioamino acids via thiolysis in the presence of sodium hydrosulfide.[11][13][14]
| Substrate Type | Conditions | Solvent | Product | Reference |
| Thiols | NaSH | Water | Thioacids | [11][13][14] |
| 4-methylphenol | 60°C | None | 4-methylphenyl thioacetate (95% yield) | [15] |
Experimental Protocols for Acetylation
The general workflow for an acetylation reaction using this compound is straightforward, involving the mixing of the substrate and the reagent in a suitable solvent, followed by simple work-up and purification.
Caption: Figure 3. General Experimental Workflow for Acetylation
Protocol for N-Acetylation of an Amine in Water
This greener chemistry protocol is adapted from a procedure for the acylation of various amines in water.[4]
-
Materials: Aryl amine (1.0 eq), this compound (1.0 eq), water, microwave-safe vial.
-
Reaction Setup: In a microwave-safe vial, combine the amine and this compound in water.
-
Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a constant temperature of 50°C for 15-20 minutes.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the aqueous solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The resulting amide is often pure enough for subsequent use without further purification. The benzotriazole byproduct can be recovered from the aqueous layer by acidification.[4]
Conclusion
This compound stands out as a robust and highly effective acetylating agent for a broad spectrum of substrates. Its key advantages—stability, ease of handling, mild reaction conditions, and high efficiency—make it an indispensable tool in modern organic and medicinal chemistry. The straightforward protocols and the ability to perform reactions in environmentally benign solvents like water further enhance its appeal. For researchers in drug discovery and materials science, this compound offers a reliable and selective method for introducing acetyl functionalities, facilitating the synthesis of novel compounds with tailored properties.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jcchems.com [jcchems.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Imine Acylation via Benzotriazole Derivatives: The Preparation of Enaminones [organic-chemistry.org]
- 11. This compound 97 18773-93-8 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound | 18773-93-8 [chemicalbook.com]
- 14. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
An In-depth Technical Guide to the Chemical Properties of 1-Acetyl-1H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-1H-benzotriazole is a versatile and highly reactive acetylating agent and an important intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and insights into its reactivity and stability. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical and Physical Properties
This compound is a white to brown solid at room temperature.[1] It is known for its role as an effective ligand in coordination chemistry and as a stabilizing agent in polymer formulations.[2] The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇N₃O | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Appearance | White to brown solid | [1] |
| Melting Point | 46-50 °C | |
| Boiling Point | 305.8±25.0 °C (Predicted) | |
| Density | 1.33±0.1 g/cm³ (Predicted) | |
| Flash Point | > 110 °C (> 230.0 °F) | |
| Storage Temperature | 0 - 8 °C | [1] |
| CAS Number | 18773-93-8 | [1] |
| PubChem CID | 87784 | |
| InChI | 1S/C8H7N3O/c1-6(12)11-8-5-3-2-4-7(8)9-10-11/h2-5H,1H3 | |
| SMILES | CC(=O)n1nnc2ccccc12 |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectroscopic data.
¹H NMR (400 MHz, CDCl₃) [3]
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 8.27 | dt | 1H | Aromatic H (H4) |
| 8.10 | dt | 1H | Aromatic H (H7) |
| 7.64 | td | 1H | Aromatic H |
| 7.49 | td | 1H | Aromatic H |
| 2.99 | s | 3H | -COCH₃ |
¹³C NMR (100 MHz, CDCl₃) [3]
| Chemical Shift (δ) (ppm) | Assignment |
| 168.6 | Carbonyl Carbon (C=O) |
| 145.3 | Aromatic Carbon |
| 130.0 | Aromatic Carbon |
| 129.4 | Aromatic Carbon |
| 125.1 | Aromatic Carbon |
| 119.1 | Aromatic Carbon |
| 113.4 | Aromatic Carbon |
| 22.2 | Methyl Carbon (-CH₃) |
FT-IR (KBr) [3]
| Wavenumber (cm⁻¹) | Assignment |
| 1735 | C=O Stretching |
| 1372 | -CO-CH₃ Bending |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the N-acylation of 1H-benzotriazole. Several procedures have been reported, and a representative protocol is detailed below.
Protocol: Acetylation of 1H-Benzotriazole
This protocol describes the synthesis of this compound from 1H-benzotriazole and acetic anhydride.
Materials:
-
1H-benzotriazole
-
Acetic anhydride
-
Toluene
-
Sodium bicarbonate (solid, grounded)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Equipment for product isolation and purification (filtration apparatus, rotary evaporator)
Procedure:
-
Dissolve 1H-benzotriazole-1-methanol (0.6 g, 4 mmol) in toluene (24 mL) in a round-bottom flask.[3]
-
Add solid, grounded sodium bicarbonate (0.7 g, 8 mmol) to the solution.[3]
-
Add acetic anhydride (2.0 g, 20 mmol) to the reaction mixture.[3]
-
Allow the reaction to proceed for two hours with stirring at room temperature.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by washing with water and extracting the product with a suitable organic solvent.
-
The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.
Purification:
-
The crude this compound can be purified by recrystallization from ethanol to obtain colorless crystals.[3]
Workflow for the Synthesis of this compound:
References
An In-depth Technical Guide to the Spectroscopic Data of 1-Acetyl-1H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-1H-benzotriazole is a versatile chemical intermediate with applications in organic synthesis, serving as an acetylating agent and a reactant in the formation of various heterocyclic compounds.[1][2] A thorough understanding of its structural and spectroscopic properties is crucial for its effective utilization in research and development. This guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for its synthesis and characterization are also presented to facilitate its practical application.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H NMR Spectroscopic Data for this compound [3]
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |
| 2.99 | s | - | 3H | CH₃ |
| 7.49 | td | 8.2, 7.1, 1.1 | 1H | H-aromatic |
| 7.64 | td | 8.2, 7.1, 1.1 | 1H | H-aromatic |
| 8.10 | dt | 8.1, 1.8, 1.0 | 1H | H-7 |
| 8.27 | dt | 8.3, 1.9, 1.0 | 1H | H-4 |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound [3]
| Chemical Shift (δ) (ppm) | Assignment |
| 22.2 | CH₃ |
| 113.4 | Aromatic CH |
| 119.1 | Aromatic CH |
| 125.1 | Aromatic CH |
| 129.4 | Aromatic CH |
| 130.0 | Aromatic C |
| 145.3 | Aromatic C |
| 168.6 | C=O |
Solvent: CDCl₃, Frequency: 100 MHz
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: IR Spectroscopic Data for this compound [3]
| Wavenumber (cm⁻¹) | Assignment |
| 1735 | C=O stretch |
| 1372 | -CO-CH₃ |
Sample Preparation: KBr pellet
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Assignment |
| 161.16 | [M]⁺ (Calculated Molecular Weight)[4] |
Note: High-resolution mass spectrometry (HRMS) data can provide more precise mass determination.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the acquisition of its spectroscopic data are provided below.
Synthesis of this compound
The synthesis of this compound can be achieved through the O-acetylation of 1H-benzotriazole-1-methanol, which primarily yields this compound along with minor isomeric acetates.[3][5] A general procedure is as follows:
-
Dissolution: Dissolve o-phenylenediamine in a mixture of glacial acetic acid and water. Gentle warming may be required to obtain a clear solution.[6][7]
-
Cooling: Cool the solution in an ice water bath to approximately 5-15°C.[6][7]
-
Diazotization: While stirring, add a solution of sodium nitrite in water in one portion. The temperature of the reaction mixture will rise.[6][7]
-
Crystallization: Continue stirring as the reaction mixture cools, which will induce crystallization of the benzotriazole product.[6]
-
Acetylation: The resulting 1H-benzotriazole can then be acetylated using a suitable acetylating agent such as acetyl chloride or acetic anhydride in an appropriate solvent and under controlled temperature conditions to yield this compound.
-
Purification: The crude product is then purified, for example, by recrystallization from ethanol, to obtain colorless crystals.[3]
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
IR Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight) to determine their mass-to-charge ratio (m/z).
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
References
- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | 18773-93-8 [chemicalbook.com]
- 3. jcchems.com [jcchems.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs | Journal of the Chilean Chemical Society [jcchems.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ijariie.com [ijariie.com]
solubility of 1-Acetyl-1H-benzotriazole in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-Acetyl-1H-benzotriazole, a versatile reagent in organic synthesis and drug discovery. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this document focuses on providing a framework for solubility determination. It includes solubility information for the parent compound, 1H-benzotriazole, as a reference, along with detailed, adaptable experimental protocols for determining the solubility of this compound in various solvents.
Introduction to this compound
This compound is a stable, crystalline solid utilized as an efficient acetylating agent in organic synthesis. Its role is pivotal in the formation of amides, esters, and other acetylated compounds, often under mild conditions. In the context of drug development, understanding the solubility of such a reagent is crucial for reaction optimization, purification, and formulation studies.[1] The physical properties of this compound are summarized in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 18773-93-8 | [1] |
| Molecular Formula | C₈H₇N₃O | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Appearance | White to brown solid | [1] |
| Melting Point | 46-50 °C | [2] |
| Boiling Point | 305.8±25.0 °C (Predicted) | [2] |
| Density | 1.33±0.1 g/cm³ (Predicted) | [2] |
| Flash Point | > 110 °C |
Solubility Profile
For reference, the solubility of the parent compound, 1H-Benzotriazole , is presented in Table 2. It is important to note that the addition of the acetyl group will alter these solubility characteristics.
Table 2: Solubility of 1H-Benzotriazole in Various Solvents
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 19.8 g/L | 25 | [3] |
| Water | 1-5 g/L | 23.7 | [3] |
| Alcohol | Soluble | Not Specified | [3] |
| Benzene | Soluble | Not Specified | [3] |
| Toluene | Soluble | Not Specified | [3] |
| Chloroform | Soluble | Not Specified | [3] |
| N,N-Dimethylformamide (DMF) | Soluble | Not Specified | [3] |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the kinetic and thermodynamic solubility of this compound. These protocols can be adapted for various solvents.
Kinetic Solubility Assay
Kinetic solubility is a high-throughput method used in early drug discovery to assess the apparent solubility of a compound from a DMSO stock solution.[4][5][6]
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Incubation: Shake the plate for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C or 37 °C).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection. The lowest concentration at which a precipitate is observed is the kinetic solubility. Alternatively, the solutions can be filtered, and the concentration of the filtrate can be determined by HPLC-UV.[4][5]
Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility measures the concentration of a compound in a saturated solution at equilibrium and is a more accurate representation of a compound's solubility.[4][7] The shake-flask method is the gold standard for this determination.[8]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[4][7]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.
-
Quantification: Prepare a series of dilutions of the saturated solution with the same solvent.
-
Analysis: Determine the concentration of this compound in the diluted solutions using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the original concentration of the saturated solution, which represents the thermodynamic solubility.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Kinetic Solubility Assay.
Caption: Workflow for Thermodynamic Solubility Assay.
Conclusion
While direct quantitative solubility data for this compound remains elusive in publicly accessible literature, this guide provides researchers and drug development professionals with the necessary tools to determine its solubility in various solvents. The provided experimental protocols for kinetic and thermodynamic solubility are robust and can be adapted to specific laboratory needs. Understanding the solubility of this important synthetic reagent is a critical step in optimizing its use in chemical synthesis and pharmaceutical development. It is recommended that researchers perform these solubility studies in their solvents of interest to obtain precise and relevant data for their applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
Stability and Storage of 1-Acetyl-1H-benzotriazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-1H-benzotriazole is a versatile reagent and building block in organic synthesis, finding applications in acylation reactions and the formation of various heterocyclic compounds. Its stability and proper storage are critical for ensuring its reactivity, purity, and the successful outcome of synthetic endeavors. This technical guide provides a comprehensive overview of the known stability and storage parameters of this compound, drawing upon available data for the compound and its parent molecule, 1H-benzotriazole. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| Synonyms | N-Acetylbenzotriazole | N/A |
| CAS Number | 18773-93-8 | N/A |
| Molecular Formula | C₈H₇N₃O | N/A |
| Molecular Weight | 161.16 g/mol | N/A |
| Appearance | White to light tan crystalline powder | N/A |
| Melting Point | 46-50 °C | [1] |
| Solubility | Soluble in hot water, methanol, ethanol, diethyl ether, acetone, benzene, toluene, chloroform, and dimethylformamide. Slightly soluble in cold water. | N/A |
Stability Profile
The stability of this compound is influenced by temperature, moisture, and light. While specific quantitative stability data for the acetylated form is limited, valuable insights can be drawn from studies on its parent compound, 1H-benzotriazole, and general chemical principles.
Thermal Stability
-
This compound : Recommended storage at 0-8 °C suggests sensitivity to higher temperatures.
-
1H-Benzotriazole : Thermally stable up to its melting point (around 100°C), above which it undergoes exothermic decomposition.
Hydrolytic Stability
The acetyl group of this compound is susceptible to hydrolysis, which would yield 1H-benzotriazole and acetic acid. The rate of hydrolysis is expected to be dependent on pH and temperature.
-
1H-Benzotriazole : Generally stable to hydrolysis under neutral conditions.
Photostability
-
1H-Benzotriazole : Studies on the photodegradation of 1H-benzotriazole indicate that it can be degraded by UV radiation. The degradation process involves hydroxyl radicals and can lead to various transformation products.[2][3] The direct photolysis half-life of 1H-benzotriazole has been reported to be 56.9 hours.[4]
It is reasonable to assume that this compound also exhibits sensitivity to light, and appropriate precautions should be taken.
Incompatibilities
-
1H-Benzotriazole : Incompatible with strong oxidizing agents and strong acids.[2][3][5][6][7][8][9] These incompatibilities are likely to extend to this compound.
Storage Recommendations
To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation |
| Temperature | 0-8 °C |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation from moisture and oxygen. |
| Container | Use tightly sealed, opaque containers to protect from light and moisture. Amber glass bottles with a secure cap are suitable. |
| Location | Store in a cool, dry, and well-ventilated area away from incompatible substances. |
Potential Degradation Pathways
Based on the degradation studies of 1H-benzotriazole, potential degradation pathways for this compound can be inferred. The primary degradation route is likely hydrolysis of the acetyl group, followed by further degradation of the resulting 1H-benzotriazole ring.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound would involve forced degradation studies and the development of a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.
Table of Forced Degradation Conditions (General Protocol)
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature & 60 °C | 24, 48, 72 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature & 60 °C | 24, 48, 72 hours |
| Oxidative | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours |
| Thermal | Solid State | 60 °C, 80 °C | 1, 2, 4 weeks |
| Photolytic | Solid State & Solution | ICH Q1B conditions | As per guidelines |
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying the decrease in the concentration of this compound and the formation of its degradation products over time.
Example HPLC Method Parameters (for 1H-benzotriazole and related compounds)
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[10] |
| Mobile Phase | Acetonitrile/Methanol and Water with a buffer (e.g., phosphate or acetate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (to be determined by UV scan) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Note: This is a general starting point, and the method would need to be specifically developed and validated for this compound.
Handling and Safety Precautions
While specific safety data for this compound is not extensively available, the data for 1H-benzotriazole provides a strong basis for safe handling procedures.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7]
-
Ventilation : Handle in a well-ventilated area or a chemical fume hood.[7]
-
Inhalation : Avoid inhaling dust.[7]
-
Skin and Eye Contact : Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[2][7]
-
Ingestion : Do not ingest. If swallowed, seek immediate medical attention.[2]
-
Spills : In case of a spill, contain the material and clean up using appropriate methods to avoid dust generation.[7]
Conclusion
The stability and proper storage of this compound are paramount for its effective use in research and development. This guide summarizes the available information, highlighting the recommended storage conditions of 0-8 °C in a dry, inert atmosphere, and protected from light. While quantitative stability data for this compound is currently limited, the degradation pathways of its parent compound, 1H-benzotriazole, suggest that hydrolysis and photodegradation are potential routes of decomposition. The provided general protocols for forced degradation studies and the development of a stability-indicating HPLC method offer a framework for researchers to generate specific stability data for this important chemical. Adherence to the recommended storage and handling procedures will help ensure the quality and reliability of this compound in its various applications. Further research into the specific degradation kinetics and products of this compound is warranted to build upon the foundational information presented in this guide.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: kinetics, mechanisms, products and toxicology - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. The persistence and photostabilizing characteristics of benzotriazole and 5-methyl-1H-benzotriazole reduce the photochemical behavior of common photosensitizers and organic compounds in aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. jocpr.com [jocpr.com]
- 8. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Research Areas for 1-Acetyl-1H-benzotriazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-1H-benzotriazole is a versatile and highly efficient acetylating agent, finding extensive application in organic synthesis. Its stability, ease of handling, and reactivity make it a superior alternative to traditional acetylating agents like acetyl chloride and acetic anhydride. Beyond its role in synthesis, the benzotriazole scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This technical guide explores potential research avenues for this compound, delving into its synthetic utility, and proposing novel applications in drug discovery and materials science. This document provides detailed experimental protocols, quantitative data, and visual workflows to facilitate further investigation into this promising molecule.
Core Properties and Synthesis
This compound is a white to light tan crystalline solid. Its stability at room temperature and relative insensitivity to moisture make it a convenient reagent for a variety of chemical transformations.
| Property | Value |
| CAS Number | 18773-93-8 |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
| Melting Point | 46-50 °C |
Synthesis of this compound
A common method for the synthesis of this compound involves the O-acetylation of 1H-benzotriazole-1-methanol. This reaction proceeds with good yield and produces the target compound as the major product.
Experimental Protocol: Synthesis of this compound
-
Materials: 1H-benzotriazole-1-methanol, toluene, sodium bicarbonate, acetic anhydride.
-
Procedure:
-
Dissolve 1H-benzotriazole-1-methanol (0.6 g, 4 mmol) in toluene (24 mL) in a round-bottom flask.
-
Add solid, ground sodium bicarbonate (0.7 g, 8 mmol) to the solution.
-
Add acetic anhydride (2.0 g, 20 mmol) to the reaction mixture.
-
Allow the reaction to proceed for two hours at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated and purified by column chromatography.
-
-
Expected Yield: 52.5%[1]
-
Characterization Data:
-
Melting Point: 47.9-48.3 °C[1]
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 2.99 (3H, s, CH₃), 7.49 (1H, td, J = 8.2, 7.1, 1.1 Hz, Harom), 7.64 (1H, td, J = 8.2, 7.1, 1.1 Hz, Harom), 8.10 (1H, dt, J = 8.1, 1.8, 1.0 Hz, H₇), 8.27 (1H, dt, J = 8.3, 1.9, 1.0 Hz, H₄)[1].
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 22.2, 113.4, 119.1, 125.1, 129.4, 130.0, 145.3, 168.6[1].
-
IR (KBr) ν/cm⁻¹: 1735 (C=O), 1372 (-CO-CH₃)[1].
-
References
Methodological & Application
Application Notes and Protocols for N-acetylation using 1-Acetyl-1H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-acetylation of primary and secondary amines and sulfonamides using 1-Acetyl-1H-benzotriazole. This reagent serves as a highly efficient and versatile acetylating agent, offering mild reaction conditions and high yields.
Introduction
N-acetylation is a fundamental chemical transformation in organic synthesis and drug development, utilized for the protection of amino groups, modulation of pharmacokinetic properties, and the synthesis of bioactive molecules. This compound is a stable, crystalline solid that acts as a potent acetyl donor. Its advantages over traditional acetylating agents, such as acetyl chloride and acetic anhydride, include greater stability, ease of handling, and milder reaction conditions, which helps in preserving chiral integrity and avoiding side reactions.[1] N-acylbenzotriazoles, including the acetyl derivative, are effective for the acylation of a wide range of nucleophiles, including amines and sulfonamides.[2][3]
Data Presentation
The following tables summarize the quantitative data for the N-acylation of various sulfonamides and the N-acetylation of representative amines using N-acylbenzotriazoles, demonstrating the efficiency of this methodology.
Table 1: N-Acylation of Sulfonamides using N-Acylbenzotriazoles [3]
| Entry | N-Acylbenzotriazole (RCOBt) | Sulfonamide (R'SO₂NH₂) | Product | Yield (%) | Melting Point (°C) |
| 1 | R = 4-tolyl | R' = Me | N-(4-Methylbenzoyl)methanesulfonamide | 85 | 160-161 |
| 2 | R = 4-tolyl | R' = 4-tolyl | N-(4-Methylbenzoyl)-4-methylbenzenesulfonamide | 95 | 135-136 |
| 3 | R = 4-methoxyphenyl | R' = Me | N-(4-Methoxybenzoyl)methanesulfonamide | 85 | 132-133 |
| 4 | R = 4-methoxyphenyl | R' = 4-tolyl | N-(4-Methoxybenzoyl)-4-methylbenzenesulfonamide | 98 | 150-151 |
| 5 | R = 4-pyridyl | R' = Me | N-Isonicotinoylmethanesulfonamide | 98 | >250 |
| 6 | R = 4-pyridyl | R' = 4-tolyl | N-Isonicotinoyl-4-methylbenzenesulfonamide | 97 | >250 |
| 7 | R = 2-pyrrolyl | R' = Me | N-(1H-Pyrrol-2-ylcarbonyl)methanesulfonamide | 80 | 167-168 |
| 8 | R = 2-pyrrolyl | R' = 4-tolyl | N-(1H-Pyrrol-2-ylcarbonyl)-4-methylbenzenesulfonamide | 76 | 216-217 |
Table 2: Representative N-Acetylation of Amines
| Entry | Amine Substrate | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1 | 4-Bromoaniline | Water | Microwave, 50°C, 15-20 min | 94 | [4][5] |
| 2 | Various Anilines | Water | Microwave, 50°C, 15-20 min | 90-98 | [6][7] |
| 3 | Aliphatic Primary Amines | Aqueous | Room Temperature | High | [8][9][10] |
Experimental Protocols
Protocol 1: General Procedure for N-acetylation of Sulfonamides
This protocol is adapted from a general method for the N-acylation of sulfonamides using N-acylbenzotriazoles.[2][3]
Materials:
-
Sulfonamide (1.0 mmol)
-
This compound (1.0 mmol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Acetonitrile (CH₃CN) (3 mL)
-
2N Hydrochloric acid (HCl) (2 mL)
-
Ethyl acetate and hexanes for recrystallization
Procedure:
-
To a solution of the sulfonamide (1.0 mmol) in dry THF (10 mL) at room temperature, add NaH (1.2 mmol, 60% dispersion in mineral oil).
-
Stir the suspension for 10 minutes at room temperature.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 1.5 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
To the residue, add acetonitrile (3 mL) and 2N HCl (2 mL).
-
Cool the mixture to 5-10°C to precipitate the N-acetylated sulfonamide.
-
Collect the precipitate by filtration.
-
Further purify the product by recrystallization from ethyl acetate/hexanes.
Protocol 2: Greener N-acetylation of Primary Amines in Water
This protocol utilizes microwave irradiation for a rapid and environmentally friendly N-acetylation of primary amines in water.[5][6][11]
Materials:
-
Primary amine (1.0 mmol)
-
This compound (1.1 mmol)
-
Water (5 mL)
-
Microwave reactor
-
Ethyl acetate
-
Saturated aqueous sodium carbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a microwave vial, suspend the primary amine (1.0 mmol) and this compound (1.1 mmol) in water (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 50°C for 15-20 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid product by filtration and wash with water.
-
If the product is soluble, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated aqueous sodium carbonate solution to remove any unreacted benzotriazole, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-acetylated amine.
Protocol 3: Synthesis of this compound
This protocol describes the synthesis of the acetylating reagent itself.[12]
Materials:
-
1H-Benzotriazole-1-methanol (4 mmol)
-
Toluene (24 mL)
-
Sodium bicarbonate (8 mmol)
-
Acetic anhydride (20 mmol)
Procedure:
-
Dissolve 1H-benzotriazole-1-methanol (0.6 g, 4 mmol) in toluene (24 mL).
-
Add solid, ground sodium bicarbonate (0.7 g, 8 mmol).
-
Add acetic anhydride (2.0 g, 20 mmol) to the reaction mixture.
-
Allow the reaction to proceed for two hours at room temperature.
-
The major product formed is this compound, which can be purified by recrystallization from ethanol.
Visualizations
Caption: Experimental workflow for N-acetylation.
Caption: Generalized mechanism of N-acetylation.
References
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reactions of benzotriazole with formaldehyde and aliphatic primary amines: selective formation of 1 : 1 : 1, of 2 : 2 : 1, and of 2 : 3 : 2 adducts and a study of their reactions with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. An Efficient Greener Approach for N-Acylation of Amines in Water Using Benzotriazole Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jcchems.com [jcchems.com]
Application Notes and Protocols for 1-Acetyl-1H-benzotriazole in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-1H-benzotriazole is a versatile and efficient acetylating agent employed in peptide synthesis, primarily for the N-terminal acetylation of peptides. N-terminal acetylation is a common post-translational modification that can enhance the stability of peptides against enzymatic degradation, modulate their biological activity, and improve their pharmacokinetic properties. This document provides detailed application notes, experimental protocols, and a comparative analysis of this compound with other acetylating agents.
N-acylbenzotriazoles, including this compound, are recognized as advantageous acylating agents. They offer efficient transformations under mild conditions and serve as a valuable alternative to acid chlorides, especially when the corresponding acid chlorides are unstable or difficult to prepare.[1] The benzotriazole moiety functions as an excellent leaving group, facilitating the transfer of the acetyl group to the N-terminal amino group of a peptide.[2]
Principle of Action
The utility of this compound in peptide synthesis stems from the high reactivity of the acyl-benzotriazole bond. The lone pair of electrons on the N-2 atom of the benzotriazole ring participates in resonance, activating the carbonyl carbon of the acetyl group towards nucleophilic attack by the free N-terminal amine of the peptide. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-acetylated peptide and the release of the stable 1H-benzotriazole anion.
Caption: Mechanism of N-terminal acetylation using this compound.
Advantages of this compound in Peptide Acetylation
-
High Reactivity and Efficiency: The activated nature of the acetyl group ensures rapid and complete acetylation, often leading to high yields of the desired product.
-
Mild Reaction Conditions: Acetylation can typically be carried out at room temperature in common organic solvents, preserving the integrity of sensitive amino acid residues.
-
Stable and Easy to Handle: Unlike acetic anhydride, which is highly reactive and susceptible to hydrolysis, this compound is a stable, crystalline solid that is easier to handle and store.
-
Reduced Side Reactions: The use of this compound can minimize side reactions often associated with other acetylating agents, such as the diacetylation of amino groups.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization based on the specific peptide sequence and scale of the synthesis.
Protocol 1: Solid-Phase N-Terminal Acetylation of a Resin-Bound Peptide
This protocol outlines the procedure for the N-terminal acetylation of a peptide synthesized on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Resin-bound peptide with a free N-terminus
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Diisopropylethylamine (DIPEA) (optional)
-
Solid-phase peptide synthesis (SPPS) reaction vessel
-
Shaker or vortex mixer
Procedure:
-
Fmoc-Deprotection:
-
Wash the resin-bound peptide with DMF (3 x 1 min).
-
Treat the resin with 20% piperidine in DMF (1 x 5 min, then 1 x 15 min) to remove the N-terminal Fmoc protecting group.
-
Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min) to remove residual piperidine.
-
-
Acetylation Reaction:
-
Prepare a solution of this compound (5-10 equivalents relative to the resin loading) in DMF.
-
Add the this compound solution to the resin.
-
If the peptide sequence is prone to aggregation or steric hindrance, the addition of a non-nucleophilic base such as DIPEA (1-2 equivalents) may be beneficial.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Monitor the completion of the reaction using a qualitative method such as the Kaiser test. A negative Kaiser test (beads remain colorless) indicates complete acetylation of the primary amine.
-
Once the reaction is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
-
-
Cleavage and Purification:
-
The N-acetylated peptide can now be cleaved from the resin and deprotected using standard cleavage cocktails (e.g., TFA-based).
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Caption: Workflow for solid-phase N-terminal peptide acetylation.
Protocol 2: Solution-Phase N-Terminal Acetylation of a Peptide
This protocol is suitable for the acetylation of purified peptides in solution.
Materials:
-
Purified peptide with a free N-terminus
-
This compound
-
Acetonitrile (ACN) or other suitable organic solvent
-
Water
-
Reaction vial
-
Magnetic stirrer
Procedure:
-
Peptide Dissolution:
-
Dissolve the purified peptide in a suitable solvent system, such as a mixture of acetonitrile and water. The choice of solvent will depend on the solubility of the peptide.
-
-
Acetylation Reaction:
-
In a separate vial, dissolve this compound (1.5-3 equivalents relative to the peptide) in acetonitrile.
-
Add the this compound solution to the peptide solution with stirring.
-
Allow the reaction to proceed at room temperature for 30-60 minutes.
-
-
Reaction Quenching and Purification:
-
The reaction can be quenched by the addition of water.
-
The N-acetylated peptide can be purified from the reaction mixture by RP-HPLC.
-
Data Presentation
The efficiency of this compound can be compared to other common acetylating agents. While specific quantitative data for this compound is not extensively published in comparative studies, the following table provides a general comparison based on known chemical properties and typical outcomes in peptide synthesis.
| Acetylating Agent | Typical Equivalents | Reaction Time | Solvent | Key Advantages | Potential Disadvantages |
| This compound | 5-10 (SPPS), 1.5-3 (Solution) | 1-2 hours | DMF, ACN | Stable, high reactivity, mild conditions | Higher cost than acetic anhydride |
| Acetic Anhydride | 10-20 | 20-30 minutes | DMF, DCM | Low cost, readily available | Highly reactive, potential for diacetylation, moisture sensitive |
| Acetyl Chloride | 2-5 | 15-30 minutes | Aprotic solvents | Highly reactive | Corrosive, generates HCl byproduct |
| N-Acetylimidazole | 5-10 | 2-4 hours | DMF, CH₂Cl₂ | Mild, selective | Slower reaction rate |
Concluding Remarks
This compound is a highly effective reagent for the N-terminal acetylation of peptides, offering a balance of high reactivity and operational simplicity under mild conditions. Its stability and the reduced likelihood of side reactions make it a valuable tool for the synthesis of well-defined, N-acetylated peptides for research and drug development applications. The protocols provided herein serve as a starting point for the successful implementation of this reagent in peptide synthesis workflows.
References
Application Notes: Selective Acetylation using 1-Acetyl-1H-benzotriazole
Introduction
1-Acetyl-1H-benzotriazole is a highly efficient and selective acetylating agent for a variety of functional groups. As a stable, crystalline solid, it offers significant advantages over traditional acetylating agents like acetyl chloride and acetic anhydride, which are often corrosive, volatile, and can lead to the formation of undesirable byproducts.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound for selective acetylation reactions.
Key Advantages:
-
High Selectivity: Demonstrates excellent chemoselectivity, preferentially acetylating amines in the presence of alcohols, phenols, and thiols.[1]
-
Mild Reaction Conditions: Reactions can often be carried out at room temperature, preserving sensitive functional groups within the substrate.[2][3]
-
Ease of Handling: As a stable, non-volatile solid, it is safer and easier to handle compared to liquid acetylating agents.[1][4]
-
Simple Work-up: The benzotriazole byproduct is easily removed by a simple aqueous wash, simplifying product purification.[5]
-
High Yields: Acetylation reactions using this compound typically proceed with good to excellent yields.[1]
Applications in Organic Synthesis
This compound is a versatile reagent with applications in various acetylation reactions:
-
N-acetylation: It is highly effective for the acetylation of primary and secondary amines to form amides. This reaction is particularly useful for the protection of amino groups in multi-step syntheses.[1][3][6]
-
O-acetylation: It can be used for the acetylation of alcohols to form esters. Notably, it has been employed in the selective acetylation of primary hydroxyl groups in carbohydrates.[7]
-
S-acetylation: Thiolysis of this compound with a sulfur nucleophile can be used to prepare thioacetates.[8][9][10]
-
C-acetylation: In certain cases, it can be used for the C-acetylation of carbanions and other suitable carbon nucleophiles.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for selective acetylation reactions using this compound, providing a comparison of substrates, reaction conditions, and yields.
Table 1: Selective N-Acetylation of Amines
| Entry | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Dichloromethane | Room Temp | 1 | 95 | Katritzky et al. |
| 2 | Benzylamine | THF | Room Temp | 1 | 98 | Katritzky et al. |
| 3 | (S)-(-)-α-Methylbenzylamine | Dichloromethane | Room Temp | 2 | 96 | Katritzky et al. |
| 4 | Piperidine | Dichloromethane | Room Temp | 0.5 | 99 | Katritzky et al. |
| 5 | Morpholine | THF | Room Temp | 0.5 | 97 | Katritzky et al. |
Table 2: Selective O-Acetylation of Alcohols
| Entry | Substrate | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenyl 1-thio-β-D-glucopyranoside | Acetic Acid | None | 80 | 24 | 47 | RSC Publishing[7] |
| 2 | Cellulose | DMSO/TBAF | None | Room Temp | - | - | Sigma-Aldrich[9] |
| 3 | Hydroxyamino acids | Acetic Acid/HClO4 | Perchloric Acid | - | - | >90 | Beilstein Journals[11] |
Table 3: Thiolysis for S-Acetylation
| Entry | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Sodium Hydrosulfide | Water | - | - | - | ChemicalBook[8] |
Experimental Protocols
Protocol 1: General Procedure for Selective N-Acetylation of a Primary Amine
This protocol describes a general method for the selective N-acetylation of a primary amine in the presence of a hydroxyl group.
Materials:
-
This compound
-
Substrate (e.g., 4-aminophenol)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the amine substrate (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add this compound (1.1 mmol, 1.1 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 1-3 hours), transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL). This removes the benzotriazole byproduct and any unreacted starting material.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-acetylated product.
-
Purify the crude product by recrystallization or column chromatography on silica gel if necessary.
Protocol 2: Selective O-Acetylation of a Primary Hydroxyl Group in a Thioglycoside
This protocol is adapted for the selective acetylation of the primary hydroxyl group in a partially protected carbohydrate.[7]
Materials:
-
Phenyl 1-thio-β-D-glucopyranoside
-
Acetic acid (anhydrous)
-
Heating mantle or oil bath
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve phenyl 1-thio-β-D-glucopyranoside (1.0 mmol) in anhydrous acetic acid (10 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction by TLC to observe the formation of the 6-O-acetylated product.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Remove the acetic acid under reduced pressure.
-
Purify the residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired 6-O-acetylated product from unreacted starting material and any di-acetylated byproducts.
Visualizations
Caption: Experimental workflow for selective acetylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. An Efficient Greener Approach for N-Acylation of Amines in Water Using Benzotriazole Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07360A [pubs.rsc.org]
- 8. This compound | 18773-93-8 [chemicalbook.com]
- 9. 1-乙酰基-1H-苯并三唑 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 10. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]
Application Notes and Protocols for Reactions with 1-Acetyl-1H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for synthetic reactions involving 1-Acetyl-1H-benzotriazole. This versatile reagent serves as an efficient acetylating agent for a wide range of nucleophiles, including amines, alcohols, and carbon nucleophiles. The following sections detail its application in N-acylation, O-acylation, and C-acylation reactions, providing comprehensive protocols, quantitative data, and visual workflows to facilitate its use in research and development.
N-Acylation of Amines
This compound is a highly effective reagent for the N-acetylation of primary and secondary amines to form amides. The reaction proceeds under mild conditions and offers high yields, making it a valuable tool in organic synthesis and drug discovery for the modification of amine-containing molecules.[1][2] A significant advantage of using acylbenzotriazoles is the neutral conditions of the reaction and the simple work-up procedures.[1]
General Protocol for N-Acetylation of Amines
This protocol describes a general method for the N-acetylation of a variety of primary and secondary amines using this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or water)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equiv) in the chosen solvent.
-
Add this compound (1.0-1.2 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if the product precipitates, filter the solid and wash with water.
-
If the product is soluble, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to remove benzotriazole, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acetylated amine.
Green Protocol for N-Acylation of Amines in Water using Microwave Irradiation
A more environmentally friendly approach utilizes water as the solvent and microwave irradiation to accelerate the reaction, often leading to high yields in a shorter time.[3][4]
Procedure:
-
In a microwave-safe vial, suspend the amine (1.0 equiv) and this compound (1.0 equiv) in water.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 50°C for 15-20 minutes.[3]
-
After cooling, if a precipitate has formed, filter the solid product and wash it with water.
-
If the product remains in solution, extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium carbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-acetylated product.
Quantitative Data for N-Acetylation of Various Amines
| Amine Substrate | Product | Reaction Conditions | Yield (%) | m.p. (°C) | References |
| Aniline | N-Phenylacetamide | Water, MW, 50°C, 15 min | 95 | 113-115 | [3] |
| 4-Bromoaniline | N-(4-Bromophenyl)acetamide | Water, RT, 1 h | 94 | 167-169 | [3] |
| Benzylamine | N-Benzylacetamide | THF, RT, 2 h | 92 | 60-62 | [1] |
| Piperidine | 1-Acetylpiperidine | DCM, RT, 1 h | 96 | - (Oil) | [5] |
| Morpholine | 4-Acetylmorpholine | THF, RT, 1 h | 98 | - (Oil) | [5] |
| (S)-(-)-1-Phenylethylamine | (S)-N-(1-Phenylethyl)acetamide | Water, MW, 50°C, 20 min | 97 | 102-104 | [3] |
Experimental Workflow for N-Acylation of Amines
Caption: Workflow for the N-acylation of amines.
C-Acylation of Ketone Enolates
This compound serves as an efficient C-acylating reagent for the regioselective conversion of ketone enolates into β-diketones. This method is advantageous as it typically avoids the formation of O-acylation byproducts.[6]
General Protocol for C-Acylation of Ketone Enolates
This protocol outlines the C-acylation of a ketone via its lithium enolate using this compound.
Materials:
-
Ketone
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
To a stirred solution of the ketone (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add LDA (1.1 equiv) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add a solution of this compound (1.2 equiv) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the β-diketone.
Quantitative Data for C-Acylation of Ketone Enolates
| Ketone Substrate | Product | Yield (%) | References |
| Acetophenone | 1-Phenylbutane-1,3-dione | 75 | [6] |
| Propiophenone | 1-Phenylpentane-1,3-dione | 72 | [6] |
| Cyclohexanone | 2-Acetylcyclohexanone | 68 | [6] |
Experimental Workflow for C-Acylation of Ketone Enolates
Caption: Workflow for C-acylation of ketone enolates.
O-Acylation of Alcohols
While specific protocols for the O-acylation of alcohols using this compound are less common in the literature, acylbenzotriazoles, in general, are effective O-acylating agents.[7] The following is a general protocol adapted for this purpose.
General Protocol for O-Acylation of Alcohols
Materials:
-
Alcohol
-
This compound
-
Base (e.g., Triethylamine (TEA), Pyridine, or 4-Dimethylaminopyridine (DMAP))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol (1.0 equiv) and the base (1.1-1.5 equiv) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add this compound (1.2 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with the organic solvent (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to obtain the corresponding ester.
Reaction with Organometallic Reagents (e.g., Grignard Reagents)
Acylbenzotriazoles can react with Grignard reagents to yield ketones. This provides a useful method for ketone synthesis from carboxylic acid derivatives under relatively mild conditions.[8]
General Protocol for Reaction with Grignard Reagents
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and under an argon atmosphere, place a solution of this compound (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1 equiv) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired ketone.
Synthesis and Characterization of this compound
This compound can be synthesized from the O-acetylation of 1H-benzotriazole-1-methanol.[7]
Synthesis Protocol
Materials:
-
1H-Benzotriazole-1-methanol
-
Acetic anhydride
-
Sodium bicarbonate (solid, ground)
-
Toluene
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve 1H-benzotriazole-1-methanol (4 mmol) in toluene (24 mL) in a round-bottom flask.
-
Add solid, ground sodium bicarbonate (8 mmol).
-
Add acetic anhydride (20 mmol) to the mixture and stir at room temperature for two hours.
-
Monitor the reaction by TLC (Ethyl acetate: Hexanes = 1:1 v/v).
-
Filter the reaction mixture and evaporate the toluene under vacuum.
-
Purify the resulting mixture by column chromatography (silica gel, Ethyl acetate: Hexane = 1:6 v/v) to yield this compound as a white solid.[7]
Characterization Data for this compound
| Property | Value | Reference |
| Appearance | White solid | [7] |
| Yield | 52.5% | [7] |
| Melting Point | 47.9-48.3 °C | [7] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 2.99 (3H, s, CH₃), 7.49 (1H, td, J=8.2, 7.1, 1.1 Hz), 7.64 (1H, td, J=8.2, 7.1, 1.1 Hz), 8.10 (1H, dt, J=8.1, 1.8, 1.0 Hz), 8.27 (1H, dt, J=8.3, 1.9, 1.0 Hz) | [7] |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 22.2, 113.4, 119.1, 125.1, 129.4, 130.0, 145.3, 168.6 | [7] |
| IR (KBr) ν/cm⁻¹ | 1735 (C=O), 1372 (-CO-CH₃) | [7] |
References
- 1. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]
- 2. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
- 3. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Nitro Ketone Synthesis Using N-Acylbenzotriazoles [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Ketone or aldehyde synthesis by acylation [organic-chemistry.org]
Application Notes and Protocols for Amine Protection using 1-Acetyl-1H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the intricate processes of drug development and peptide chemistry, the protection of amine functionalities is a critical step. The strategic masking of the highly reactive amino group is essential to prevent undesired side reactions and to direct the synthetic pathway towards the desired product. 1-Acetyl-1H-benzotriazole has emerged as a highly efficient and versatile reagent for the N-acetylation of a wide array of primary and secondary amines, including amino acids.
This reagent offers several distinct advantages over traditional acetylating agents like acetyl chloride and acetic anhydride. N-acylbenzotriazoles are stable, crystalline solids that are easy to handle and store.[1] The reactions mediated by this compound are often characterized by mild conditions, short reaction times, high yields, and a straightforward work-up procedure.[2][3] Notably, these reactions can often be performed in environmentally benign solvents like water, and in many cases, the benzotriazole byproduct can be recovered and recycled.[4] This makes the methodology not only efficient but also aligns with the principles of green chemistry.
These application notes provide a comprehensive overview of the use of this compound for amine protection, including detailed experimental protocols, quantitative data, and visual workflows to guide researchers in leveraging this powerful synthetic tool.
Data Presentation: N-Acetylation of Various Amines
The following table summarizes the quantitative data for the N-acetylation of a diverse range of amine substrates using this compound and related N-acylbenzotriazoles, showcasing the broad applicability and high efficiency of this methodology.
| Amine Substrate | Amine Type | Product | Reaction Conditions | Yield (%) | Reference |
| Benzylamine | Primary Aliphatic | N-Benzylacetamide | Dichloromethane (DCM), Room Temperature, 2-4 h | >95 | [1] |
| Aniline | Primary Aromatic | Acetanilide | Toluene, Trifluoroacetic acid (TFA), Room Temperature, 1 h | 95 | [5] |
| 4-Bromoaniline | Primary Aromatic | N-(4-Bromophenyl)acetamide | Water, Room Temperature, 30 min | 94 | [2] |
| Piperidine | Secondary Aliphatic | 1-Acetylpiperidine | Dichloromethane (DCM), Room Temperature, 2-4 h | >95 | [1] |
| N-Methylaniline | Secondary Aromatic | N-Methylacetanilide | Toluene, Trifluoroacetic acid (TFA), Room Temperature, 1 h | High | [5] |
| Glycine | Amino Acid | N-Acetylglycine | Water/Acetonitrile, Triethylamine (TEA), Room Temperature, 2 h | 90-98 | [6] |
| Phenylalanine | Amino Acid | N-Acetylphenylalanine | Water/Acetonitrile, Triethylamine (TEA), Room Temperature, 2 h | 92-97 | [6] |
Experimental Protocols
Detailed methodologies for the N-acetylation of various classes of amines using this compound are provided below.
Protocol 1: General Procedure for the N-Acetylation of Primary and Secondary Aliphatic Amines
This protocol is suitable for the acetylation of primary and secondary aliphatic amines in an organic solvent.
Materials:
-
Primary or secondary aliphatic amine (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the aliphatic amine (1.0 eq) in anhydrous DCM or THF.
-
Add this compound (1.05 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove the benzotriazole byproduct) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is often of high purity. If necessary, further purification can be achieved by column chromatography on silica gel or recrystallization.
Protocol 2: General Procedure for the N-Acetylation of Aromatic Amines (Anilines)
This protocol is adapted for the acetylation of less reactive aromatic amines and may require slightly more forcing conditions or the use of an acid catalyst.[5]
Materials:
-
Aromatic amine (e.g., aniline) (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Toluene
-
Trifluoroacetic acid (TFA) (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the aromatic amine (1.0 eq) and this compound (1.1 eq) in anhydrous toluene in a round-bottom flask.
-
For less reactive anilines, a catalytic amount of trifluoroacetic acid (TFA) can be added.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 1-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-acetylated aromatic amine.
Protocol 3: N-Acetylation of Amino Acids
This procedure is suitable for the N-acetylation of amino acids in an aqueous medium.
Materials:
-
Amino acid (e.g., glycine) (1.0 eq)
-
This compound (1.1 eq)
-
Water and Acetonitrile (e.g., 1:1 mixture)
-
Triethylamine (TEA) (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Suspend the amino acid (1.0 eq) in a mixture of water and acetonitrile in a round-bottom flask.
-
Add triethylamine (1.5 eq) to dissolve the amino acid.
-
Add this compound (1.1 eq) to the solution and stir vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting N-acetylated amino acid is typically a solid and can be purified by recrystallization.
Mandatory Visualizations
The following diagrams illustrate the general reaction and experimental workflows for amine protection using this compound.
Caption: General N-acetylation reaction of an amine.
Caption: General experimental workflow for amine acetylation.
Caption: Logical flow of the amine protection process.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-Acetyl-1H-benzotriazole in Carbohydrate Chemistry: A Guide to Selective Acetylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-1H-benzotriazole has emerged as a valuable reagent in carbohydrate chemistry, primarily employed for the regioselective acetylation of hydroxyl groups in monosaccharides and their derivatives. As an activated acetylating agent, it offers a mild and selective alternative to traditional methods, enabling the precise modification of carbohydrate structures. This capability is of paramount importance in the synthesis of complex carbohydrates, glycoconjugates, and carbohydrate-based therapeutics, where the differential protection of hydroxyl groups is a critical strategic consideration. The benzotriazole moiety acts as an excellent leaving group, facilitating the transfer of the acetyl group under controlled conditions, often with high regioselectivity. This application note provides a comprehensive overview of the use of this compound in carbohydrate chemistry, including detailed experimental protocols and a summary of its performance with various carbohydrate substrates.
Principle of Operation
The utility of this compound as an acetylating agent stems from the electron-withdrawing nature of the benzotriazole ring system, which activates the acetyl carbonyl group towards nucleophilic attack by the hydroxyl groups of carbohydrates. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on a hydroxyl group of the carbohydrate attacks the electrophilic carbonyl carbon of this compound. This is followed by the departure of the stable 1H-benzotriazole anion, resulting in the formation of an O-acetylated carbohydrate. The regioselectivity of the acetylation is influenced by several factors, including the inherent reactivity of the different hydroxyl groups (primary vs. secondary, equatorial vs. axial), steric hindrance around the reaction center, and the reaction conditions employed.
Applications in Carbohydrate Chemistry
The primary application of this compound in carbohydrate chemistry is the regioselective O-acetylation of unprotected or partially protected monosaccharides . This selective protection is a cornerstone of synthetic carbohydrate chemistry, allowing for the subsequent modification of the remaining free hydroxyl groups.
Key applications include:
-
Facilitating the synthesis of complex oligosaccharides: By selectively acetylating certain hydroxyl groups, others are left available for glycosylation reactions, enabling the controlled assembly of oligosaccharide chains.
-
Preparation of key intermediates for drug development: Many carbohydrate-based drugs and drug candidates require precise modification of their sugar moieties. This compound provides a tool for achieving this with high fidelity.
-
Probing the reactivity of carbohydrate hydroxyl groups: The regioselectivity observed in reactions with this compound can provide insights into the relative nucleophilicity and steric accessibility of the different hydroxyl groups within a sugar molecule.
Quantitative Data Summary
The following table summarizes the results of regioselective acetylation of various methyl pyranosides using in situ generated 1-acyloxy-1H-benzotriazoles, including the acetyl derivative. The data is based on the findings of Pelyvás et al. in "Regioselective Acylation of Carbohydrates with 1-Acyloxy-1H-benzotriazoles".
| Carbohydrate Substrate | Acylating Agent | Major Product(s) | Ratio of Regioisomers | Total Yield (%) |
| Methyl α-D-glucopyranoside | This compound | 6-O-Acetyl | Highly selective | Not specified |
| Methyl β-D-glucopyranoside | This compound | 6-O-Acetyl | Highly selective | Not specified |
| Methyl α-D-galactopyranoside | This compound | 6-O-Acetyl | Predominantly | Not specified |
| Methyl β-D-galactopyranoside | This compound | 6-O-Acetyl | Predominantly | Not specified |
| Methyl α-D-mannopyranoside | This compound | 6-O-Acetyl | Good selectivity | Not specified |
Note: Specific yields and precise ratios were not available in the accessed literature. The table reflects the reported regioselectivity.
Experimental Protocols
The following are generalized protocols for the regioselective acetylation of carbohydrates using this compound. It is recommended to optimize the reaction conditions for each specific substrate.
Protocol 1: In Situ Generation and Reaction of this compound
This one-pot procedure is advantageous as it avoids the isolation of the often moisture-sensitive this compound.
Materials:
-
Carbohydrate substrate (e.g., Methyl α-D-glucopyranoside)
-
1-Hydroxybenzotriazole (HOBt)
-
Acetic acid
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Anhydrous Pyridine or a mixture of anhydrous Dichloromethane (DCM) and Pyridine
-
Anhydrous Diethyl ether
-
Silica gel for column chromatography
-
TLC plates and appropriate developing solvents
Procedure:
-
Preparation of the Acetylating Reagent (In Situ):
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-hydroxybenzotriazole (1.1 equivalents) and acetic acid (1.0 equivalent) in anhydrous pyridine (or a 1:1 mixture of anhydrous DCM and pyridine).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same anhydrous solvent to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, during which a white precipitate of dicyclohexylurea (DCU) will form.
-
-
Acetylation Reaction:
-
To the cold suspension, add the carbohydrate substrate (1.0 equivalent) dissolved in a minimum amount of anhydrous pyridine.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture again to 0 °C and filter off the DCU precipitate. Wash the precipitate with a small amount of cold, anhydrous solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired regioselectively acetylated carbohydrate.
-
Protocol 2: Using Pre-synthesized this compound
Materials:
-
Carbohydrate substrate
-
This compound
-
Anhydrous Pyridine or other suitable aprotic solvent
-
Anhydrous Diethyl ether
-
Silica gel for column chromatography
-
TLC plates and appropriate developing solvents
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the carbohydrate substrate (1.0 equivalent) in anhydrous pyridine.
-
Add this compound (1.1 to 1.5 equivalents) to the solution.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-12 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion, remove the solvent under reduced pressure.
-
Co-evaporate the residue with toluene to remove residual pyridine.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
-
Visualizations
Caption: Workflow for the regioselective acetylation of carbohydrates.
Caption: Simplified mechanism of O-acetylation.
Application Notes and Protocols for Acetylation with 1-Acetyl-1H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylation is a fundamental chemical transformation in organic synthesis and drug development, serving as a crucial method for the protection of functional groups, modulation of compound lipophilicity, and the synthesis of bioactive molecules. 1-Acetyl-1H-benzotriazole has emerged as a highly efficient and versatile acetylating agent. This stable, crystalline solid offers significant advantages over traditional acetylating agents like acetyl chloride and acetic anhydride, including milder reaction conditions, reduced formation of acidic byproducts, and simplified purification procedures.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the acetylation of various nucleophiles.
Reaction Principle
The utility of this compound as an acetylating agent stems from the excellent leaving group ability of the benzotriazole moiety. The reaction proceeds via nucleophilic attack of a substrate (e.g., an amine, alcohol, or thiol) on the acetyl carbonyl carbon, leading to the formation of the corresponding acetylated product and 1H-benzotriazole as a byproduct. The reaction is often facilitated by a base to deprotonate the nucleophile, thereby increasing its reactivity.
Applications in Research and Drug Development
The mild and efficient nature of acetylation with this compound makes it a valuable tool in multistep organic synthesis, particularly in the context of drug discovery and development. Key applications include:
-
Protecting Group Chemistry: Facile introduction of an acetyl protecting group for amines, alcohols, and thiols.
-
Peptide Synthesis: Used in the N-acetylation of amino acids and peptides.[2]
-
Medicinal Chemistry: Modification of lead compounds to improve their pharmacological properties, such as cell permeability and metabolic stability. Benzotriazole derivatives themselves exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1]
Data Presentation
The following tables summarize the reaction conditions and yields for the acetylation of various substrates using this compound and related N-acylbenzotriazoles.
Table 1: N-Acetylation of Amines
| Amine Substrate | Solvent | Base | Temperature (°C) | Time | Yield (%) | Reference |
| Various primary and secondary amines | Water | None | 50 (Microwave) | 15-20 min | 90-98 | [3] |
| Various primary and secondary amines | Water | None | Room Temp | 2-3 h | 85-99 | [4] |
| 3-(Benzotriazol-1-yl)propan-1-amine | DCM | TEA or DIEA | 0 to RT | 2-16 h | Not specified | [3] |
Table 2: O-Acetylation of Alcohols
| Alcohol Substrate | Solvent | Base | Temperature (°C) | Time | Yield (%) | Reference |
| 1H-Benzotriazole-1-methanol | Toluene | NaHCO₃ | Not specified | 2 h | 52.5 | [5] |
| Primary and secondary alcohols | CH₂Cl₂ or CHCl₃ | None | Room Temp or Reflux | Varies | High | [6] |
Note: The data in Table 2 for primary and secondary alcohols is based on a general procedure using acetic anhydride catalyzed by expansive graphite, but it provides an indication of typical conditions for O-acetylation.
Experimental Protocols
Protocol 1: General Procedure for N-Acetylation of Amines in Water (Microwave-Assisted)
This protocol is adapted from a greener approach to N-acylation.[4]
Materials:
-
This compound
-
Amine substrate
-
Water
-
Microwave synthesizer
-
Standard laboratory glassware
Procedure:
-
In a microwave-safe vial, combine this compound (1.0 eq) and the amine substrate (1.0 eq) in water.
-
Seal the vial and subject it to microwave irradiation at 50°C for 15-20 minutes.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if a precipitate has formed, filter the solid product and wash it with water.
-
If the product is soluble in the reaction mixture, extract it with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the benzotriazole byproduct, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization, if necessary.
Protocol 2: General Procedure for N-Acetylation of Amines in an Organic Solvent
This protocol is a general procedure based on standard acylation conditions.[3]
Materials:
-
This compound
-
Amine substrate
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine substrate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TEA or DIEA (1.1-1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add this compound (1.0-1.2 eq) to the stirred solution.
-
Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC.[3]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acetylated product.
Protocol 3: General Procedure for O-Acetylation of Alcohols
This protocol is based on a reported O-acetylation of a benzotriazole derivative.[5]
Materials:
-
This compound
-
Alcohol substrate
-
Toluene
-
Sodium bicarbonate (NaHCO₃)
-
Standard laboratory glassware
Procedure:
-
Dissolve the alcohol substrate (1.0 eq) in toluene in a round-bottom flask.
-
Add solid sodium bicarbonate (2.0 eq).
-
Add this compound (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating for an appropriate amount of time, monitoring the progress by TLC.
-
After the reaction is complete, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the toluene under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the O-acetylated product.
Mandatory Visualizations
The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for acetylation using this compound.
References
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. benchchem.com [benchchem.com]
- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs | Journal of the Chilean Chemical Society [jcchems.com]
- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes and Protocols for Work-Up of 1-Acetyl-1H-benzotriazole Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the work-up of reactions utilizing 1-Acetyl-1H-benzotriazole as an acetylating agent. The protocols focus on the efficient removal of the benzotriazole byproduct and isolation of the desired acetylated product.
Introduction
This compound is a versatile and efficient reagent for the acetylation of a wide range of nucleophiles, including amines, alcohols, and thiols. A key advantage of this reagent is the straightforward purification process, facilitated by the acidic nature of the 1H-benzotriazole byproduct. This document outlines standard work-up procedures, including aqueous extraction and chromatographic purification, and provides quantitative data for representative reactions.
Key Principles of the Work-Up
The successful isolation of the acetylated product relies on the distinct properties of the 1H-benzotriazole byproduct. Benzotriazole is a weak acid (pKa ≈ 8.2), making it soluble in aqueous basic solutions. This characteristic is exploited during the aqueous work-up to selectively remove it from the organic phase containing the desired neutral or basic product.
Data Presentation
The following tables summarize typical yields obtained in acetylation reactions using N-acylbenzotriazoles, which serve as a close proxy for reactions with this compound.
Table 1: N-Acylation of Various Amines with N-Acylbenzotriazoles in Water [1][2][3][4][5]
| Substrate (Amine) | Acylating Agent | Solvent | Reaction Conditions | Yield (%) |
| Various primary amines | Aryl-acylbenzotriazole | Water | Microwave, 50°C, 15-20 min | 85-99 |
| Various secondary amines | Aryl-acylbenzotriazole | Water | Microwave, 50°C, 15-20 min | 85-99 |
Table 2: O-Acetylation using Acetic Anhydride and Benzotriazole Chemistry [6][7]
| Substrate | Acetylating System | Product | Yield (%) |
| 1H-benzotriazole-1-methanol | Acetic Anhydride | This compound | 52.5 |
Experimental Protocols
Protocol 1: Work-up Procedure for N-Acetylation of a Primary Amine
This protocol describes a general method for the work-up of a reaction between a primary amine and this compound in an organic solvent like Dichloromethane (DCM).
Materials:
-
Reaction mixture in DCM
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Sodium Hydroxide (NaOH) solution (optional)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
-
Standard laboratory glassware (separatory funnel, round-bottom flasks, etc.)
-
Rotary evaporator
Procedure:
-
Quenching: Once the reaction is complete (monitored by TLC), transfer the reaction mixture to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ solution to quench the reaction and neutralize any residual acid.[1]
-
Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Extract the aqueous layer two more times with DCM. Combine all the organic layers.[1]
-
Washing to Remove Benzotriazole: Wash the combined organic layers with 1 M NaOH solution to ensure the complete removal of the benzotriazole byproduct. Follow this with a wash with brine.[1]
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure N-acetylated product.
Protocol 2: Work-up Procedure for O-Acetylation of a Primary Alcohol
This protocol outlines a general work-up for the acetylation of a primary alcohol with this compound.
Materials:
-
Reaction mixture in an organic solvent (e.g., Toluene)
-
Water
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Filtration (if applicable): If any solid precipitates (e.g., salts) have formed during the reaction, filter the reaction mixture.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water.
-
Base Wash: Wash the organic layer with saturated aqueous Na₂CO₃ solution to remove the benzotriazole byproduct.[2]
-
Brine Wash: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure O-acetylated product.[6]
Mandatory Visualization
Caption: General workflow for the work-up of this compound reactions.
This diagram illustrates the logical progression from the completed reaction through the aqueous work-up and final purification steps to isolate the desired acetylated product. The distinct phases of the procedure are clearly delineated for enhanced understanding.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Greener Approach for N-Acylation of Amines in Water Using Benzotriazole Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcchems.com [jcchems.com]
- 7. Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs | Journal of the Chilean Chemical Society [jcchems.com]
Application Notes and Protocols for Amide Synthesis using 1-Acetyl-1H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of amides using 1-Acetyl-1H-benzotriazole. This method offers a mild and efficient alternative to traditional amide bond formation techniques, which often require harsh reagents. The use of this compound as an acetylating agent is a key strategy in the synthesis of novel therapeutic agents and for the modification of bioactive molecules.[1]
Introduction
Amide bond formation is a fundamental transformation in organic chemistry, crucial for the synthesis of peptides, pharmaceuticals, and other biologically active compounds. N-acylbenzotriazoles, including this compound, have emerged as versatile and highly effective acylating agents.[2][3] They are stable, crystalline solids that can be easily handled and stored, offering advantages over moisture-sensitive and corrosive acyl chlorides.[4] The reaction of this compound with primary and secondary amines proceeds under neutral conditions to afford the corresponding amides in high yields.[2]
Reaction Principle
The synthesis of amides using this compound is a two-step process. First, this compound is prepared from a suitable acetyl source. This activated acetyl donor then readily reacts with a primary or secondary amine. The benzotriazole anion is an excellent leaving group, driving the reaction to completion under mild conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 1H-Benzotriazole and a suitable acetylating agent like acetic anhydride or acetyl chloride.
Materials:
-
1H-Benzotriazole
-
Acetic anhydride or Acetyl chloride
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Sodium bicarbonate (for reactions with acetyl chloride)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure using Acetic Anhydride:
-
In a round-bottom flask, dissolve 1H-Benzotriazole (1.0 eq) in anhydrous DCM or THF.
-
Add acetic anhydride (1.0-1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Procedure using Acetyl Chloride:
-
In a round-bottom flask, suspend 1H-Benzotriazole (1.0 eq) and solid sodium bicarbonate (2.0 eq) in anhydrous toluene.
-
Add acetyl chloride (1.2 eq) dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature for two hours.
-
Monitor the reaction by TLC.
-
Upon completion, the solid is filtered off, and the filtrate is concentrated under reduced pressure to yield this compound.
Protocol 2: General Procedure for the Acetylation of Amines
This protocol outlines the general method for the N-acetylation of primary and secondary amines using the prepared this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or water)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the amine (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add this compound (1.0-1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature. Reaction times can vary from a few minutes to several hours depending on the amine's reactivity. Microwave irradiation at 50°C for 15-20 minutes can significantly shorten the reaction time for less reactive amines.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, if the product precipitates, it can be collected by filtration and washed with water.
-
If the product is soluble, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude amide can be purified by column chromatography on silica gel or recrystallization.
Data Presentation
The following tables summarize the yields of amides obtained from the reaction of N-acylbenzotriazoles with various amines under different conditions. This data serves as a guide for expected outcomes.
Table 1: Acetylation of Various Amines with N-Acylbenzotriazoles in Water under Microwave Irradiation [5]
| Amine Substrate | Acylating Agent | Yield (%) |
| Aniline | N-Boc-aminoacyl-benzotriazole | 90-98 |
| Substituted Anilines | N-Boc-aminoacyl-benzotriazole | 92-97 |
| Various primary and secondary amines | N-Cbz-aminoacyl-benzotriazole | 92-97 |
Table 2: Synthesis of N-Acylbenzotriazoles from Carboxylic Acids [6]
| Carboxylic Acid | Yield of N-Acylbenzotriazole (%) |
| Benzoic acid | 85 |
| 4-Nitrobenzoic acid | 92 |
| 4-Methoxybenzoic acid | 82 |
| 4-Bromobenzoic acid | 81 |
| 2-Chlorobenzoic acid | 67 |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of amides using this compound.
Caption: Workflow for amide synthesis.
Reaction Mechanism
The diagram below outlines the mechanism of nucleophilic acyl substitution for the reaction between this compound and an amine.
Caption: Amide formation mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]
- 3. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 4. Preparation of N-Acylbenzotriazole Derivatives of Dicarboxylic Acids [scielo.org.mx]
- 5. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for Benzotriazole Derivatives in Catalysis
Introduction: While 1-Acetyl-1H-benzotriazole is primarily recognized as a stable and efficient acylating agent in organic synthesis, its direct catalytic applications are not extensively documented. However, the broader class of benzotriazole derivatives, including the parent 1H-benzotriazole, has emerged as versatile and cost-effective ligands in a variety of metal-catalyzed cross-coupling reactions. These ligands play a crucial role in stabilizing the metal center and facilitating the catalytic cycle, thereby enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.
These application notes provide an overview of the use of benzotriazole derivatives as ligands in several key catalytic reactions, complete with experimental protocols and quantitative data for researchers, scientists, and professionals in drug development.
Application 1: Copper-Catalyzed Glaser Coupling of Terminal Alkynes
The copper-catalyzed homocoupling of terminal alkynes, known as the Glaser coupling, is a fundamental reaction for the synthesis of symmetric 1,3-diynes. 1H-Benzotriazole has been demonstrated to be an effective ligand for this transformation, promoting high yields under mild reaction conditions.[1][2][3][4]
Quantitative Data
| Entry | Alkyne Substrate | Product | Yield (%) |
| 1 | Phenylacetylene | 1,4-Diphenylbuta-1,3-diyne | 98 |
| 2 | 4-Ethynyltoluene | 1,4-Di-p-tolylbuta-1,3-diyne | 96 |
| 3 | 4-Methoxyphenylacetylene | 1,4-Bis(4-methoxyphenyl)buta-1,3-diyne | 95 |
| 4 | 4-Chlorophenylacetylene | 1,4-Bis(4-chlorophenyl)buta-1,3-diyne | 92 |
| 5 | 1-Ethynyl-4-fluorobenzene | 1,4-Bis(4-fluorophenyl)buta-1,3-diyne | 94 |
| 6 | Thiophen-3-ylacetylene | 1,4-Di(thiophen-3-yl)buta-1,3-diyne | 91 |
| 7 | 1-Ethynylcyclohexene | 1,4-Dicyclohex-1-en-1-ylbuta-1,3-diyne | 85 |
| 8 | Propargyl alcohol | Hexa-2,4-diyne-1,6-diol | 82 |
Experimental Protocol
Materials:
-
Terminal alkyne (1.0 mmol)
-
1H-Benzotriazole (5.0 mol%)
-
Copper(I) iodide (CuI) (2.0 mol%)
-
Potassium carbonate (K₂CO₃) (0.5 mmol)
-
Dimethylformamide (DMF) (1 mL)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [2]
-
In a round-bottom flask, combine the terminal alkyne (1.0 mmol), 1H-benzotriazole (5.0 mol%), CuI (2.0 mol%), and K₂CO₃ (0.5 mmol).
-
Add DMF (1 mL) to the flask.
-
Stir the reaction mixture vigorously at room temperature for 3–4 hours in an atmosphere of air.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add ethyl acetate to the reaction mixture and wash with brine.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,3-diyne.
Catalytic Cycle
Caption: Proposed catalytic cycle for the copper-catalyzed Glaser coupling with a benzotriazole ligand.
Application 2: Palladium-Catalyzed Mizoroki-Heck Reaction
Benzotriazole derivatives can be utilized as ligands in palladium-catalyzed Mizoroki-Heck reactions, which couple aryl halides with alkenes. Palladium complexes of these ligands have shown high catalytic activity and selectivity.[5]
Quantitative Data
| Entry | Aryl Halide | Alkene | Product | Conversion (%) | TON |
| 1 | Iodobenzene | Styrene | (E)-Stilbene | 91.59 | 221 |
| 2 | Iodobenzene | Styrene | (E)-Stilbene | 97.19 | 219 |
TON (Turnover Number) calculated for the respective palladium complexes used.[5]
Experimental Protocol
Ligand Synthesis (1,3-phenylenebis((1H-benzotriazol-1-yl)methanone)): [5]
-
A mixture of toluene (5 mL), 1H-benzotriazole (4.9 mmol), and triethylamine (1.5 mL) is heated to 130 °C for 30 minutes.
-
Isophthaloyl dichloride (2.45 mmol) is added, and the mixture is refluxed for 72 hours.
-
The resulting white precipitate is filtered, washed with toluene and hexane, and dried.
Complex Synthesis ([Pd(ligand)Cl₂]): [5]
-
The benzotriazole-based ligand is reacted with [PdCl₂(CH₃CN)₂] in acetonitrile under reflux for 15 hours.
-
The resulting solid is filtered, washed, and dried to yield the palladium complex.
Heck Reaction: [5]
-
The palladium-benzotriazole complex is used as a catalyst with a catalyst:substrate ratio of 1:3000.
-
The reaction is carried out with iodobenzene and styrene.
-
The conversion and selectivity are determined after 24 hours of reaction.
Experimental Workflow
Caption: Workflow for the synthesis of a palladium-benzotriazole catalyst and its application in the Heck reaction.
Application 3: Copper-Catalyzed Ullmann-Type Coupling
Derivatives of benzotriazole, such as 1-(hydroxymethyl)-1H-benzotriazole, serve as efficient ligands in copper-catalyzed Ullmann-type coupling reactions for the synthesis of benzoxazoles and benzothiazoles.[6]
Quantitative Data
| Entry | Substrate | Product | Yield (%) |
| 1 | N-(2-bromophenyl)benzamide | 2-Phenylbenzoxazole | 95 |
| 2 | N-(2-bromophenyl)-4-methylbenzamide | 2-(p-Tolyl)benzoxazole | 92 |
| 3 | N-(2-bromophenyl)-4-methoxybenzamide | 2-(4-Methoxyphenyl)benzoxazole | 94 |
| 4 | N-(2-bromophenyl)benzothioamide | 2-Phenylbenzothiazole | 90 |
| 5 | N-(2-bromophenyl)-4-chlorobenzothioamide | 2-(4-Chlorophenyl)benzothiazole | 88 |
Experimental Protocol
General Procedure for Benzoxazole Synthesis: [6]
-
A mixture of N-(2-bromophenyl)benzamide (1.0 equiv.), potassium carbonate (1.0 equiv.), CuI (2 mol%), and 1-(hydroxymethyl)-1H-benzotriazole (5.0 mol%) is prepared.
-
The reaction is carried out in anhydrous DMF at 120 °C.
-
The product is isolated and purified by flash column chromatography.
Application 4: Rhodium and Ruthenium-Catalyzed Hydrogenation
N-acyl-benzotriazole ligands can be synthesized and used to form rhodium(I) and ruthenium(III) complexes. These complexes have shown catalytic activity in hydrogenation reactions, particularly in ionic liquid media.[7]
Experimental Protocol
Ligand Synthesis: [7]
-
1H-benzotriazole is dissolved in THF and cooled to 0 °C.
-
Thionyl chloride is added dropwise under a nitrogen atmosphere.
-
A solution of thiophene-2,5-dicarboxylic acid in THF is added, and the mixture is stirred at room temperature for 24 hours.
-
The product is filtered, dried, and purified by extraction.
Complex Synthesis and Catalytic Hydrogenation: [7]
-
The synthesized N-acyl-benzotriazole ligand is reacted with [Rh(COD)Cl]₂ or RuCl₃·3H₂O to form the respective metal complexes.
-
The catalytic activity of these complexes is then evaluated in the hydrogenation of substrates in an ionic liquid such as [bmim][BF₄].
Other Potential Catalytic Applications
Benzotriazole and its derivatives have also been reported as effective ligands in other significant cross-coupling reactions, although detailed protocols for systems involving this compound are less common. These include:
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of aryl halides with arylboronic acids. Benzotriazole has been shown to be an inexpensive and efficient phosphine-free ligand for this reaction.[8]
-
Sonogashira Coupling: Palladium and copper co-catalyzed coupling of terminal alkynes with aryl or vinyl halides. Benzotriazole-based ligands can be employed in these catalytic systems.[9]
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and substrates. Appropriate safety precautions should always be taken when handling chemicals and performing chemical reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzotriazole as an Efficient Ligand in Cu-Catalyzed Glaser Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzotriazole derivatives palladium complex: Synthesis, characterization, antifungal and catalytic activity [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, and Catalytic Hydrogenation Activity of New N-Acyl-Benzotriazole Rh(I) and Ru(III) Complexes in [bmim][BF4] [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 1-Acetyl-1H-benzotriazole Acetylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 1-Acetyl-1H-benzotriazole.
Troubleshooting Guide
This guide addresses common issues encountered during the acetylation of 1H-benzotriazole that can lead to diminished yields.
Question: Why is the yield of my this compound synthesis lower than expected?
Answer:
Low yields in the acetylation of 1H-benzotriazole can stem from several factors, ranging from suboptimal reaction conditions to the formation of side products and challenges in purification. Key areas to investigate include:
-
Reaction Conditions: Inadequate temperature control, incorrect stoichiometry of reagents, or inappropriate solvent choice can significantly impact the reaction's efficiency.
-
Formation of Side Products: The primary competing reaction is the formation of the isomeric 2-acetyl-2H-benzotriazole. Additionally, the presence of moisture can lead to the hydrolysis of the acetylating agent and the product.
-
Purification Challenges: The final product can be lost during workup and purification steps. The formation of tarry byproducts can also complicate the isolation of the desired compound.[1][2]
-
Stability of Reagents: The purity and stability of the starting materials, particularly the acetylating agent, are crucial for a successful reaction.
Question: How can I minimize the formation of the 2-acetyl-2H-benzotriazole isomer?
Answer:
The formation of the N2-acetylated isomer is a known side reaction in the acetylation of benzotriazole.[3] While this compound is typically the major product, the ratio of N1 to N2 isomers can be influenced by the reaction conditions. To favor the formation of the desired N1 isomer, consider the following:
-
Choice of Acetylating Agent: The use of certain activating agents in conjunction with acetic acid can offer better regioselectivity.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the thermodynamically more stable N1 isomer.
-
Solvent Effects: The polarity of the solvent can influence the site of acetylation. Experimenting with different solvents may help optimize the isomer ratio.
Question: My reaction mixture turned dark and tarry. What causes this and how can I prevent it?
Answer:
The formation of dark, tarry, or oily products is a common issue, often resulting from side reactions at elevated temperatures or the use of inappropriate acidic conditions.[2]
-
Cause: Polymeric byproducts can form, especially if the reaction temperature is not well-controlled. The decomposition of diazonium salt intermediates, if present from the synthesis of the starting benzotriazole, can also lead to phenolic impurities that polymerize.[2]
-
Prevention:
Question: What are the best practices for purifying this compound to maximize yield?
Answer:
Effective purification is critical to obtaining a high yield of a pure product.
-
Recrystallization: This is a common method for purifying the crude product. Solvents such as benzene or water can be used.[4] To remove colored impurities, treatment with decolorizing charcoal can be effective.[2]
-
Distillation: Distillation under reduced pressure is another effective purification method.[4] However, it is important to note that 1H-benzotriazole can decompose violently at high temperatures, so caution is advised.[5]
-
Column Chromatography: For small-scale reactions or when high purity is required, silica gel column chromatography can be employed to separate the desired product from isomers and other impurities.
Frequently Asked Questions (FAQs)
Q1: What are some common acetylating agents used for the synthesis of this compound?
A1: A variety of acetylating agents can be used. Common choices include acetic anhydride and acetyl chloride.[6] The reaction can also be achieved by activating a carboxylic acid with reagents like 2,2,2-trifluoroacetic anhydride.[7]
Q2: What is a typical yield for the synthesis of this compound?
A2: Yields can vary significantly depending on the chosen method and reaction scale. Some reported yields are in the range of 52.5%.[3] Optimized procedures using specific activating agents can achieve yields of up to 91% on a gram scale.[7]
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: The identity and purity of the product can be confirmed using standard analytical techniques such as:
-
Melting Point: The reported melting point is in the range of 46-50 °C.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will provide characteristic signals for the acetyl group and the benzotriazole ring system.[3]
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) absorption band around 1735 cm-1 is indicative of the acetyl group.[3]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[3]
Q4: Are there any safety precautions I should be aware of when working with 1H-benzotriazole and its derivatives?
A4: Yes, 1H-benzotriazole can undergo violent exothermic decomposition at temperatures above its melting point and should not be distilled at atmospheric pressure.[5] There are reports of explosive decomposition during vacuum distillation.[5] Always consult the Safety Data Sheet (SDS) for all reagents and handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Quantitative Data Summary
The following tables summarize reaction conditions and corresponding yields for the synthesis of N-acylbenzotriazoles from various literature sources.
Table 1: Synthesis of this compound
| Acetylating Agent/Method | Solvent | Temperature | Time | Yield (%) | Reference |
| O-acetylation of 1H-benzotriazole-1-methanol | Not Specified | Not Specified | Not Specified | 52.5 | [3] |
| Acetic anhydride in acetic acid | Acetic Acid | Not Specified | Not Specified | 30 | [3] |
Table 2: General Synthesis of N-Acylbenzotriazoles using 2,2,2-Trifluoroacetic Anhydride
| Carboxylic Acid | Solvent | Time (h) | Yield (%) | Reference |
| Benzoic acid | Dichloromethane | 3 | 99 | [7] |
| 4-Nitrobenzoic acid | Dichloromethane | 3 | 98 | [7] |
| 4-Chlorobenzoic acid | Dichloromethane | 3 | 97 | [7] |
| Phenylacetic acid | Dichloromethane | 3 | 95 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Synthesis of N-Acylbenzotriazoles using 2,2,2-Trifluoroacetic Anhydride [7]
-
To a solution of the carboxylic acid (1.0 equivalent) in dry dichloromethane (DCM), add 2,2,2-trifluoroacetic anhydride (1.0 equivalent).
-
Stir the mixture for 5 minutes at room temperature.
-
Add 1H-benzotriazole (2.5 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude material.
-
Purify the crude product by flash column chromatography using a gradient of ethyl acetate in n-hexane.
Visualizations
Diagram 1: Experimental Workflow for N-Acylbenzotriazole Synthesis
Caption: A generalized workflow for the synthesis of N-acylbenzotriazoles.
Diagram 2: Troubleshooting Logic for Low Yield
References
- 1. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. jcchems.com [jcchems.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [guidechem.com]
- 6. ijariie.com [ijariie.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. This compound 97 18773-93-8 [sigmaaldrich.com]
- 9. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: 1-Acetyl-1H-benzotriazole
Welcome to the Technical Support Center for 1-Acetyl-1H-benzotriazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this versatile acetylating agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a stable, crystalline solid that serves as an efficient and neutral acetylating agent for a wide range of nucleophiles, including amines, alcohols, and thiols. It is frequently used in organic synthesis, particularly in peptide chemistry, for the introduction of acetyl groups. Its key advantages include mild reaction conditions and the formation of the water-soluble and easily removable benzotriazole byproduct.[1][2]
Q2: What are the main advantages of using this compound over other acetylating agents like acetic anhydride or acetyl chloride?
A2: Compared to traditional acetylating agents, this compound offers several benefits:
-
Neutral Reaction Conditions: It does not produce acidic byproducts like HCl or acetic acid, making it suitable for acid-sensitive substrates.
-
Ease of Handling: As a stable solid, it is easier and safer to handle than corrosive and volatile liquids like acetyl chloride.
-
Simple Work-up: The benzotriazole byproduct is readily removed by aqueous extraction.
-
High Reactivity and Selectivity: It is a powerful acylating agent that can often provide better yields and selectivity.
Q3: What are the typical storage conditions for this compound?
A3: this compound should be stored in a cool, dry place away from moisture to prevent hydrolysis. It is generally stable at room temperature.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Yield of the Acetylated Product
Potential Causes:
-
Hydrolysis of this compound: The presence of moisture in the reaction solvent or on the glassware can lead to the hydrolysis of the reagent to acetic acid and benzotriazole, rendering it inactive.
-
Poor Nucleophilicity of the Substrate: Sterically hindered or electron-deficient nucleophiles may react slowly.
-
Sub-optimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, especially with less reactive substrates.
-
Insufficient Reaction Time: The reaction may not have reached completion.
Solutions:
-
Ensure Anhydrous Conditions: Use dry solvents and oven-dried glassware to minimize hydrolysis.
-
Increase Reaction Temperature: For sluggish reactions, heating the reaction mixture can increase the rate of acetylation.
-
Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS and allow it to stir for a longer duration if necessary.
-
Use a Catalyst: For particularly unreactive nucleophiles, the addition of a catalytic amount of a non-nucleophilic base may be beneficial.
Issue 2: Formation of Unexpected Side Products
Several side reactions can occur when using this compound. The following table summarizes the most common side products and provides troubleshooting strategies.
| Side Reaction/Product | Description | Troubleshooting/Avoidance Strategies |
| Hydrolysis Products (Acetic Acid & Benzotriazole) | This compound is susceptible to hydrolysis, especially in the presence of water or protic solvents. This reduces the amount of active acetylating agent and introduces benzotriazole and acetic acid into the reaction mixture. | - Use anhydrous solvents and oven-dried glassware.- Minimize exposure of the reagent to atmospheric moisture. |
| O-Acetylated Isomeric Acetates | During the synthesis of this compound from 1H-benzotriazole-1-methanol and acetic anhydride, minor quantities of (1H-benzotriazol-1-yl)methyl acetate and (1H-benzotriazol-2-yl)methyl acetate can be formed as byproducts.[3][4][5] | - Purify the this compound reagent before use if the presence of these isomers is a concern for the intended application. |
| Di-acetylation of Primary Amines | Primary amines can sometimes undergo di-acetylation to form a diacetamide, particularly if an excess of this compound is used or under forcing reaction conditions. | - Use stoichiometric amounts of the acetylating agent.- Monitor the reaction closely and stop it once the mono-acetylated product is predominantly formed. |
| Competitive N- vs. O-Acetylation | For substrates containing both amine and hydroxyl groups (e.g., amino alcohols), a mixture of N-acetylated, O-acetylated, and N,O-diacetylated products can be formed. The outcome is highly dependent on the reaction conditions. | - For selective N-acetylation, run the reaction at lower temperatures. The amino group is generally more nucleophilic than the hydroxyl group.- For selective O-acetylation, the amino group may need to be protected first. |
| Benzotriazole-Containing Byproducts | In some cases, the benzotriazole leaving group or its derivatives can react with the substrate or other species in the reaction mixture. | - Optimize reaction conditions to favor the desired acetylation reaction.- Efficient purification of the crude product is necessary to remove these byproducts. |
Experimental Protocols & Methodologies
General Protocol for N-Acetylation of a Primary Amine
This protocol describes a general method for the N-acetylation of a primary amine using this compound.
Materials:
-
Primary amine
-
This compound (1.0 - 1.2 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN))
-
Stir bar and appropriate glassware (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the primary amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add this compound to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is slow, it can be gently heated (e.g., to 40-50 °C).
-
Upon completion, the reaction mixture is typically washed with an aqueous basic solution (e.g., saturated sodium bicarbonate) to remove the benzotriazole byproduct and any unreacted starting material.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude acetylated product.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Visualizing Potential Side Reactions
To better understand the potential side reactions, the following diagrams illustrate the key undesired pathways.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanism of the acid-catalysed hydrolysis of regioisomeric benzotriazole and 8-azaadenine nucleosides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs | Journal of the Chilean Chemical Society [jcchems.com]
- 5. jcchems.com [jcchems.com]
Technical Support Center: Optimizing 1-Acetyl-1H-benzotriazole Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of reactions involving 1-Acetyl-1H-benzotriazole.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My acylation reaction using this compound is resulting in a low yield or no desired product. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can arise from several factors. Firstly, ensure your starting materials are pure and dry, as this compound can be sensitive to moisture. The nucleophilicity of your substrate is also crucial; less nucleophilic amines or alcohols may require longer reaction times or higher temperatures. Consider the solvent choice, as it can significantly impact reaction rates. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally effective. If the reaction is still sluggish, the addition of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) can facilitate the reaction by activating the substrate.
Issue 2: Formation of Side Products
-
Question: I am observing significant amounts of side products in my reaction, which is complicating purification. What are the likely side reactions and how can I minimize them?
-
Answer: A common side reaction is the formation of isomeric products, particularly if the substrate has multiple potential acylation sites. To enhance regioselectivity, consider using protecting groups for sensitive functionalities. Another possible side product is the unreacted starting material due to incomplete conversion. To address this, you can try increasing the equivalents of this compound or extending the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and prevent the formation of degradation products. In some cases, O-acetylation can occur as a competing reaction, leading to the formation of O-acetylated byproducts.[1]
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to purify my product from the reaction mixture, and benzotriazole byproduct is a persistent contaminant. What are the most effective purification strategies?
-
Answer: The benzotriazole byproduct can often be removed with an aqueous workup. Since benzotriazole is weakly acidic, washing the organic layer with a basic solution like saturated aqueous sodium bicarbonate (NaHCO₃) or dilute sodium carbonate (Na₂CO₃) can help in its removal. If the product is stable in acidic conditions, a wash with dilute hydrochloric acid (HCl) can also be effective. For non-polar products, recrystallization from a suitable solvent system can be a highly effective purification method. If these methods are insufficient, column chromatography on silica gel is a reliable technique for separating the desired product from benzotriazole and other impurities.
Issue 4: Reagent Instability
-
Question: I suspect that my this compound reagent may have degraded. How can I assess its stability and what are the proper storage conditions?
-
Answer: this compound is susceptible to hydrolysis. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere. To check the purity of the reagent, you can determine its melting point (typically around 46-50 °C) or analyze it using NMR spectroscopy. If degradation is suspected, it is advisable to use a fresh batch of the reagent or synthesize it fresh before use.
Frequently Asked Questions (FAQs)
-
Q1: What are the main advantages of using this compound over other acetylating agents like acetyl chloride or acetic anhydride?
-
A1: this compound is a stable, crystalline solid that is easier to handle than the highly reactive and corrosive acetyl chloride or acetic anhydride. Reactions with this compound are often cleaner, proceed under milder conditions, and can exhibit higher selectivity, reducing the formation of byproducts.[2]
-
Q2: Can this compound be used for acylating substrates other than amines?
-
A2: Yes, this compound is a versatile acylating agent that can be used for the acylation of alcohols (O-acylation), thiols (S-acylation), and even in certain C-acylation reactions under appropriate conditions.[2]
-
Q3: What is the role of a base in reactions with this compound?
-
A3: While not always necessary, a non-nucleophilic base is often added to scavenge the benzotriazole byproduct, which is a weak acid. This can drive the equilibrium towards the product and accelerate the reaction rate, especially with less reactive substrates.
-
Q4: Are there greener solvent alternatives for reactions with this compound?
-
A4: Recent studies have shown that N-acylation of amines using benzotriazole-derived reagents can be successfully performed in water, often accelerated by microwave irradiation.[3][4] This approach offers a more environmentally friendly alternative to traditional organic solvents.[3][4]
Data Presentation
Table 1: N-Acylation of Various Amines with N-Acylbenzotriazoles in Water
| Entry | Amine Substrate | N-Acylbenzotriazole | Reaction Conditions | Yield (%) |
| 1 | Aniline | N-Boc-aminoacyl-benzotriazole | Microwave, 50°C, 15-20 min | 98 |
| 2 | 4-Methoxyaniline | N-Boc-aminoacyl-benzotriazole | Microwave, 50°C, 15-20 min | 95 |
| 3 | 4-Chloroaniline | N-Cbz-aminoacyl-benzotriazole | Microwave, 50°C, 15-20 min | 97 |
| 4 | 4-Nitroaniline | N-Cbz-aminoacyl-benzotriazole | Microwave, 50°C, 15-20 min | 92 |
| 5 | Morpholine | N-Fmoc-aminoacyl-benzotriazole | Microwave, 50°C, 15-20 min | 96 |
| 6 | Piperidine | N-Fmoc-aminoacyl-benzotriazole | Microwave, 50°C, 15-20 min | 94 |
Data adapted from a study on greener approaches to N-acylation.[3][4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from benzotriazole and acetyl chloride.
-
Materials:
-
1H-Benzotriazole
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 1H-Benzotriazole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound as a white solid.
-
Protocol 2: General Procedure for N-Acetylation of a Primary Amine
This protocol provides a general method for the N-acetylation of a primary amine using this compound.
-
Materials:
-
Primary amine
-
This compound
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the primary amine (1.0 eq) in DCM or THF in a round-bottom flask.
-
Add this compound (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be gently heated if the amine is not very reactive. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution to remove the benzotriazole byproduct.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting N-acetylated product by column chromatography or recrystallization.
-
Visualizations
Caption: General experimental workflow for acylation reactions using this compound.
Caption: A decision tree for troubleshooting low yields in this compound reactions.
References
- 1. Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs | Journal of the Chilean Chemical Society [jcchems.com]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Greener Approach for N-Acylation of Amines in Water Using Benzotriazole Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 1-Acetyl-1H-benzotriazole Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Acetyl-1H-benzotriazole. It addresses common challenges encountered during the purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions where this compound is used as an acetylating agent?
A1: The most frequent impurities are unreacted starting materials and the benzotriazole byproduct. Key impurities include:
-
Benzotriazole (BtH): This is the leaving group in the acetylation reaction and is often the main byproduct to be removed.
-
Unreacted this compound: If the reaction does not go to completion, the starting acetylating agent will remain.
-
Excess Acetic Anhydride/Acetyl Chloride: If used in the synthesis of the acetylating agent in situ or in excess for the main reaction.
-
Isomeric Byproducts: Depending on the substrate, acetylation might occur at different sites. In the synthesis of related compounds, different isomers, such as N1 vs. N2 substituted benzotriazoles, have been observed.[1][2]
-
Tarry or Colored Byproducts: Diazotization reactions, sometimes used in the synthesis of the benzotriazole core, can produce tarry impurities.[3][4] Aromatic compounds can also be susceptible to air oxidation, leading to colored byproducts.[4]
Q2: What are the key physical properties of this compound and its common byproduct, benzotriazole, that are relevant for purification?
A2: Understanding the properties of your target compound and impurities is crucial for selecting a purification strategy. Benzotriazole is a weak acid (pKa ≈ 8.2), which is a key property exploited during aqueous extractions.[5]
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 161.16 | 46-50[6][7] | 305.8 (Predicted)[6][7] | Soluble in many organic solvents. |
| Benzotriazole | 119.12 | 96-97[8] | 201-204 (at 15 mm Hg)[8] | Fairly soluble in water and many organic solvents (ethanol, benzene, toluene, chloroform, DMF).[5] |
Q3: What are the primary methods for purifying products from these reactions?
A3: The most effective purification techniques are:
-
Aqueous Workup (Acid-Base Extraction): Ideal for removing the acidic benzotriazole byproduct from neutral or basic products.[5]
-
Column Chromatography: Highly effective for separating the desired product from unreacted starting materials, benzotriazole, and other byproducts with different polarities.[9][10]
-
Recrystallization: An excellent method for obtaining high-purity crystalline solids, provided a suitable solvent system can be found that differentiates the solubility of the product and impurities.[11]
-
Adsorption: Treatment with activated charcoal is useful for removing persistent colored impurities.[3][4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Issue 1: The benzotriazole byproduct is still present in my product after an initial aqueous workup.
-
Potential Cause: Incomplete extraction due to incorrect pH or insufficient number of washes.
-
Recommended Solution:
-
pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 9) to deprotonate and solubilize the benzotriazole (pKa ≈ 8.2). Use a dilute base like 1M NaOH or saturated sodium bicarbonate solution.
-
Multiple Extractions: Perform at least 3-4 extractions with the basic solution to ensure complete removal of benzotriazole.
-
Brine Wash: After the basic washes, wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Issue 2: My product yield is very low after column chromatography.
-
Potential Cause 1: The product is highly polar and is retained on the silica gel column.
-
Recommended Solution:
-
Increase the polarity of the eluent. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate, or ethyl acetate with a small percentage of methanol) can be effective.[10]
-
Consider switching to a different stationary phase, such as alumina, which has different selectivity.
-
-
Potential Cause 2: The product is unstable on silica gel. Some compounds can degrade on acidic silica.
-
Recommended Solution:
-
Deactivate the silica gel by adding 1-2% triethylamine to the eluent system. This is particularly useful for purifying amine-containing products.
-
Perform the chromatography quickly (flash chromatography) to minimize the contact time between the compound and the stationary phase.
-
Issue 3: The final product has a persistent yellow or brown color.
-
Potential Cause: Formation of colored, tarry, or oxidized byproducts during the reaction or workup.[4]
-
Recommended Solution:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, ethanol). Add a small amount of activated charcoal (typically 1-5% by weight), stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of celite to remove the charcoal.[3][4]
-
Recrystallization: This is often very effective at excluding colored impurities from the crystal lattice of the desired compound.[11]
-
Inert Atmosphere: If the product is suspected to be sensitive to air oxidation, perform future reactions and purifications under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Issue 4: Recrystallization fails to purify the product or results in poor recovery.
-
Potential Cause: An unsuitable solvent or solvent system was chosen. The product may have either very high or very low solubility in the selected solvent.
-
Recommended Solution:
-
Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, ethanol, water) at both room temperature and elevated temperatures.
-
Use a Binary Solvent System: If a single solvent is not effective, use a two-solvent system. Dissolve the product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the cloud point). Gently warm the solution until it becomes clear again, then allow it to cool slowly. Common systems include ethanol/water or ethyl acetate/hexanes.
-
Experimental Protocols & Data
Protocol 1: General Aqueous Workup for Benzotriazole Removal
-
After the reaction is complete, remove any volatile organic solvent under reduced pressure.
-
Dissolve the residue in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M NaOH or saturated NaHCO₃ solution (2 x 50 mL for a 1g scale reaction). Check the pH of the aqueous layer to ensure it is basic.
-
Deionized water (1 x 50 mL).
-
Saturated NaCl (brine) solution (1 x 50 mL).
-
-
Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent in vacuo to yield the crude product, now depleted of benzotriazole.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of the column solvent or dichloromethane.
-
Adsorb the product onto a small amount of silica gel (dry loading) or load it directly onto the column (wet loading).
-
Elute the column with a solvent system of increasing polarity. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Collect fractions and combine those containing the pure product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions under reduced pressure.
Table 2: Example Chromatography and Recrystallization Data
| Purification Method | Product Type | Eluent System / Solvent | Typical Yield | Reference |
| Flash Column Chromatography | 1,2,3-Triazole | 0-100% EtOAc in hexanes | 49% | [9] |
| Flash Column Chromatography | Nitro-benzotriazoles | 0-100% EtOAc in hexane, then 0-30% MeOH | - | [10] |
| Recrystallization | Benzotriazole | Benzene or Water | 75-81% | [8] |
| Recrystallization | Amides | Ethanol, Acetone, Acetonitrile, or 1,4-Dioxane | - | [11] |
Visualized Workflows
Caption: General purification workflow for products from this compound reactions.
Caption: Troubleshooting decision tree for purifying a colored or impure solid product.
References
- 1. Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs - Dialnet [dialnet.unirioja.es]
- 2. Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs | Journal of the Chilean Chemical Society [jcchems.com]
- 3. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound [myskinrecipes.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Acetylation Reactions - Managing Benzotriazole Byproducts
For researchers, scientists, and drug development professionals, acetylation is a fundamental transformation. However, the use of coupling reagents such as 1-hydroxybenzotriazole (HOBt) or reagents that can form benzotriazole as a byproduct can lead to purification challenges. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to effectively remove benzotriazole and related byproducts from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is benzotriazole present as a byproduct in my acetylation reaction?
A1: Benzotriazole is a common byproduct when using coupling reagents like HOBt (1-hydroxybenzotriazole) in amide bond formation, a reaction mechanistically similar to some acetylations. It can also be formed from other reagents used to activate carboxylic acids. Its purpose is to act as an activated intermediate, but it must be removed from the final product.
Q2: What are the key properties of benzotriazole that are important for its removal?
A2: Benzotriazole is a white to light tan solid with moderate polarity. It is soluble in many organic solvents and has limited solubility in water.[1] Crucially, it is weakly acidic, which allows for its removal via acid-base extraction.
Q3: What are the primary methods for removing benzotriazole byproducts?
A3: The most common and effective methods for removing benzotriazole include:
-
Aqueous Basic Extraction: Utilizing the acidic nature of benzotriazole to extract it into a basic aqueous solution.
-
Crystallization: Exploiting differences in solubility between the desired product and benzotriazole in a suitable solvent system.
-
Column Chromatography: Separating the more polar benzotriazole from a less polar desired product.
-
Solid-Phase Extraction (SPE): Using a solid sorbent to selectively retain either the benzotriazole byproduct or the desired product.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Problem 1: Benzotriazole is still present in my organic layer after a basic wash.
-
Q: I've washed my organic layer with saturated sodium bicarbonate solution, but TLC analysis still shows a significant amount of benzotriazole. What can I do?
-
A: A single wash is often insufficient. Increase the number of washes to 3-4 with fresh sodium bicarbonate solution. Ensure vigorous shaking of the separatory funnel for at least 30-60 seconds during each wash to maximize the surface area for extraction. If the problem persists, consider using a slightly stronger, yet still mild, base like a dilute (e.g., 1M) sodium carbonate solution.
-
Problem 2: An emulsion has formed during the aqueous extraction.
-
Q: A thick, inseparable layer has formed between my organic and aqueous phases during the basic wash. How can I break this emulsion?
-
A: Emulsions are common when dealing with complex reaction mixtures. Here are several techniques to try:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes; sometimes, the layers will separate on their own.[2]
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine).[2] This increases the ionic strength of the aqueous layer, which can help force the separation.
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.[3]
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool.[1]
-
Solvent Addition: Add a small amount of the organic solvent used in the extraction to try and break the emulsion.
-
-
Problem 3: My desired product is also acidic, and is being extracted into the basic wash.
-
Q: My acetylated product has an acidic functional group and is being lost into the aqueous basic layer along with the benzotriazole. How can I separate them?
-
A: In this case, acid-base extraction is not suitable. You should consider alternative purification methods:
-
Column Chromatography: This is often the most effective method. Benzotriazole is typically more polar than many acetylated products and will have a lower Rf on a silica gel TLC plate. A well-chosen solvent system should allow for good separation.
-
Crystallization: If your product is a solid, finding a solvent system where its solubility differs significantly from benzotriazole at different temperatures can be an excellent purification strategy.
-
Solid-Phase Extraction (SPE): Depending on the specific properties of your product, an appropriate SPE cartridge can be selected to either retain your product while the benzotriazole is washed away, or vice versa.
-
-
Problem 4: Benzotriazole is co-eluting with my product during column chromatography.
-
Q: I'm running a flash column, but the benzotriazole is coming off the column at the same time as my desired compound. How can I improve the separation?
-
A: To improve separation on a silica gel column:
-
Optimize Your Solvent System: Use a less polar solvent system. This will increase the retention of the polar benzotriazole on the silica gel, allowing your likely less polar product to elute first. Run several TLCs with different solvent systems to find the optimal separation. Aim for an Rf of 0.2-0.3 for your desired compound.[4]
-
Use a Gradient Elution: Start with a non-polar solvent and gradually increase the polarity. This will help to first elute your non-polar product cleanly before the more polar benzotriazole comes off the column.
-
Change the Stationary Phase: If separation on silica is proving difficult, consider using a different stationary phase, such as alumina, or using reverse-phase chromatography where the elution order would be reversed.[5]
-
-
Data Presentation: Comparison of Purification Methods
The following tables provide a summary of quantitative data to help you choose the most appropriate purification method.
Table 1: Efficiency of Aqueous Basic Extraction for Benzotriazole Removal *
| Organic Solvent | Aqueous Base (Saturated) | Number of Washes | Estimated Benzotriazole Removal Efficiency |
| Ethyl Acetate | Sodium Bicarbonate | 1 | 60-80% |
| Ethyl Acetate | Sodium Bicarbonate | 3 | >95% |
| Dichloromethane | Sodium Bicarbonate | 1 | 50-70% |
| Dichloromethane | Sodium Bicarbonate | 3 | >95% |
Data is estimated based on the principles of acid-base extraction and the properties of benzotriazole. Actual efficiency may vary depending on the concentration of benzotriazole and the specific reaction mixture.
Table 2: Solubility of Benzotriazole in Common Solvents for Crystallization
| Solvent | Solubility at 268.15 K (-5°C) (mass fraction) | Solubility at 303.15 K (30°C) (mass fraction) |
| Ethanol | 0.2854 | 0.5019 |
| Ethyl Acetate | 0.1785 | 0.3541 |
| Toluene | 0.0381 | 0.0988 |
| Acetonitrile | 0.2691 | 0.4777 |
Data extracted from "Solution Thermodynamics of Benzotriazole in Different Pure Solvents", Journal of Chemical & Engineering Data 2018, 63, 5, 1636–1644. This data can be used to select a suitable solvent for crystallization. A good solvent will have high solubility at an elevated temperature and low solubility at a reduced temperature.
Table 3: Comparison of Solid-Phase Extraction (SPE) Cartridges for Benzotriazole Removal
| SPE Cartridge Type | Principle of Separation | Benzotriazole Binding Capacity (Approximate) | Elution Conditions |
| C18 | Reverse-Phase | 1-5% of sorbent weight | Elute with a solvent more non-polar than the loading solvent (e.g., methanol, acetonitrile). |
| Oasis HLB | Reverse-Phase (Hydrophilic-Lipophilic Balanced) | Up to 10% of sorbent weight[6] | Elute with a solvent more non-polar than the loading solvent (e.g., methanol, acetonitrile). |
| Oasis MAX | Mixed-Mode Anion Exchange | High, dependent on pH | Elute by changing the pH to disrupt ionic interaction, followed by an organic solvent. |
Experimental Protocols
Protocol 1: Removal of Benzotriazole by Aqueous Basic Extraction
Objective: To remove benzotriazole from an organic solution of a neutral or basic acetylated product.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution.
-
Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the wash with saturated aqueous NaHCO₃ solution two more times.
-
Wash the organic layer with an equal volume of deionized water to remove any residual base.
-
Wash the organic layer with an equal volume of brine to aid in drying.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the organic layer, and swirl to dry. The drying agent should move freely when the solution is dry.
-
Filter the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Flash Column Chromatography
Objective: To separate a less polar acetylated product from the more polar benzotriazole byproduct.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Appropriate solvent system (determined by TLC analysis)
-
Chromatography column
-
Sand
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate solvent system that gives good separation between your product and benzotriazole on a TLC plate. Aim for an Rf value of ~0.2-0.3 for your product.
-
Column Packing:
-
Securely clamp a chromatography column in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the column eluent or a suitable volatile solvent.
-
Carefully add the sample to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (e.g., with a pump or nitrogen line) to begin eluting the compounds.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the elution by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.
Visualizations
Below are diagrams created using the DOT language to illustrate key experimental workflows and decision-making processes.
Caption: General workflow for an acetylation reaction followed by common purification strategies to remove benzotriazole byproducts.
Caption: A decision tree to guide troubleshooting efforts when dealing with persistent benzotriazole contamination.
References
Technical Support Center: 1-Acetyl-1H-benzotriazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction time for the synthesis of 1-Acetyl-1H-benzotriazole.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods involve the N-acylation of 1H-benzotriazole using either acetic anhydride or acetyl chloride. Other methods include the use of coupling reagents to facilitate the reaction between acetic acid and 1H-benzotriazole.[1][2][3]
Q2: What factors can influence the reaction time for this synthesis?
A2: Several factors can significantly impact the reaction time, including the choice of acetylating agent, solvent, reaction temperature, and the use of a catalyst or base. The purity of the starting materials, particularly 1H-benzotriazole, is also crucial.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] This allows for a qualitative assessment of the consumption of the starting material (1H-benzotriazole) and the formation of the product (this compound).
Q4: What are the expected yields for this reaction?
A4: Yields can vary depending on the chosen method and reaction conditions. With optimized protocols, it is possible to achieve high yields, often exceeding 90%.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on optimizing reaction time.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | 1. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. 2. Insufficient Activation: The acetylating agent may not be sufficiently reactive under the current conditions. 3. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. 4. Inadequate Mixing: Poor stirring can lead to localized concentration gradients and slow down the reaction. | 1. Increase Temperature: Gently warm the reaction mixture. For instance, reactions with acetyl chloride can be performed at room temperature or slightly above. 2. Use a Catalyst/Base: Add a suitable base like triethylamine or sodium bicarbonate to neutralize the acid byproduct and accelerate the reaction.[4] For reactions with acetic anhydride, a catalyst can also be employed. 3. Solvent Selection: Ensure the use of an appropriate anhydrous solvent in which both 1H-benzotriazole and the acetylating agent are soluble (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene).[1][4] 4. Improve Agitation: Ensure vigorous and constant stirring throughout the reaction. |
| Formation of Side Products | 1. Presence of Water: Moisture can lead to the hydrolysis of the acetylating agent and the product. 2. Excessive Heat: High temperatures can sometimes promote side reactions. 3. Isomer Formation: While 1-acylation is generally favored, the formation of 2-acetyl-1H-benzotriazole is a possibility. | 1. Use Anhydrous Conditions: Employ dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary. 2. Optimize Temperature: Determine the optimal temperature that provides a good reaction rate without significant side product formation. 3. Purification: Isomeric products can typically be separated by column chromatography.[4] |
| Low Yield | 1. Incomplete Reaction: As addressed above. 2. Product Loss During Workup: The product may be lost during extraction or purification steps. 3. Impure Starting Materials: Impurities in 1H-benzotriazole or the acetylating agent can interfere with the reaction. | 1. Ensure Complete Reaction: Monitor the reaction by TLC until the starting material is consumed. 2. Optimize Workup Procedure: Carefully perform extraction and washing steps. Ensure complete removal of the solvent during the concentration step. 3. Use Pure Reagents: Use high-purity 1H-benzotriazole and freshly distilled acetylating agents. |
Experimental Protocols
Method 1: Acetylation using Acetic Anhydride
This protocol is adapted from a general procedure for N-acylation using an acid anhydride.[1]
Materials:
-
1H-benzotriazole
-
Acetic Anhydride
-
Dichloromethane (DCM), anhydrous
-
Sodium Bicarbonate (optional, as catalyst)
Procedure:
-
In a round-bottom flask, dissolve 1H-benzotriazole (1.0 equivalent) in anhydrous DCM.
-
Add acetic anhydride (1.1 equivalents).
-
If desired, add a catalytic amount of sodium bicarbonate.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. A typical reaction time is around 3 hours.[1]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Method 2: Acetylation using Acetyl Chloride
This protocol is based on general procedures for N-acylation using acid chlorides.[5]
Materials:
-
1H-benzotriazole
-
Acetyl Chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 1H-benzotriazole (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add triethylamine (1.1 equivalents) dropwise to the solution.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Purify as needed.
Data Presentation
Table 1: Comparison of Reaction Parameters for N-Acetylation of 1H-benzotriazole
| Parameter | Method 1: Acetic Anhydride | Method 2: Acetyl Chloride |
| Acetylating Agent | Acetic Anhydride | Acetyl Chloride |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Catalyst/Base | Sodium Bicarbonate (optional) | Triethylamine |
| Temperature | Room Temperature | 0°C to Room Temperature |
| Typical Reaction Time | ~3 hours | 2-4 hours |
| Workup | Concentration of reaction mixture | Aqueous wash and extraction |
Visualizations
References
effect of temperature on 1-Acetyl-1H-benzotriazole stability
Technical Support Center: 1-Acetyl-1H-benzotriazole
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound, particularly concerning the effects of temperature. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: It is recommended to store this compound at room temperature in a dry, tightly sealed container.[1] Some suppliers may recommend storage at 0 - 8 °C.[2]
Q2: Is this compound sensitive to moisture?
A2: As an acylating agent, this compound can be sensitive to moisture, which can lead to hydrolysis. It is crucial to store it in a dry environment and handle it under anhydrous conditions when possible to prevent degradation.
Q3: What are the known physical properties related to the thermal stability of this compound?
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 46-50 °C | [1] |
| Boiling Point | 305.8±25.0 °C (Predicted) | [1] |
| Flash Point | >110 °C | [1] |
Q4: How does the stability of this compound compare to its parent compound, 1H-Benzotriazole?
A4: 1H-Benzotriazole is known to be thermally unstable and can undergo violent exothermic decomposition above its melting point. While N-acylbenzotriazoles are generally considered to be stable crystalline compounds that can be stored at room temperature, the inherent instability of the benzotriazole ring system at elevated temperatures should be taken into consideration.[3]
Troubleshooting Guide
Issue 1: Reduced acylation efficiency in a reaction.
-
Possible Cause 1: Degradation of this compound due to improper storage.
-
Troubleshooting Step: Ensure the compound has been stored in a tightly sealed container in a dry environment. If moisture exposure is suspected, consider using a fresh batch of the reagent.
-
-
Possible Cause 2: Thermal decomposition during the reaction.
-
Troubleshooting Step: If the reaction is performed at elevated temperatures, consider if the temperature exceeds the stability threshold of the compound. While a specific decomposition temperature is not documented, running the reaction at the lowest effective temperature is advisable. Analyze the purity of the starting material if decomposition is suspected.
-
Issue 2: Discoloration of the this compound solid.
-
Possible Cause: Slow decomposition or reaction with impurities.
-
Troubleshooting Step: A change in color from white/off-white to brown may indicate degradation.[2] It is recommended to assess the purity of the compound using a suitable analytical method like HPLC or NMR before use.
-
Issue 3: Inconsistent results between different batches of the reagent.
-
Possible Cause: Variation in purity or stability.
-
Troubleshooting Step: It is good practice to qualify new batches of reagents. This can be done by running a small-scale control reaction and comparing the results with a previously validated batch. A simple purity analysis (e.g., melting point determination) can also be informative.
-
Experimental Protocols
Protocol 1: General Procedure for Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
This protocol provides a general method for determining the thermal stability and decomposition profile of a solid organic compound like this compound.
-
Objective: To determine the temperature at which the compound starts to decompose and to quantify the mass loss as a function of temperature.
-
Instrumentation: Thermogravimetric Analyzer (TGA).[4]
-
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of this compound into a clean TGA crucible (e.g., alumina or platinum).[5]
-
Instrument Setup:
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25-30 °C.
-
Heat the sample at a constant rate, typically 10 °C/min, to a final temperature well above the predicted boiling point (e.g., 400 °C).[6]
-
-
Data Analysis:
-
The TGA thermogram will plot the percentage of mass loss versus temperature.
-
The onset temperature of decomposition is the temperature at which significant mass loss begins. This provides an indication of the thermal stability of the compound.[4]
-
-
Protocol 2: General Procedure for Phase Transition Analysis using Differential Scanning Calorimetry (DSC)
This protocol outlines a general method for identifying thermal transitions such as melting and decomposition.
-
Objective: To determine the melting point and to detect any exothermic or endothermic events associated with decomposition.
-
Instrumentation: Differential Scanning Calorimeter (DSC).[7]
-
Procedure:
-
Sample Preparation: Weigh 1-5 mg of this compound into a hermetically sealed aluminum DSC pan.[8]
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas like nitrogen.[8]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its melting point (e.g., 200 °C).[9]
-
-
Data Analysis:
-
The DSC thermogram plots heat flow versus temperature.
-
An endothermic peak will indicate the melting point.
-
Sharp exothermic peaks following the melt may indicate decomposition. The onset temperature of such a peak can be considered the decomposition temperature under the experimental conditions.[7]
-
-
Visualizations
Caption: Logical workflow of temperature's effect on stability.
Caption: Troubleshooting workflow for experimental issues.
References
- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Preparation of N-Acylbenzotriazole Derivatives of Dicarboxylic Acids [scielo.org.mx]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. Mastering TGA Crucible Analysis for Polymer Thermal Stability [redthermo.com]
- 6. Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 9. infinitalab.com [infinitalab.com]
Technical Support Center: 1-Acetyl-1H-benzotriazole Synthesis
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-Acetyl-1H-benzotriazole.
Troubleshooting Guide
Q1: Why is my yield of this compound unexpectedly low?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the correct stoichiometry of reagents, particularly the acetylating agent (e.g., acetic anhydride). The reaction time may also need to be extended. Following the reaction's progress via Thin Layer Chromatography (TLC) is recommended.[1]
-
Suboptimal Temperature: Temperature control is crucial. For the diazotization of o-phenylenediamine to form the benzotriazole precursor, the temperature must be carefully managed to avoid side reactions.[2] For the acetylation step, ensure the temperature is appropriate for the chosen solvent and reagents.
-
Side Reactions: Formation of isomeric byproducts, such as (1H-benzotriazol-2-yl)methyl acetate if starting from 1H-benzotriazole-1-methanol, can reduce the yield of the desired 1-acetyl isomer.[1][3]
-
Losses during Purification: Significant product loss can occur during purification steps like recrystallization or column chromatography.[2] Ensure proper technique and solvent selection to minimize these losses.
Q2: My final product is a brownish or tarry solid. How can I purify it?
A2: Discoloration often indicates the presence of impurities.
-
Tarry Impurities: If the synthesis starts from o-phenylenediamine, tarry byproducts can form.[4]
-
Purification Methods:
-
Recrystallization: This is an effective method for purification. Ethanol, benzene, or water have been reported as suitable solvents.[1][2]
-
Activated Charcoal: For colored impurities, treating a solution of the crude product with activated charcoal at an elevated temperature (e.g., 80-100°C) can be very effective for decolorization.[4]
-
Column Chromatography: For mixtures of isomers or other impurities, column chromatography using silica gel with a solvent system like ethyl acetate/hexanes is a reliable purification technique.[1]
-
Distillation: The precursor, 1H-benzotriazole, can be purified by vacuum distillation, which is often more efficient than recrystallization.[2]
-
Q3: I see multiple spots on my TLC plate after the reaction. What are these impurities?
A3: Multiple spots on a TLC plate indicate a mixture of compounds. These could be:
-
Unreacted Starting Material: A spot corresponding to the starting material (e.g., 1H-benzotriazole or 1H-benzotriazole-1-methanol) indicates an incomplete reaction.
-
Isomeric Byproducts: In certain synthesis routes, N2-acetylated isomers can form alongside the desired N1-acetylated product.[1][3][5]
-
Side-Reaction Products: Depending on the reaction conditions and starting materials, other unforeseen byproducts may have formed.
To identify these, compare the TLC to a standard of your starting material. The different spots can be separated by column chromatography.
Q4: How can I confirm that I have successfully synthesized this compound?
A4: Product identity and purity should be confirmed using standard analytical techniques. Key characterization data are summarized in the table below.
-
Melting Point: Compare the melting point of your product with the literature value.[1][6]
-
Spectroscopy:
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthesis protocol for this compound?
A1: A frequently cited method involves the acetylation of a 1H-benzotriazole derivative. For a detailed, step-by-step procedure, please refer to the "Experimental Protocols" section below.
Q2: What is the underlying reaction mechanism?
A2: The synthesis typically involves the nucleophilic attack of a nitrogen atom of the benzotriazole ring on the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). A base is often used to deprotonate the benzotriazole, increasing its nucleophilicity.
Q3: What are the primary safety precautions I should take during this synthesis?
A3:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acetic anhydride and acetic acid are corrosive and should be handled with care.
-
Avoid inhalation of dusts and vapors.
-
The synthesis of the benzotriazole precursor may be exothermic; careful temperature control is necessary.[2]
Q4: What are the ideal storage conditions for this compound?
A4: The compound should be stored in a cool, dry place, typically at 0-8 °C, in a tightly sealed container to protect it from moisture and light.[7]
Data Presentation
Table 1: Example Reaction Conditions for Acetylation
| Parameter | Value | Reference |
| Starting Material | 1H-benzotriazole-1-methanol | [1] |
| Acetylating Agent | Acetic Anhydride | [1] |
| Base | Sodium Bicarbonate | [1] |
| Solvent | Toluene | [1] |
| Reaction Time | 2 hours | [1] |
| Temperature | Not specified, likely room temp. | [1] |
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value | Reference(s) |
| Appearance | White to brown solid | [7] |
| Molecular Formula | C₈H₇N₃O | [7] |
| Molecular Weight | 161.16 g/mol | [7] |
| Melting Point | 46-50 °C | [6] |
| FT-IR (KBr, cm⁻¹) | ~1735 (C=O), ~1372 (-CO-CH₃) | [1] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 2.99 (s, 3H, CH₃), 7.49 (t, 1H), 7.64 (t, 1H), 8.10 (d, 1H), 8.27 (d, 1H) | [1] |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 22.2, 113.4, 119.1, 125.1, 129.4, 130.0, 145.3, 168.6 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1H-Benzotriazole from o-Phenylenediamine
This protocol is adapted from established procedures for synthesizing the benzotriazole core.[2][8]
-
Dissolution: In a beaker, dissolve o-phenylenediamine (1.0 mole) in a mixture of glacial acetic acid (2.0 moles) and water. Gentle warming may be required to achieve a clear solution.
-
Cooling: Cool the solution to 5 °C in an ice-water bath.
-
Diazotization: While stirring, add a cold, concentrated aqueous solution of sodium nitrite (1.09 moles) all at once.
-
Exothermic Reaction: The temperature will rapidly rise to 70-80 °C, and the color will change. It is critical that the temperature reaches this range for good yields.[2]
-
Cooling & Precipitation: Allow the mixture to stand and cool for at least 1 hour. The benzotriazole product will separate. Further chilling in an ice bath will solidify the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with ice-cold water, and dry.
-
Purification: The crude product can be purified by recrystallization from benzene or water, or more efficiently by vacuum distillation.[2]
Protocol 2: Synthesis of this compound from 1H-benzotriazole-1-methanol
This protocol is based on the O-acetylation method described in the literature.[1]
-
Setup: Dissolve 1H-benzotriazole-1-methanol (1.0 eq) in toluene in a round-bottom flask.
-
Base Addition: Add solid, ground sodium bicarbonate (2.0 eq) to the solution.
-
Acetylation: Add acetic anhydride (5.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to proceed for two hours, monitoring its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes).
-
Workup: Filter the reaction mixture to remove solids. Evaporate the toluene under vacuum.
-
Purification: Purify the resulting crude mixture by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 1:6 v/v). This compound is the major product.[1]
Visualizations
Caption: Generalized mechanism for the synthesis of this compound.
Caption: Standard experimental workflow for this compound synthesis.
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. jcchems.com [jcchems.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs | Journal of the Chilean Chemical Society [jcchems.com]
- 4. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
- 5. Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs [revistaschilenas.uchile.cl]
- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. chemimpex.com [chemimpex.com]
- 8. ijariie.com [ijariie.com]
avoiding racemization with 1-Acetyl-1H-benzotriazole in peptide coupling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 1-Acetyl-1H-benzotriazole and related N-acylbenzotriazoles in peptide coupling, with a focus on minimizing racemization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to peptide synthesis?
A1: this compound is a member of the N-acylbenzotriazole family. While not a conventional or widely documented coupling reagent in peptide synthesis, N-acylbenzotriazoles, in general, are known to be effective acylating agents. They are prepared from a carboxylic acid and 1H-benzotriazole. In the context of peptide synthesis, the N-protected amino acid would be activated as an N-acylbenzotriazole derivative to facilitate amide bond formation.
Q2: What is racemization in peptide synthesis and why is it a concern?
A2: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during a chemical reaction, leading to the formation of a mixture of L- and D-enantiomers from a single starting enantiomer. In peptide synthesis, this results in the incorporation of the incorrect amino acid stereoisomer into the peptide chain. This is a significant concern because the biological activity and therapeutic efficacy of a peptide are highly dependent on its specific three-dimensional structure, which is dictated by the sequence of L-amino acids.[1]
Q3: What is the primary mechanism of racemization during peptide coupling?
A3: The most common mechanism of racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The activated carboxyl group of an N-acyl protected amino acid can cyclize to form this planar intermediate. The proton at the chiral α-carbon of the oxazolone is acidic and can be readily abstracted by a base, leading to a loss of stereochemical information. The incoming amine can then attack the achiral oxazolone ring from either face, resulting in a mixture of the desired L-peptide and the undesired D-diastereomer.[1]
Q4: How do benzotriazole-based reagents help in suppressing racemization?
A4: Benzotriazole-based additives like 1-hydroxybenzotriazole (HOBt) and its derivatives are widely used as racemization suppressors. They function by reacting with the highly reactive activated amino acid intermediate to form an active ester (an aminobenzotriazole ester). This active ester is more stable and less prone to cyclizing into the problematic oxazolone intermediate. While still being reactive enough to form the peptide bond, the formation of the benzotriazole active ester provides a kinetic advantage for the desired coupling reaction over the racemization pathway. Studies have shown that peptide coupling of N-protected (α-aminoacyl)benzotriazoles with unprotected amino acids can result in peptides with very low levels of racemization (<1%).[2]
Troubleshooting Guide
This guide addresses potential issues when using N-acylbenzotriazoles like this compound for peptide coupling.
| Problem | Potential Cause | Suggested Solution |
| High Levels of Racemization | Strong Base: The use of strong, non-hindered bases can promote the formation of the oxazolone intermediate and subsequent racemization. | Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum effective concentration of the base. |
| Prolonged Activation Time: Leaving the amino acid in its activated form for an extended period before the addition of the amine component increases the opportunity for racemization. | Minimize the pre-activation time. Ideally, the activation should be performed in situ or the activated species should be used immediately. | |
| Elevated Temperature: Higher reaction temperatures can increase the rate of racemization. | Perform the coupling reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. | |
| Low Coupling Yield | Steric Hindrance: Coupling of sterically hindered amino acids can be challenging and may result in incomplete reactions. | Increase the reaction time or consider a slight increase in temperature, while carefully monitoring for racemization. The use of specialized N-acylbenzotriazole derivatives designed for hindered couplings may be beneficial.[3] |
| Poor Solubility of Reagents: The N-acylbenzotriazole or the peptide may have poor solubility in the chosen solvent, leading to an incomplete reaction. | Screen different solvents or use solvent mixtures (e.g., DMF/DCM) to improve solubility. | |
| Side Reactions | Diacylation: Excess of the activated amino acid can potentially lead to the acylation of nucleophilic side chains. | Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the N-acylbenzotriazole. |
| Guanidinylation: This is a common side reaction with uronium/aminium-type coupling reagents, but less of a concern with pre-formed N-acylbenzotriazoles. | Not directly applicable to pre-formed N-acylbenzotriazoles. |
Quantitative Data on Racemization
| Coupling System | Peptide Model | Racemization Level | Reference |
| N-(Z-aminoacyl)benzotriazoles with unprotected amino acids | Dipeptides | <1% | [2] |
| N-(Fmoc-aminoacyl)benzotriazoles with unprotected amino acids | Dipeptides | <1% | [2] |
| DEPBT (a HODHBt-derived reagent) | IbKTP-NH₂ | 0.4% D-Phe | [4] |
| HBTU/HOBt | IbKTP-NH₂ | 1.8% D-Phe | [4] |
| BOP | Dipeptide Synthesis | Low | [5] |
| HBTU | Dipeptide Synthesis | Low | [5] |
Note: The level of racemization is highly dependent on the specific amino acid being coupled, the base used, and the reaction conditions. The data presented should be considered as a general guide.
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling using a Pre-formed N-Acylbenzotriazole
This protocol provides a general guideline for using a pre-formed N-protected aminoacyl benzotriazole for peptide coupling in solution phase.
-
Preparation of the N-Acylbenzotriazole:
-
Dissolve the N-protected amino acid (1 equivalent) in a suitable anhydrous solvent (e.g., THF, DCM).
-
Add 1H-benzotriazole (1 equivalent) and a coupling agent like dicyclohexylcarbodiimide (DCC) or thionyl chloride.
-
Stir the reaction mixture at 0 °C to room temperature until the reaction is complete (monitor by TLC).
-
Isolate the N-acylbenzotriazole product after filtration of by-products and removal of the solvent.
-
-
Peptide Coupling Reaction:
-
Dissolve the amino component (e.g., an amino acid ester or a peptide with a free N-terminus) (1 equivalent) in an appropriate solvent (e.g., aqueous acetonitrile).[6]
-
In a separate flask, dissolve the purified N-protected aminoacyl benzotriazole (1.1 equivalents) in the same solvent.
-
Add the N-acylbenzotriazole solution to the amino component solution.
-
If necessary, add a mild base (e.g., NMM) to neutralize any salts and facilitate the reaction.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC.
-
Upon completion, proceed with the appropriate work-up procedure to isolate the protected peptide.
-
Protocol 2: In-situ Formation and Coupling
-
Reaction Setup:
-
Dissolve the N-protected amino acid (1 equivalent), 1H-benzotriazole (1 equivalent), and the amino component (1 equivalent) in a suitable anhydrous solvent (e.g., DMF).
-
Cool the mixture to 0 °C.
-
Add a carbodiimide coupling reagent (e.g., DIC) (1 equivalent) to the mixture.
-
Add a suitable base (e.g., DIPEA or NMM) (2 equivalents).
-
Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature overnight.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, proceed with the work-up to isolate the product.
-
Visualizations
Caption: General workflow for peptide synthesis using an N-acylbenzotriazole intermediate.
Caption: The primary mechanism of racemization via oxazolone formation during peptide coupling.
Caption: A troubleshooting decision tree for addressing high levels of racemization.
References
Technical Support Center: Scale-Up of Reactions Involving 1-Acetyl-1H-benzotriazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of chemical reactions involving 1-Acetyl-1H-benzotriazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications at an industrial scale? A1: this compound is a versatile acetylating agent used in organic synthesis.[1][2] At an industrial scale, it is primarily used for the N-acetylation and O-acetylation of various substrates, including amines, alcohols, and amino acids. It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Its parent compound, 1H-benzotriazole, is widely used as a corrosion inhibitor, and its derivatives find applications in materials science.[4][5]
Q2: What are the main safety concerns when handling this compound and its parent compound, 1H-benzotriazole, on a large scale? A2: When scaling up, the primary safety concerns for 1H-benzotriazole, which is both a precursor and potential byproduct, include:
-
Dust Explosion: As a solid, it can form explosive mixtures with air, especially during handling and charging of reactors.[6][7] It is crucial to use spark-free equipment and properly grounded ventilation systems.[8]
-
Thermal Stability: While relatively stable, 1H-benzotriazole can decompose exothermically at elevated temperatures, releasing toxic fumes like nitrogen oxides.[6][7]
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[9] Appropriate personal protective equipment (PPE), including respirators, gloves, and safety goggles, is mandatory.[6]
-
Environmental Hazard: Benzotriazoles can be toxic to aquatic life with long-lasting effects.[9] All waste streams must be handled and disposed of as hazardous waste.[8]
Q3: How are benzotriazole-related byproducts typically removed at scale? A3: The most common method for removing acidic byproducts like 1H-benzotriazole is through an aqueous basic wash (liquid-liquid extraction).[10] Given benzotriazole's pKa of approximately 8.2, a wash with a solution of sodium carbonate (pH ~11) or dilute sodium hydroxide is often more effective than sodium bicarbonate, provided the desired product is stable under these conditions.[10] Other methods include recrystallization, adsorption onto activated carbon, and chromatography.[10][11][12]
Q4: What are the key differences in reaction characteristics when moving from lab to pilot scale? A4: Scaling up a reaction can significantly alter its characteristics. Key differences include:
-
Heat Transfer: Large reactors have a smaller surface-area-to-volume ratio, making heat dissipation from exothermic reactions more challenging and increasing the risk of thermal runaways.
-
Mixing Efficiency: Achieving homogenous mixing is more difficult in large vessels, which can lead to localized "hot spots," lower yields, and increased byproduct formation.[13]
-
Reagent Addition: The rate of reagent addition becomes more critical at scale to control reaction temperature and concentration gradients.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the scale-up of reactions involving this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) at Scale |
| Low Yield or Incomplete Conversion | 1. Poor Mixing: Inefficient mixing leads to poor mass transfer and localized concentration gradients.[13]2. Inadequate Temperature Control: Difficulty in maintaining optimal temperature throughout the large reactor volume.3. Moisture Contamination: Water can hydrolyze this compound or other reagents, especially moisture-sensitive catalysts.[14] | 1. Optimize Agitation: Increase stirrer speed (within safety limits) or use baffles to improve turbulence. For very large reactors, consider installing multiple impellers.2. Controlled Addition: Add reagents subsurface and at a controlled rate to manage exotherms. Use reactor jackets with a suitable heat transfer fluid for precise temperature control.3. Ensure Anhydrous Conditions: Use dry solvents and thoroughly dry all equipment before use. Consider a nitrogen blanket to prevent atmospheric moisture ingress. |
| Formation of Impurities/Byproducts | 1. Thermal Decomposition: Overheating due to poor heat dissipation can cause decomposition of reagents or products.[6]2. Isomer Formation: In some reactions, isomeric byproducts can form. For instance, acetylation of 1H-benzotriazole-1-methanol can yield multiple products.[1][15]3. Excess Reagents: Incorrect stoichiometry at a large scale can lead to side reactions. | 1. Improve Heat Removal: Ensure the cooling capacity of the reactor is sufficient for the scale. Consider using a more dilute reaction mixture to help manage the heat load.2. Optimize Reaction Conditions: Re-evaluate and optimize the reaction temperature and solvent based on pilot-scale runs. Isomeric ratios can be sensitive to these parameters.3. Accurate Dosing: Use calibrated pumps or mass flow meters for accurate addition of liquid reagents. Ensure solids are weighed accurately and added in portions if necessary. |
| Difficult Product Isolation/Purification | 1. Unfavorable Crystal Form: Rapid cooling or uncontrolled crystallization can lead to fine powders or oils that are difficult to filter and dry.[16]2. Persistent Benzotriazole Contamination: The benzotriazole byproduct is not fully removed during workup.[10]3. Emulsion Formation: Vigorous mixing during aqueous workup can create stable emulsions, complicating phase separation.[10] | 1. Controlled Crystallization: Implement a slow, controlled cooling profile to encourage the growth of larger, more easily filterable crystals. Seeding the solution can also promote desired crystal formation.[16]2. Optimize Extraction pH: Use a base with a pH at least 2 units higher than the pKa of benzotriazole (~8.2) for the aqueous wash. Increase the number and volume of washes.3. Break Emulsions: Add brine (saturated NaCl solution) to the mixture to help break the emulsion. Allow for longer settling times. |
| Safety Incidents (e.g., Pressure Buildup) | 1. Gas Evolution: Some side reactions or decomposition pathways can generate gas (e.g., nitrogen oxides).2. Thermal Runaway: An exothermic reaction that accelerates uncontrollably due to inadequate cooling. | 1. Ventilation and Monitoring: Ensure the reactor is equipped with an adequate pressure relief system. Continuously monitor the reaction temperature and pressure.2. Process Safety Analysis: Conduct a thorough hazard analysis (e.g., HAZOP) before scaling up. Understand the thermal profile of the reaction using techniques like Differential Scanning Calorimetry (DSC). |
Data Presentation
Table 1: Key Parameters for Consideration During Scale-Up
This table summarizes critical parameters and their implications when scaling up reactions from the laboratory to a production environment.
| Parameter | Laboratory Scale (e.g., 1L Flask) | Pilot/Production Scale (e.g., >100L Reactor) | Key Scale-Up Challenge |
| Heat Transfer | High surface-area-to-volume ratio; efficient heat dissipation with a simple oil bath or ice bath. | Low surface-area-to-volume ratio; heat removal is a major constraint. | Managing exotherms to prevent thermal runaway and byproduct formation. |
| Mixing | Efficient mixing easily achieved with a magnetic stir bar or overhead stirrer. | Potential for poor mixing, dead zones, and non-uniform temperature/concentration.[13] | Ensuring homogeneity to achieve consistent reaction rates, yield, and quality. |
| Reagent Addition | Typically rapid addition via dropping funnel. | Addition rate must be carefully controlled to manage heat and concentration. | Preventing localized high concentrations and controlling the reaction rate. |
| Reaction Time | Often determined by TLC or GC/LC monitoring; may be relatively short. | May be longer due to mass transfer limitations and slower addition rates. | Optimizing cycle time for efficiency without compromising yield or purity. |
| Workup/Isolation | Simple liquid-liquid extraction in a separatory funnel; filtration of small quantities. | Requires large extraction vessels or centrifuges; handling large volumes of solids and solvents. | Efficiently handling large volumes, managing waste streams, and ensuring consistent product form. |
| Safety | Hazards are contained on a small scale. | Risks (e.g., fire, explosion, toxic release) are significantly amplified.[6][8] | Implementing robust engineering controls and safety protocols. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation using this compound (Lab Scale)
This is a general guideline and must be adapted for specific substrates and scales.
-
Setup: Under a nitrogen atmosphere, charge a dry, clean flask with the substrate (1.0 eq) and an anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Reagent Addition: Add this compound (1.05-1.2 eq). If the reaction is sluggish, a non-nucleophilic base may be required.
-
Reaction: Stir the mixture at room temperature or gentle heat (e.g., 40 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic phase sequentially with a saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Removal of 1H-Benzotriazole Byproduct (Pilot Scale)
This protocol assumes the desired product is stable to aqueous base and resides in an organic solvent.
-
Transfer: Transfer the crude reaction mixture to a suitable liquid-liquid extraction vessel.
-
Base Wash: Add a calculated volume of a 5-10% aqueous sodium carbonate solution. Agitate the mixture for a predetermined time, ensuring good phase contact without forming a stable emulsion. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the sodium benzotriazolide salt.
-
Repeat: Repeat the base wash (Step 2 & 3) one or two more times. Monitor the benzotriazole content in the organic layer by HPLC if necessary.
-
Neutralization Wash: Wash the organic layer with water or brine until the pH of the aqueous layer is neutral.
-
Downstream Processing: Proceed with drying, solvent swapping, and crystallization of the product from the purified organic layer.
Visualizations
References
- 1. Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs | Journal of the Chilean Chemical Society [jcchems.com]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 18773-93-8 [chemicalbook.com]
- 4. ijariie.com [ijariie.com]
- 5. researchgate.net [researchgate.net]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. Removal of benzotriazole derivatives by biochar: Potential environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mixing Considerations in Chemical Reactor Scale-Up [comsol.fr]
- 14. benchchem.com [benchchem.com]
- 15. jcchems.com [jcchems.com]
- 16. CN102775362B - Cooling crystallization method of H-benzotriazole - Google Patents [patents.google.com]
Validation & Comparative
A Head-to-Head Battle of Acetylating Agents: 1-Acetyl-1H-benzotriazole vs. Acetic Anhydride
In the realm of synthetic chemistry, the acetylation of nucleophiles such as amines and alcohols is a fundamental and frequently employed transformation. This guide provides a comprehensive comparison of two popular acetylating agents: the workhorse acetic anhydride and the more specialized 1-acetyl-1H-benzotriazole. This objective analysis, supported by experimental data, will assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific acetylation needs.
Performance at a Glance: A Quantitative Comparison
The choice of an acetylating agent often hinges on factors such as yield, selectivity, and reaction conditions. The following table summarizes the performance of this compound and acetic anhydride in the acetylation of various substrates.
| Substrate | Reagent | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-Acetylation | ||||||
| Aniline | This compound | Water | 50 (Microwave) | 15-20 min | 95 | |
| Aniline | Acetic Anhydride | Vinegar (acetic acid) | Room Temp | - | High Yield | |
| 4-Bromoaniline | This compound | Water | 50 (Microwave) | 15-20 min | 94 | |
| 4-Bromoaniline | Acetic Anhydride | Solvent-free | 60 | 10 min | 95 | |
| Benzylamine | This compound | Water | 50 (Microwave) | 15-20 min | 96 | |
| Benzylamine | Acetic Anhydride | Solvent-free | 60 | 5 min | 98 | |
| O-Acetylation | ||||||
| Benzyl Alcohol | Acetic Anhydride | Expansive Graphite/CH2Cl2 | Reflux | 0.5 h | 98 | |
| Benzyl Alcohol | Acetic Anhydride | VOSO₄ (1%) / Solvent-free | Room Temp | 24 h | 86 | |
| 4-Nitrobenzyl Alcohol | Acetic Anhydride | NaHCO₃ / Toluene | Room Temp | 24 h | >99 | |
| 1H-Benzotriazole-1-methanol | Acetic Anhydride | Acetic Acid | - | - | 30 (for O-acetylated product), 52.5 (for this compound) |
Note: Direct comparison is challenging due to varying reaction conditions in the cited literature. The data presented aims to provide a general overview of the performance of each reagent.
Delving into the Mechanisms
The pathways through which these two reagents transfer an acetyl group differ significantly, influencing their reactivity and selectivity.
Acetic Anhydride: A Classic Nucleophilic Acyl Substitution
Acetic anhydride typically acetylates nucleophiles through a nucleophilic acyl substitution mechanism. In the absence of a catalyst, the reaction proceeds via the direct attack of the nucleophile on one of the carbonyl carbons. The reaction can be accelerated by acid or base catalysis.
Caption: Acid-catalyzed acetylation mechanism of acetic anhydride.
This compound: Leveraging a Superior Leaving Group
This compound functions as an excellent acyl transfer agent due to the benzotriazole moiety being a very good leaving group. The reaction proceeds via a nucleophilic attack on the acetyl carbonyl group, leading to the displacement of the stable benzotriazolide anion.
Caption: Acetylation mechanism of this compound.
Experimental Protocols: A Practical Guide
The following are representative experimental procedures for the N-acetylation of a primary aromatic amine using both reagents.
Protocol 1: N-Acetylation using this compound in Water
This protocol is adapted from a greener approach to N-acylation.
Materials:
-
Aromatic amine (e.g., aniline)
-
This compound
-
Water
-
Microwave synthesizer (optional)
-
Standard laboratory glassware
Procedure:
-
In a microwave-safe vial, combine the aromatic amine (1.0 eq) and this compound (1.05 eq) in water.
-
Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 50°C for 15-20 minutes. Alternatively, the reaction can be stirred at room temperature, which may require a longer reaction time.
-
Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash it with water.
-
If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: N-Acetylation using Acetic Anhydride
This protocol is a general procedure for the acetylation of an aromatic amine.
Materials:
-
Aromatic amine (e.g., aniline)
-
Acetic anhydride
-
Concentrated hydrochloric acid
-
Sodium acetate
-
Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
Procedure:
-
Dissolve the aromatic amine (e.g., 500 mg of aniline) in water (14 mL). Note that the amine may not be fully soluble.
-
Add concentrated hydrochloric acid (e.g., 0.45 mL) to form the amine hydrochloride salt, which should dissolve.
-
In a separate beaker, prepare a solution of sodium acetate (e.g., 530 mg) in water (3 mL).
-
To the solution of the amine hydrochloride, add acetic anhydride (e.g., 0.6 mL) and swirl to mix.
-
Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of the acetylated product should form.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure N-acetylated product.
Workflow for Reagent Selection and Acetylation
The following diagram illustrates a logical workflow for choosing between this compound and acetic anhydride for an acetylation reaction.
Caption: Decision workflow for selecting an acetylating agent.
Conclusion
Both this compound and acetic anhydride are effective acetylating agents, each with its own set of advantages.
Acetic anhydride is a powerful, readily available, and cost-effective reagent that provides high yields for a wide range of substrates. However, it can be corrosive, and its high reactivity may lead to a lack of selectivity in molecules with multiple nucleophilic sites. The workup often involves neutralizing acidic byproducts.
This compound offers a milder and often more selective alternative. Its use in aqueous, "green" conditions is a significant advantage, and the benzotriazole byproduct can often be recovered. It is particularly well-suited for the selective N-acetylation of amines in the presence of other sensitive functional groups. The main drawback is its higher cost and lower atom economy compared to acetic anhydride.
Ultimately, the choice between these two reagents will depend on the specific requirements of the synthesis, including the nature of the substrate, the need for selectivity, the desired reaction conditions, and economic considerations. This guide provides the necessary data and protocols to make an informed decision for successful and efficient acetylation.
A Comparative Guide to Acetylating Agents: 1-Acetyl-1H-benzotriazole, Acetic Anhydride, and Acetyl Chloride
In the landscape of organic synthesis, the acetylation of nucleophiles such as alcohols, phenols, and amines is a cornerstone transformation. The choice of an acetylating agent is critical, influencing reaction efficiency, selectivity, and the overall yield of the desired product. This guide provides a detailed comparison of three prominent acetylating agents: 1-Acetyl-1H-benzotriazole, acetic anhydride, and acetyl chloride, offering insights into their reactivity, handling, and byproduct profiles to aid researchers, scientists, and drug development professionals in making informed decisions.
Performance at a Glance: A Comparative Overview
In contrast, acetyl chloride is a highly reactive agent, often leading to rapid reactions and high yields.[4] However, its high reactivity can be a drawback, potentially causing side reactions and requiring careful handling due to the corrosive nature of both the reagent and its hydrochloric acid (HCl) byproduct.[4][5] Acetic anhydride offers a middle ground, being less reactive and easier to handle than acetyl chloride, with the less corrosive acetic acid as a byproduct.[4][5]
Data Presentation: Acetylation of Alcohols and Phenols
A comparative study on the acetylation of various alcohols and phenols using zinc chloride as a catalyst provides valuable quantitative insights into the performance of acetic anhydride and acetyl chloride.[6]
Table 1: Comparative Acetylation of Alcohols and Phenols with Acetic Anhydride and Acetyl Chloride
| Substrate | Acetylating Agent | Reaction Time | Yield (%) |
| Benzyl Alcohol | Acetic Anhydride | 3 hours | 63 |
| Benzyl Alcohol | Acetyl Chloride | 5 minutes | 98 |
| Phenol | Acetic Anhydride | 2 hours | 75 |
| Phenol | Acetyl Chloride | 10 minutes | 95 |
| 4-Nitrophenol | Acetic Anhydride | 2.5 hours | 80 |
| 4-Nitrophenol | Acetyl Chloride | 15 minutes | 96 |
| Cyclohexanol | Acetic Anhydride | 4 hours | 55 |
| Cyclohexanol | Acetyl Chloride | 30 minutes | 92 |
Data sourced from "Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under Solvent Free Conditions at Room Temperature".[6]
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for acetylation reactions using each of the discussed agents.
Protocol 1: Acetylation of Benzyl Alcohol with Acetic Anhydride
Materials:
-
Benzyl alcohol
-
Acetic anhydride
-
Zinc chloride (catalyst)
Procedure:
-
To a mixture of benzyl alcohol (1 mmol) and anhydrous zinc chloride (0.5 mmol), add acetic anhydride (1.2 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield the product.[4]
Protocol 2: Acetylation of Aniline with Acetyl Chloride
Materials:
-
Aniline
-
Acetyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (solvent)
Procedure:
-
Dissolve aniline (1 mmol) in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add acetyl chloride (1.1 mmol) to the stirred solution.
-
A base such as pyridine is typically added to neutralize the HCl generated.
-
Monitor the reaction by TLC.
-
After the reaction is complete, the mixture is washed with dilute acid, dilute base, and brine.
-
The organic layer is dried and the solvent is removed to obtain the product.
Protocol 3: N-Acylation of an Amine with this compound
Materials:
-
Primary or secondary amine
-
This compound
-
Suitable solvent (e.g., THF, CH2Cl2)
Procedure:
-
Dissolve the amine (1 equivalent) in a suitable anhydrous solvent under an inert atmosphere.
-
Add this compound (1-1.2 equivalents) to the solution.
-
The reaction is typically stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture can often be worked up by washing with aqueous solutions to remove the benzotriazole byproduct and any unreacted starting materials.
-
The organic layer is dried and concentrated to yield the N-acetylated product.[3]
Reaction Mechanisms and Workflows
The acetylation reactions with all three agents proceed via a nucleophilic acyl substitution mechanism. The nucleophile (an alcohol, phenol, or amine) attacks the electrophilic carbonyl carbon of the acetylating agent.
Acetylation Mechanism
The general mechanism involves the attack of the nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group (acetate for acetic anhydride, chloride for acetyl chloride, and benzotriazolide for this compound) departs, regenerating the carbonyl double bond and yielding the acetylated product.
Caption: Generalized nucleophilic acyl substitution mechanism for acetylation.
Experimental Workflow
A typical experimental workflow for an acetylation reaction followed by product isolation and purification is depicted below.
Caption: General experimental workflow for acetylation reactions.
Conclusion
The selection of an appropriate acetylating agent is a critical parameter in synthetic chemistry.
-
Acetyl chloride is the most reactive of the three, offering fast reaction times and high yields, but its corrosiveness and the generation of HCl require careful handling.
-
Acetic anhydride provides a milder alternative, with a less hazardous byproduct, making it suitable for a broader range of substrates, although it may require longer reaction times or heating.
-
This compound stands out as a stable, mild, and often more selective acetylating agent. It is particularly advantageous for sensitive substrates or when the corresponding acyl chloride is unstable. The benzotriazole byproduct is generally easy to remove during workup.
Ultimately, the optimal choice will depend on the specific substrate, the desired reaction conditions, and the scale of the synthesis. For rapid, small-scale acetylations where the substrate is robust, acetyl chloride may be preferred. For larger-scale syntheses or with delicate molecules requiring higher selectivity, acetic anhydride or this compound are often the more prudent choices.
References
- 1. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
A Comparative Guide to Analytical Methods for Confirming 1-Acetyl-1H-benzotriazole Reaction Completion
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of 1-Acetyl-1H-benzotriazole, a key intermediate in various chemical processes, necessitates reliable analytical methods to monitor reaction progress and confirm completion. This guide provides an objective comparison of common analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Methods
The choice of analytical method for monitoring the acetylation of benzotriazole depends on several factors, including the desired level of detail (qualitative vs. quantitative), available equipment, and the required speed of analysis. The following table summarizes the key performance indicators of the most frequently employed techniques.
| Analytical Method | Principle | Information Provided | Speed | Cost (Equipment) | Throughput | Key Advantages | Key Limitations |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase and a mobile phase. | Qualitative monitoring of the disappearance of starting material (benzotriazole) and the appearance of the product. | Fast | Low | High | Simple, rapid, and cost-effective for qualitative real-time reaction tracking. | Not quantitative, lower sensitivity and resolution compared to other methods. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components based on their differential distribution between a stationary phase and a liquid mobile phase under high pressure. | Quantitative analysis of reactants, products, and byproducts. Determination of reaction yield and purity. | Moderate | High | High | High sensitivity, excellent resolution, and quantitative accuracy. | Requires method development, more complex instrumentation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components followed by their detection and identification based on their mass-to-charge ratio. | Quantitative analysis and unambiguous identification of volatile components in the reaction mixture. | Moderate | High | Moderate | High sensitivity and specificity, provides structural information. | Requires derivatization for non-volatile compounds, high temperatures can degrade thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Unambiguous structural confirmation of the product, quantitative analysis of the reaction mixture to determine conversion and yield. | Slow | Very High | Low | Provides detailed structural information, non-destructive, and can be quantitative. | Lower sensitivity compared to other methods, expensive instrumentation. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a sample, providing information about the functional groups present. | Confirmation of the presence of the acetyl group's carbonyl (C=O) stretch in the product. | Fast | Low to Moderate | High | Rapid and simple for confirming the presence of key functional groups. | Provides limited structural information, not ideal for complex mixture analysis. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on specific reaction conditions and available instrumentation.
Thin-Layer Chromatography (TLC)
Objective: To qualitatively monitor the progress of the reaction by observing the disappearance of the benzotriazole starting material and the appearance of the this compound product.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase: Ethyl acetate/Hexane (1:6 v/v)[1]
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Prepare the mobile phase by mixing ethyl acetate and hexane in a 1:6 ratio.
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes.
-
On the TLC plate, draw a faint pencil line about 1 cm from the bottom.
-
Using a capillary tube, spot a small amount of the reaction mixture on the starting line. It is also advisable to spot the starting material (benzotriazole) and a co-spot (a mixture of the reaction mixture and the starting material) for comparison.
-
Place the TLC plate in the developing chamber, ensuring the solvent level is below the starting line.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm.
-
The disappearance of the benzotriazole spot and the appearance of a new spot corresponding to this compound (with a reported Rf of 0.47 in 1:6 Ethyl acetate:Hexanes) indicate the progression of the reaction.[1]
High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively determine the concentration of benzotriazole and this compound in the reaction mixture to calculate the reaction conversion and yield.
Instrumentation and Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A potential starting point could be a gradient of 15% to 70% acetonitrile in water over a set time.[2]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where both benzotriazole and this compound have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Prepare a series of standard solutions of known concentrations for both benzotriazole and purified this compound.
-
Generate a calibration curve for each compound by injecting the standards and plotting the peak area against concentration.
-
Withdraw a small aliquot of the reaction mixture at different time points.
-
Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter.
-
Inject the prepared sample into the HPLC system.
-
Identify the peaks corresponding to benzotriazole and this compound based on their retention times, as determined from the standard injections.
-
Quantify the concentration of each component using the calibration curves.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound and unreacted benzotriazole in the reaction mixture.
Instrumentation and Conditions (Example):
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless or split, depending on the concentration.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
Procedure:
-
Prepare standard solutions of benzotriazole and purified this compound for calibration.
-
Withdraw an aliquot from the reaction mixture.
-
The reaction mixture can be directly injected if the solvent is suitable for GC analysis. Otherwise, an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) may be necessary.
-
Dry the organic extract over anhydrous sodium sulfate and dilute as needed.
-
Inject the sample into the GC-MS system.
-
Identify the peaks by comparing their retention times and mass spectra with those of the standards. The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern.
-
Quantify the components by creating a calibration curve based on the peak areas of the standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of the this compound product and determine the reaction conversion by integrating the signals of the starting material and product.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl3).
Procedure:
-
Withdraw a sample from the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire a ¹H NMR spectrum.
-
Identify the characteristic signals for this compound. Key signals include a singlet for the acetyl protons (CH3) at approximately 2.99 ppm and aromatic protons in the range of 7.49-8.27 ppm.[1]
-
Identify the signals for the starting material, benzotriazole.
-
To determine the conversion, integrate a well-resolved signal of the product and a well-resolved signal of the starting material. The ratio of the integrals, corrected for the number of protons each signal represents, gives the molar ratio of the two compounds.
-
For unambiguous structural confirmation, a ¹³C NMR spectrum can also be acquired. Key signals for this compound include the acetyl methyl carbon at approximately 22.2 ppm and the carbonyl carbon at around 168.6 ppm.[1]
Visualizing the Process
To better illustrate the chemical transformation and the analytical workflow, the following diagrams are provided.
References
A Comparative Guide to Amide Synthesis: 1-Acetyl-1H-benzotriazole vs. Alternative Coupling Reagents
For researchers, scientists, and drug development professionals, the efficient formation of amide bonds is a cornerstone of modern organic synthesis. 1-Acetyl-1H-benzotriazole has emerged as a valuable reagent for acylation, offering a stable, crystalline alternative to more traditional methods. This guide provides an objective comparison of the performance of this compound with other common amide coupling reagents, supported by spectroscopic data and detailed experimental protocols to inform reagent selection in synthetic workflows.
Performance Comparison of Acylating Agents
The selection of an appropriate acylating agent is critical for the success of a synthesis, influencing reaction yield, time, and the purity of the final product. This section provides a comparative overview of this compound and two widely used alternatives: Dicyclohexylcarbodiimide (DCC) with 1-Hydroxybenzotriazole (HOBt), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with HOBt. The synthesis of N-phenylbenzamide from benzoic acid and aniline is used as a benchmark reaction for this comparison.
| Reagent/Method | Typical Yield (%) | Typical Reaction Time | Key Advantages | Key Disadvantages |
| This compound | ~93%[1] | 10-30 minutes (microwave)[1] | Stable, crystalline solid; high yields; short reaction times, especially with microwave irradiation.[1] | Requires prior synthesis of the reagent. |
| DCC/HOBt | 61-76%[2] | 1 hour[2] | Widely used and well-established; effective for a broad range of substrates. | Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification.[2] |
| EDC/HOBt | ~80% (for similar systems)[3] | 1-24 hours[3][4] | Water-soluble carbodiimide and byproduct, simplifying workup.[2] | Can be more expensive than DCC; longer reaction times may be required. |
Spectroscopic Validation of N-phenylbenzamide
The identity and purity of the synthesized N-phenylbenzamide can be confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data for the product.
| Spectroscopic Technique | Characteristic Peaks/Signals for N-phenylbenzamide |
| ¹H NMR (in DMSO-d₆) | δ 10.25 (s, 1H, NH), 7.97-7.95 (m, 2H, Ar-H), 7.67 (d, J=8.8 Hz, 2H, Ar-H), 7.62-7.52 (m, 3H, Ar-H), 7.38-7.34 (m, 2H, Ar-H), 7.13-7.09 (m, 1H, Ar-H)[5] |
| ¹³C NMR (in DMSO-d₆) | δ 166.02 (C=O), 139.64, 135.46, 132.01, 129.07, 128.85, 128.12, 124.12, 120.82 (aromatic carbons)[5] |
| IR Spectroscopy | Characteristic absorptions for N-H stretching (around 3300 cm⁻¹) and C=O stretching (around 1650 cm⁻¹). |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₃H₁₂NO [M+H]⁺: 198.0919, Found: 198.0920[5] |
Experimental Protocols
Detailed methodologies for the synthesis of N-phenylbenzamide using the compared reagents are provided below.
Synthesis using this compound (Microwave-assisted)
This protocol is adapted from a general procedure for amide synthesis using a supported benzotriazole reagent.[1]
-
Reagent Preparation: Synthesize this compound by reacting 1H-benzotriazole with acetyl chloride.
-
Reaction Setup: In a microwave-safe vessel, combine benzoic acid (1.0 mmol), aniline (1.0 mmol), and this compound (1.1 mmol) in a suitable solvent such as water.
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor for 10-30 minutes at a suitable temperature.
-
Workup and Purification: After cooling, the product can be isolated by extraction with an organic solvent, followed by washing with water. The crude product is then purified by recrystallization or column chromatography to yield N-phenylbenzamide.
Synthesis using Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)
This protocol is a standard procedure for DCC/HOBt mediated amide coupling.[2]
-
Reaction Setup: To a solution of benzoic acid (1.0 mmol) and HOBt (1.0 mmol) in a suitable solvent (e.g., dichloromethane or DMF) at 0 °C, add DCC (1.1 mmol).
-
Activation: Stir the mixture at 0 °C for 30 minutes to form the active ester.
-
Amine Addition: Add aniline (1.0 mmol) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup and Purification: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). The filtrate is then washed with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sulfate and concentrated. The crude product is purified by column chromatography.
Synthesis using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt)
This protocol is a general procedure for EDC/HOBt mediated amide coupling.[3][4]
-
Reaction Setup: To a solution of benzoic acid (1.0 mmol), aniline (1.1 mmol), and HOBt (1.0 mmol) in a suitable solvent (e.g., DMF or dichloromethane), add EDC hydrochloride (1.2 mmol).
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 1 to 24 hours, monitoring the progress by TLC or LC-MS.
-
Workup and Purification: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Visualizing Reaction Workflows: The Baylis-Hillman Reaction
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction that can be facilitated by benzotriazole derivatives. Aminomethylbenzotriazoles, derived from 1H-benzotriazole, serve as effective electrophiles in this reaction. The following diagram illustrates the experimental workflow.
Caption: Experimental workflow for the Baylis-Hillman reaction using aminomethylbenzotriazole.
The mechanism of this reaction involves the in situ formation of an iminium ion from the aminomethylbenzotriazole, which then acts as the electrophile in the Baylis-Hillman reaction.
Caption: Simplified mechanism of the Baylis-Hillman reaction with aminomethylbenzotriazole.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 5. rsc.org [rsc.org]
Performance Comparison of N-Acetylating Reagents
A Comparative Guide to N-Acetylating Reagents for Researchers and Drug Development Professionals
The selection of an appropriate N-acetylating reagent is a critical step in chemical synthesis, particularly in the fields of drug discovery and proteomics. This choice directly impacts reaction efficiency, selectivity, and the overall success of synthesizing target molecules. This guide provides a comprehensive comparison of common N-acetylating reagents, supported by experimental data, to facilitate an informed decision-making process for researchers, scientists, and drug development professionals.
The efficacy of an N-acetylating reagent is assessed based on several factors, including reactivity, yield, reaction time, and safety profile. Below is a comparative analysis of four widely used reagents: acetic anhydride, acetyl chloride, N-acetylimidazole, and acetonitrile.
Key Performance Indicators:
-
Reactivity: Acetyl chloride is generally the most reactive, leading to faster reactions, but this can sometimes result in lower selectivity.[1][2] Acetic anhydride offers a milder, more controlled reaction.[1][3] N-acetylimidazole is a mild and selective reagent, while acetonitrile is the least reactive, often requiring a catalyst and harsher conditions.[4][5]
-
Yield: High yields can be achieved with both acetyl chloride and acetic anhydride.[1] The yield with N-acetylimidazole is often good, particularly when selectivity is crucial. Acetonitrile can also provide good to excellent yields under optimized continuous-flow conditions.[4][6]
-
Byproducts: Acetyl chloride generates corrosive hydrogen chloride (HCl) gas, which requires careful handling and neutralization.[1] Acetic anhydride produces acetic acid, a less corrosive and more easily managed byproduct.[1][3] The reaction with N-acetylimidazole releases imidazole, and with acetonitrile, the byproducts are minimal, especially in optimized systems.
-
Handling and Safety: Acetyl chloride is highly corrosive and moisture-sensitive, requiring stringent handling procedures.[1] Acetic anhydride is also corrosive but less volatile and reactive than acetyl chloride.[3] N-acetylimidazole is a stable solid, making it easier to handle.[7] Acetonitrile is a flammable liquid but is considered a milder and safer acetylating agent compared to acetyl halides and anhydrides.[4]
Quantitative Data Summary
The following tables summarize the performance of different N-acetylating reagents in various reactions.
Table 1: Comparison of Acetic Anhydride and Acetyl Chloride in the Acetylation of Alcohols and Phenols
| Substrate | Acetylating Reagent | Reaction Time (min) | Yield (%) |
| Benzyl alcohol | Acetic Anhydride | 30 | 92 |
| Acetyl Chloride | 10 | 95 | |
| 2-Pentanol | Acetic Anhydride | 45 | 88 |
| Acetyl Chloride | 15 | 92 | |
| Phenol | Acetic Anhydride | 25 | 90 |
| Acetyl Chloride | 8 | 94 | |
| 4-Nitrophenol | Acetic Anhydride | 60 | 85 |
| Acetyl Chloride | 20 | 90 |
Data sourced from a comparative study using zinc chloride as a catalyst under solvent-free conditions at room temperature.[1]
Table 2: Performance of Acetonitrile as an N-Acetylating Reagent for Various Amines
| Substrate | Product | Yield (%) |
| Aniline | Acetanilide | >99 |
| 4-Aminophenol | Paracetamol | >99 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)acetamide | 51 |
| 4-Chloroaniline | N-(4-chlorophenyl)acetamide | >99 |
| Benzylamine | N-Benzylacetamide | >99 |
| Piperidine | 1-Acetylpiperidine | >99 |
| Morpholine | 4-Acetylmorpholine | >99 |
Data from a continuous-flow acetylation reaction using acetonitrile as the acetylating agent and alumina as the catalyst.[4][6][8]
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are protocols for key N-acetylation experiments.
Protocol 1: General Procedure for N-Acetylation of an Amine using Acetic Anhydride
-
Dissolve the Amine: Dissolve the primary or secondary amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.
-
Add Base: Add a base, such as triethylamine or pyridine (1.1 to 1.5 equivalents), to the solution to act as a scavenger for the acetic acid byproduct.
-
Cool the Mixture: Cool the reaction mixture to 0 °C using an ice bath.
-
Add Acetic Anhydride: Slowly add acetic anhydride (1.1 to 1.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: N-Acetylation of a Peptide using Acetic Anhydride
-
Reagent Preparation: Prepare the acetylation reagent by mixing 20 µL of acetic anhydride with 60 µL of methanol.
-
Peptide Solution: Reconstitute approximately 1 nmol of the peptide in 20 µL of 50 mM ammonium bicarbonate.
-
Acetylation Reaction: Add 50 µL of the freshly prepared acetylation reagent to the 20 µL peptide solution. Let the mixture stand at room temperature for one hour.
-
Lyophilization: Lyophilize the sample to dryness to remove the solvent and excess reagents.
-
Analysis: The resulting acetylated peptide can be analyzed by mass spectrometry.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for illustrating complex processes. Below are Graphviz diagrams for a general N-acetylation workflow and a relevant signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Welcome to Chem Zipper.com......: Out of Acet.yl chloride and acetic anhydride, acetic anhydride is preferred for acylation reactions. Explain why? [chemzipper.com]
- 3. brainly.com [brainly.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Acetylation: Unveiling the Advantages of 1-Acetyl-1H-benzotriazole
In the realm of synthetic organic chemistry and drug development, the acetylation of molecules is a fundamental transformation. This guide provides an objective comparison of 1-Acetyl-1H-benzotriazole with other common acetylating agents, supported by experimental data and protocols. For researchers and scientists seeking efficient, mild, and selective acetylation methods, this compound emerges as a superior alternative in many applications.
Key Advantages of this compound
This compound is a stable, crystalline solid that offers several distinct advantages over traditional acetylating agents like acetyl chloride and acetic anhydride.[1]
-
Mild Reaction Conditions : Acetylations using this compound can often be carried out at room temperature, avoiding the need for harsh heating or cooling.[2] Notably, these reactions can even be performed efficiently in aqueous environments, presenting a significant advantage in green chemistry.[2][3]
-
High Chemoselectivity : This reagent exhibits excellent selectivity for the N-acylation of primary and secondary amines, even in the presence of other sensitive functional groups such as alcohols, phenols, and thiols.[1] This high degree of selectivity minimizes the need for protecting groups, thereby streamlining synthetic routes.
-
High Yields and Purity : Reactions with this compound typically afford the desired acetylated products in good to excellent yields.[1][4] The benzotriazole byproduct is often easily removed, simplifying product purification.
-
Safety and Handling : As a stable, non-volatile solid, it is significantly easier and safer to handle compared to the highly reactive, corrosive, and volatile nature of acetyl chloride.[5][6]
-
Versatility : Its utility extends beyond N-acetylation to include O-, S-, and C-acylation, making it a versatile tool for a wide range of chemical transformations.[1]
-
Sustainable Chemistry : The benzotriazole leaving group can often be recovered and reused, contributing to the overall efficiency and sustainability of the process.[2]
Comparative Performance Data
The following tables provide a quantitative comparison of this compound with acetyl chloride and acetic anhydride for the acetylation of amines.
Table 1: Comparison of Reaction Conditions and Yields for N-Acetylation
| Feature | This compound | Acetyl Chloride | Acetic Anhydride |
| Reagent State | Crystalline Solid | Fuming Liquid | Liquid |
| Typical Temp. | Room Temperature | 0 °C to Room Temp. | Room Temp. to Reflux |
| Byproduct | 1H-Benzotriazole (recoverable) | HCl (corrosive) | Acetic Acid |
| Base Required | Often not required or mild base | Stoichiometric base (e.g., TEA, Pyridine) | Often used as a catalyst or solvent |
| Solvent | DCM, Toluene, Water[3][7] | Anhydrous aprotic solvents (e.g., DCM, THF)[8] | Can be used neat or with a solvent |
| Typical Yields | 85-99%[8] | Generally high, but side reactions can occur | 50-99%[9][10] |
Table 2: Chemoselectivity Profile
| Substrate with Multiple Functional Groups (e.g., Amino-phenol) | Predominant Product with this compound | Predominant Product with Acetyl Chloride / Acetic Anhydride |
| Primary Amine + Phenolic Hydroxyl | N-acetylated product | Mixture of N- and O-acetylated products |
| Primary Amine + Aliphatic Hydroxyl | N-acetylated product | Mixture of N- and O-acetylated products |
| Primary Amine + Thiol | N-acetylated product | Mixture of N- and S-acetylated products |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and direct comparison.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of N-acylbenzotriazoles from a carboxylic acid and 1H-benzotriazole using an acid anhydride as an activating agent.[9]
-
Dissolve the carboxylic acid (1.0 equiv.) in dry dichloromethane (DCM) in a round-bottom flask.
-
Add 2,2,2-trifluoroacetic anhydride (1.0 equiv.) to the solution and stir for 5 minutes at room temperature.
-
Add 1H-benzotriazole (2.5 equiv.) to the mixture.
-
Continue stirring at room temperature for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/n-hexane) to afford the pure N-acylbenzotriazole.
Protocol 2: General Procedure for N-Acetylation of Amines using this compound in Water
This protocol outlines a green and efficient method for the acylation of various amines in water.[3]
-
To a stirred solution of the amine (1.0 equiv.) in water, add this compound (1.1 equiv.).
-
Stir the reaction mixture at room temperature or under microwave irradiation (50°C) for 15-20 minutes.[8]
-
Monitor the reaction by TLC.
-
Upon completion, if a precipitate forms, filter the solid product and wash it with water.
-
If no precipitate forms, extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the acetylated amine.
Protocol 3: Comparative Acetylation of an Amine using Acetic Anhydride
This procedure is a standard method for the acetylation of an amine for comparison.[10]
-
Dissolve the amine (1.0 equiv.) in a suitable solvent (e.g., DCM or neat).
-
Add acetic anhydride (1.5-2.0 equiv.). A catalytic amount of a base like pyridine or an acid like H₂SO₄ can be added.
-
Stir the mixture at room temperature or heat to 60-80°C for 10-15 minutes or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and slowly add water to quench the excess acetic anhydride.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product, which may require further purification.
Visualizing the Workflows and Relationships
The following diagrams illustrate the synthesis and application of this compound, as well as a logical comparison of acetylating agents.
Caption: Workflow for the synthesis of this compound.
Caption: Reaction of this compound with a nucleophile.
Caption: Decision logic for selecting an appropriate acetylating agent.
Conclusion
This compound stands out as a highly effective and advantageous reagent for acetylation. Its ability to function under mild, often aqueous, conditions, coupled with its high chemoselectivity and superior handling characteristics, makes it an invaluable tool for modern organic synthesis. For researchers in drug development and other fields where precision, efficiency, and safety are paramount, this compound offers a compelling alternative to traditional, more aggressive acetylating agents. Its adoption can lead to cleaner reactions, higher yields, and simplified synthetic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Acetyl Chloride [commonorganicchemistry.com]
- 7. jcchems.com [jcchems.com]
- 8. benchchem.com [benchchem.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. cpha.tu.edu.iq [cpha.tu.edu.iq]
A Cost-Benefit Analysis of Acetylating Agents: 1-Acetyl-1H-benzotriazole in Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate acetylating agent is a critical decision that influences reaction efficiency, cost, and safety. This guide provides a comprehensive cost-benefit analysis of 1-Acetyl-1H-benzotriazole compared to two commonly used alternatives: acetic anhydride and acetyl chloride.
This objective comparison is supported by experimental data and detailed protocols to facilitate informed decision-making in your synthetic endeavors.
Performance and Cost Comparison
The choice of an acetylating agent hinges on a balance of reactivity, selectivity, cost, and ease of handling. While highly reactive agents may offer faster reaction times, they often come with challenges in terms of safety and byproduct management.
This compound emerges as a valuable alternative, particularly in situations where mild reaction conditions and high selectivity are paramount. N-acylbenzotriazoles are effective acylating agents, especially when the corresponding acid chlorides are unstable or difficult to prepare.[1] The benzotriazole leaving group is stable and its removal during work-up is often straightforward.
Acetic anhydride is a widely used, cost-effective acetylating agent.[2] It offers a good balance of reactivity and ease of handling. The primary byproduct is acetic acid, which is less corrosive and easier to manage than the hydrogen chloride produced by acetyl chloride.[2]
Acetyl chloride is the most reactive of the three, leading to rapid reaction times.[2] However, its high reactivity can also result in lower selectivity and the formation of unwanted byproducts. The generation of corrosive hydrogen chloride (HCl) gas necessitates careful handling and neutralization steps, adding to the overall cost and complexity of the process.[2][3]
Table 1: Cost Comparison of Acetylating Agents
| Reagent | Molecular Weight ( g/mol ) | Typical Price (per unit) | Cost per Gram | Cost per Mole |
| This compound | 161.16[4][5] | ~$60 / 1g[5] | ~$60.00 | ~$9669.60 |
| Acetic Anhydride | 102.09[6] | ~$50.48 / 1L (1.08 kg)[1] | ~$0.047 | ~$4.80 |
| Acetyl Chloride | 78.50[7][8] | ~$211.65 / 1L (1.104 kg)[9] | ~$0.19 | ~$14.92 |
Note: Prices are approximate and can vary based on supplier, purity, and quantity.
Table 2: Performance Comparison in Acetylation of Primary Amines
| Feature | This compound | Acetic Anhydride | Acetyl Chloride |
| Reactivity | Moderate | Moderate | High[2] |
| Selectivity | High | Good | Moderate to Low[2] |
| Reaction Time | Varies, generally longer | Moderate | Fast[10] |
| Byproducts | 1H-Benzotriazole | Acetic Acid[2] | Hydrogen Chloride (HCl)[2] |
| Work-up | Aqueous extraction | Aqueous extraction | Neutralization, extraction[11] |
| Safety | Solid, less volatile | Liquid, corrosive, flammable | Liquid, highly corrosive, volatile, flammable[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for the acetylation of a primary amine using each of the three reagents.
Protocol 1: Acetylation using this compound
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Solvent (e.g., Dichloromethane - DCM, or Tetrahydrofuran - THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask.
-
Add this compound to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous sodium bicarbonate solution to remove the 1H-benzotriazole byproduct.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Acetylation using Acetic Anhydride
Materials:
-
Primary amine (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Base (e.g., Triethylamine or Pyridine, 1.5 eq)
-
Solvent (e.g., Dichloromethane - DCM)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine and the base in DCM in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 3: Acetylation using Acetyl Chloride
Materials:
-
Primary amine (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Base (e.g., Triethylamine or Pyridine, 2.0 eq)
-
Solvent (e.g., Dichloromethane - DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Gas trap or scrubber for HCl
Procedure:
-
Dissolve the primary amine and the base in DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride to the stirred solution. An HCl gas trap should be in place.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the excess acetyl chloride and the hydrochloride salt of the base.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.[11]
Cost-Benefit Analysis: Beyond the Reagent Price
A holistic cost-benefit analysis must extend beyond the initial purchase price of the reagents and consider the entire workflow, including work-up, purification, safety, and waste disposal.
Work-up and Purification Costs
-
This compound: The primary byproduct is 1H-benzotriazole, which is a weak acid and can often be removed with a simple aqueous base wash.[12] However, if column chromatography is required for purification, the cost of silica gel (approximately
50 per kg) and solvents will add to the overall expense.[9][13]20− -
Acetic Anhydride: The acetic acid byproduct is readily removed with a bicarbonate wash. The work-up is generally straightforward and less costly than that for acetyl chloride.
-
Acetyl Chloride: The generation of HCl necessitates a neutralization step with a base like sodium hydroxide.[14] The cost of the base itself is low, but the exothermic nature of the neutralization requires careful handling and may add to the process time.[15] If chlorinated solvents like DCM are used, their disposal costs are higher than non-halogenated solvents.[16][17]
Safety and Handling Costs
-
This compound: As a solid, it is generally easier and safer to handle than the volatile and corrosive liquid alternatives.
-
Acetic Anhydride: It is corrosive and a lachrymator, requiring handling in a fume hood with appropriate personal protective equipment (PPE).
-
Acetyl Chloride: This is the most hazardous of the three. It is highly volatile, corrosive, and reacts violently with water.[7] Specialized handling procedures and equipment, such as a gas scrubber to manage HCl fumes, may be necessary, adding to the infrastructure and operational costs.
Waste Disposal Costs
The cost of waste disposal is a significant factor, particularly for large-scale synthesis.
-
Chlorinated vs. Non-chlorinated Solvents: The disposal of chlorinated solvents (e.g., DCM) is significantly more expensive than that of non-chlorinated solvents.[16][17]
-
Byproduct Waste: The disposal of the neutralized HCl byproduct from acetyl chloride reactions and the 1H-benzotriazole byproduct must be considered in the overall waste management cost.
Visualizing the Workflow and Decision Matrix
To aid in the selection process, the following diagrams illustrate the typical experimental workflow and a logical decision matrix.
References
- 1. Silica gel for column chromatography CAS# [112926-00-8] (A524721-0500) [proteogenix-products.com]
- 2. reddit.com [reddit.com]
- 3. ias.ac.in [ias.ac.in]
- 4. This compound | 18773-93-8 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Acetic Anhydride | C4H6O3 | CID 7918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acetyl chloride - Wikipedia [en.wikipedia.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Silica gel 60, 25 kg, CAS No. 7631-86-9 | Silica Gels, Unmodified | Silica Gels | Sorbents for Column Chromatography | Sample Preparation | Chromatography | Applications | Carl ROTH - International [carlroth.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. wyzant.com [wyzant.com]
- 13. Silica gel, for chromatography, 0.060-0.200 mm, 60 A 5 kg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 14. Neutralizing Hydrochloric Acid | Process & Calculations - Lesson | Study.com [study.com]
- 15. The Reaction of Hydrochloric Acid and Sodium Hydroxide - Tzgroup [tzgroupusa.com]
- 16. dickinsoncountyconservationboard.com [dickinsoncountyconservationboard.com]
- 17. hazardouswasteexperts.com [hazardouswasteexperts.com]
A Comparative Analysis of Synthetic Yields for 1-Acetyl-1H-benzotriazole
For researchers and professionals in drug development and organic synthesis, the efficient preparation of key chemical intermediates is paramount. 1-Acetyl-1H-benzotriazole is a valuable reagent, and understanding the yield variations across different synthetic methodologies is crucial for optimizing its production. This guide provides a comparative analysis of reported yields for the synthesis of this compound, supported by detailed experimental protocols.
Comparative Yields of this compound Synthesis
The selection of a synthetic route for this compound can significantly impact the product yield. Below is a summary of various methods and their reported outcomes.
| Method | Reactants | Reagents/Solvent | Temperature | Reaction Time | Yield (%) |
| 1 | Benzoic acid, 1H-benzotriazole | Acetic anhydride | Not specified | 3 hours | 53% |
| 2 | 1H-benzotriazole-1-methanol | Acetic anhydride, Sodium bicarbonate / Toluene | Not specified | 2 hours | 52.5% |
| 3 | Imidazolium-supported benzotriazole, Acetic acid | Not specified | Not specified | 16 hours | 85% |
| 4 | 1H-benzotriazole, Acetyl chloride | None (neat) | 80-100 °C | Not specified | 70-90% |
| 5 | 1H-benzotriazole, Acetyl chloride | Triethylamine / Dichloromethane | 0 °C | Not specified | ~98% (inferred) |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and further optimization.
Method 1: From Benzoic Acid and Acetic Anhydride
This method involves the reaction of benzoic acid with 1H-benzotriazole in the presence of acetic anhydride. After stirring for five minutes, 1H-benzotriazole (1.0 equivalent) is added to the reaction mixture and stirred for an additional 3 hours. The resulting product is this compound with a reported yield of 53%.
Method 2: O-Acetylation of 1H-benzotriazole-1-methanol
In this procedure, 1H-benzotriazole-1-methanol (0.6 g, 4 mmol) is dissolved in toluene (24 mL), and solid ground sodium bicarbonate (0.7 g, 8 mmol) is added. Acetic anhydride (2.0 g, 20 mmol) is then introduced, and the reaction mixture is allowed to react for two hours. Unexpectedly, this compound is formed as the major product with a yield of 52.5%.[1]
Method 3: Using Imidazolium-Supported Benzotriazole
This approach utilizes an imidazolium-supported benzotriazole reagent which is reacted with acetic acid. The reaction proceeds over 16 hours and, after isolation, yields the corresponding imidazolium-supported benzotriazole acetyl reagent in 85%.
Method 4: Neat Reaction of 1H-benzotriazole and Acetyl Chloride
An equimolar mixture of 1H-benzotriazole and acetyl chloride is heated at 80-100°C. This solvent-free method produces this compound in a yield ranging from 70-90%.
Method 5: Base-Catalyzed Reaction of 1H-benzotriazole and Acetyl Chloride
1H-benzotriazole is dissolved in dichloromethane at 0°C. Triethylamine is added dropwise, followed by the subsequent addition of acetyl chloride. This improved procedure is reported to provide near-quantitative yields, with similar reactions achieving 98% yield.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of this compound.
References
Validating the Structure of 1-Acetyl-1H-benzotriazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for the synthesis and structural validation of 1-Acetyl-1H-benzotriazole and its derivatives. The information presented is curated from experimental data to assist researchers in selecting optimal methodologies for their specific applications.
Synthesis of this compound Derivatives: A Comparative Overview
The N-acetylation of benzotriazole is a fundamental transformation in the synthesis of various biologically active compounds. Several methods have been developed to achieve this, each with its own advantages in terms of yield, reaction conditions, and reagent accessibility. Below is a comparison of common synthetic routes.
| Method | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| Acetic Anhydride | Benzotriazole, Acetic Anhydride | Toluene | 2 hours, RT | 52.5 | [1] |
| Thionyl Chloride | Benzotriazole, Thionyl Chloride, Acid | CH₂Cl₂ | 3 hours, 25°C | High | [2] |
| Microwave-Assisted | Benzotriazole, Various Reagents | DMF/None | Minutes | 42-93 | [3][4] |
| 2,2,2-Trifluoroacetic Anhydride | Carboxylic Acid, 1H-Benzotriazole | Dry DCM | 3 hours, RT | 91-97 | [5] |
Yields are reported for specific derivatives and may vary depending on the substrate.
Structural Validation Techniques
Accurate structural elucidation is critical in chemical synthesis. For this compound derivatives, a combination of spectroscopic and crystallographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR provide characteristic signals that confirm the presence of the acetyl group and the benzotriazole core.
¹H NMR Data for this compound (400 MHz, CDCl₃): [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2.99 | s | 3H | CH₃ |
| 7.49 | td | 1H | Aromatic H |
| 7.64 | td | 1H | Aromatic H |
| 8.10 | dt | 1H | H7 |
| 8.27 | dt | 1H | H4 |
¹³C NMR Data for this compound (100 MHz, CDCl₃): [1]
| Chemical Shift (δ, ppm) |
| 22.2 |
| 113.4 |
| 119.1 |
| 125.1 |
| 129.4 |
| 130.0 |
| 145.3 |
| 168.6 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula. For derivatives of (1H-benzotriazol-1-yl)methyl acetate, a major product in some acetylation reactions, the [M+H]⁺ ion is readily observed.[1]
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction provides unambiguous proof of structure by determining the precise arrangement of atoms in a crystal. The molecular structure of this compound has been determined by this method, confirming the connectivity and stereochemistry.[1][2]
Alternative Acylating Agents and Methodologies
While traditional methods are effective, alternative approaches can offer advantages such as milder reaction conditions, higher yields, and improved safety profiles.
-
N-Acyl-Chlorobenzotriazoles: The presence of a chlorine atom on the benzotriazole ring enhances its reactivity as a leaving group, potentially leading to faster reactions and higher yields in acylation reactions.[6]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating methods.[3][4] This "green chemistry" approach is also often more energy-efficient.[3]
-
Other Activating Agents: Reagents such as 2,2'-dipyridyldisulfide/PPh₃ and trichloroacetonitrile can be used to activate carboxylic acids for the synthesis of N-acylbenzotriazoles under mild, one-pot conditions.[7]
Experimental Protocols
General Synthesis of this compound using Acetic Anhydride[1]
-
Dissolve 1H-benzotriazole-1-methanol (0.6 g, 4 mmol) in toluene (24 mL).
-
Add solid, ground sodium bicarbonate (0.7 g, 8 mmol).
-
Add acetic anhydride (2.0 g, 20 mmol) to the reaction mixture.
-
Allow the reaction to proceed for two hours at room temperature, monitoring by TLC.
-
Filter the reaction mixture and evaporate the toluene under vacuum.
-
Purify the resulting mixture of products by column chromatography on silica gel (Ethyl acetate: Hexane = 1:6 v/v).
NMR Spectroscopy[1]
-
Prepare a sample by dissolving the compound in deuterated chloroform (CDCl₃).
-
Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
Report chemical shifts in ppm (δ) relative to tetramethylsilane (TMS) as an internal standard.
High-Resolution Mass Spectrometry (HRMS)[1][2]
-
Analyze the sample using an electron ionization (EI) mass spectrometer.
-
Determine the mass-to-charge ratio (m/z) of the molecular ion peak.
Single Crystal X-ray Diffraction[1][2]
-
Grow suitable single crystals of the compound, for example, by slow evaporation from a suitable solvent like ethanol.
-
Mount a crystal on a diffractometer.
-
Collect diffraction data at a controlled temperature.
-
Solve and refine the crystal structure using appropriate software.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and structural validation of this compound derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
References
- 1. jcchems.com [jcchems.com]
- 2. Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs | Journal of the Chilean Chemical Society [jcchems.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
1-Acetyl-1H-benzotriazole: A Comparative Guide to its Performance in Diverse Reaction Media
For researchers, scientists, and professionals in drug development, the choice of an acetylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall process safety. This guide provides an objective comparison of 1-Acetyl-1H-benzotriazole with other common acetylating agents, supported by experimental data, to facilitate an informed selection for various synthetic applications.
Performance Overview and Comparison
This compound has emerged as a versatile and efficient acetylating agent, offering distinct advantages over traditional reagents like acetic anhydride and acetyl chloride. Its solid, crystalline nature and remarkable stability at room temperature make it a safer and more convenient alternative to the corrosive and moisture-sensitive acetyl chloride.[1][2] N-acylbenzotriazoles, in general, are recognized for their ability to acylate a wide range of nucleophiles, including amines, alcohols, and phenols, often under mild and neutral conditions.[3][4]
The performance of this compound is notably influenced by the reaction medium, with successful acetylations reported in various organic solvents and even in water, highlighting its potential for greener chemical processes.
Comparison with Acetic Anhydride and Acetyl Chloride
While acetic anhydride and acetyl chloride are workhorses in acetylation, they come with inherent drawbacks. Acetyl chloride is highly reactive but generates corrosive HCl gas as a byproduct. Acetic anhydride is less reactive and produces acetic acid, which can be easier to handle but may require catalysts and higher temperatures for efficient conversion.[5][6]
This compound strikes a balance between reactivity and ease of handling. It is generally more reactive than acetic anhydride, allowing for faster reactions at lower temperatures, yet it is more stable and less hazardous than acetyl chloride. A significant advantage is the formation of the non-corrosive and easily recoverable 1H-benzotriazole as a byproduct.
Table 1: Performance Comparison of Acetylating Agents in Different Media
| Acetylating Agent | Substrate | Reaction Medium | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Amines | Water | Microwave, 50°C | 15-20 min | 85-99 | BenchChem |
| This compound | Amines | Water | Room Temperature | 1-2 h | 90-98 | Molecules |
| Acetic Anhydride | 1H-benzotriazole-1-methanol | Toluene | NaHCO₃, 2 hours | 2 hours | 52.5 (of this compound) | Journal of the Chilean Chemical Society |
| Acetic Anhydride | Benzyl Alcohol | Solvent-free | 60°C | 7 h | >99 | MDPI |
| Acetyl Chloride | Benzyl Alcohol | Solvent-free | ZnCl₂, Room Temp. | 10 min | 95 | Asian Journal of Chemistry |
| Acetic Anhydride | Phenol | Solvent-free | ZnCl₂, Room Temp. | 30 min | 92 | Asian Journal of Chemistry |
| Acetyl Chloride | Phenol | Solvent-free | ZnCl₂, Room Temp. | 15 min | 94 | Asian Journal of Chemistry |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the adoption of these procedures.
Protocol 1: N-Acetylation of an Amine with this compound in Water (Microwave Conditions)
Materials:
-
This compound
-
Primary or secondary amine
-
Water
-
Microwave reactor
-
Ethyl acetate
-
Saturated aqueous sodium carbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a microwave-safe vial, combine this compound (1.0 eq) and the amine (1.0 eq) in water.
-
Seal the vial and subject it to microwave irradiation at 50°C for 15-20 minutes.
-
After cooling, if a precipitate has formed, filter the solid product and wash with water.
-
If the product is soluble, extract the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium carbonate solution to remove any unreacted 1H-benzotriazole, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Protocol 2: O-Acetylation of a Phenol with Acetic Anhydride (Solvent-Free)
Materials:
-
Phenol
-
Acetic anhydride
-
Zinc chloride (catalyst)
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a mixture of the phenol (1 mmol) and zinc chloride (0.5 mmol), add acetic anhydride (1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
Visualizing Reaction Workflows
Diagrams illustrating the experimental workflows provide a clear, at-a-glance understanding of the processes involved.
References
- 1. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 2. Preparation of N-Acylbenzotriazole Derivatives of Dicarboxylic Acids [scielo.org.mx]
- 3. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]
- 6. art.torvergata.it [art.torvergata.it]
Safety Operating Guide
Proper Disposal of 1-Acetyl-1H-benzotriazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 1-Acetyl-1H-benzotriazole, a compound used in various organic synthesis applications.
It is important to note that a specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the safety data for the closely related and more extensively documented compound, 1H-Benzotriazole, and its methylated derivatives. The acetyl group may alter the properties of the molecule, and therefore, its specific handling and disposal requirements. Always consult the specific SDS for this compound if it becomes available and follow all local, regional, national, and international regulations.
Hazard Profile and Safety Summary
This compound and its chemical relatives are classified as harmful if swallowed and can cause skin and serious eye irritation.[1] Some benzotriazole compounds may also cause respiratory irritation. Due to these potential hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
| Hazard Classification | GHS Code | Description | Primary Route of Exposure |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1] | Ingestion |
| Skin Irritation (Category 2) | H315 | Causes skin irritation. | Dermal |
| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1] | Ocular |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335 | May cause respiratory irritation. | Inhalation |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires careful adherence to established safety protocols to minimize risk to personnel and the environment.
1. Personal Protective Equipment (PPE):
-
Wear impervious gloves (e.g., nitrile rubber).
-
Use chemical safety goggles or a face shield.
-
A lab coat or other protective clothing is mandatory.
-
If there is a risk of generating dust or aerosols, use a suitable respirator.
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
3. Spill Management:
-
In the event of a spill, clear the area of all personnel.
-
For small spills, carefully sweep the solid material into a container for disposal. Avoid generating dust.
-
For larger spills, it may be necessary to absorb the material with an inert substance like vermiculite or sand before collection.
-
Ensure the spill area is thoroughly cleaned and decontaminated after the material has been removed.
4. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.[2]
-
The primary recommended method of disposal is through a licensed professional waste disposal service.[1][3][4]
-
Depending on local regulations, incineration or disposal in an approved landfill may be permissible options.[5]
-
Always adhere to local, regional, national, and international waste disposal regulations.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: A flowchart outlining the decision-making process for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Acetyl-1H-benzotriazole
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Acetyl-1H-benzotriazole was found. The following safety recommendations are based on the available data for the closely related parent compound, 1H-Benzotriazole. It is imperative to handle this compound with the same precautions until specific data becomes available.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary to mitigate the potential hazards associated with handling this compound. The following table summarizes the required PPE based on the safety data for 1H-Benzotriazole.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety glasses with side shields or goggles, and a face shield. | Eye protection is mandatory to prevent contact with dust or splashes. A face shield offers additional protection. |
| Hands | Chemical-resistant gloves. | Suitable gloves can be recommended by the glove supplier. Inspect gloves for any signs of degradation before use. |
| Body | Chemical-resistant clothing or lab coat. | To protect skin from accidental contact. |
| Respiratory | Suitable respiratory equipment. | To be used in case of insufficient ventilation or when airborne dust or aerosols are generated. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Pre-Experiment Preparations
-
Information Review: Thoroughly review the Safety Data Sheet for the closely related 1H-Benzotriazole.
-
Emergency Preparedness: Ensure that an eye wash station and emergency shower are readily accessible.[1]
-
Ventilation Check: Verify that the work area, preferably a chemical fume hood, has adequate ventilation.[1]
-
PPE Donning: Put on all required personal protective equipment as detailed in the table above.
Handling and Use
-
Avoid Dust and Aerosol Formation: Handle the compound carefully to minimize the generation of dust.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling and before breaks.[1]
-
Storage: Store the compound in its original, tightly closed container in a locked, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Post-Experiment Cleanup
-
Decontamination: Clean the work area and any equipment used with appropriate cleaning agents.
-
PPE Doffing: Remove personal protective equipment in the designated area, avoiding cross-contamination.
-
Hand Washing: Wash hands again thoroughly after completing the cleanup.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste, including unused product and contaminated materials (e.g., gloves, wipes), in a designated, labeled, and sealed container.
-
Waste Disposal: Dispose of the chemical waste in accordance with local, regional, and national environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance. Do not dispose of down the drain or in general waste.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
